molecular formula C23H30ClN7O4S B10783163 PF-06424439 methanesulfonate

PF-06424439 methanesulfonate

货号: B10783163
分子量: 536.0 g/mol
InChI 键: ZSTFDNQQOJUJFL-XFULWGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-06424439 methanesulfonate is a useful research compound. Its molecular formula is C23H30ClN7O4S and its molecular weight is 536.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTFDNQQOJUJFL-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of PF-06424439 Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06424439 methanesulfonate is a potent and selective, orally bioavailable small molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).[1] DGAT2 is a key enzyme in the terminal step of triglyceride (TG) synthesis.[2] By inhibiting DGAT2, PF-06424439 effectively reduces triglyceride synthesis, leading to a decrease in plasma and hepatic lipid levels. This technical guide provides a comprehensive overview of the mechanism of action of PF-06424439, detailing its biochemical properties, preclinical pharmacology, and the signaling pathways it modulates. The information presented is intended to support further research and development efforts in the field of metabolic diseases and oncology.

Core Mechanism of Action: Inhibition of DGAT2

PF-06424439 is a highly potent and selective inhibitor of the enzyme Diacylglycerol O-Acyltransferase 2 (DGAT2).[1] DGAT2 catalyzes the final and rate-limiting step in the synthesis of triglycerides, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[2] The inhibition of DGAT2 by PF-06424439 is characterized as slowly reversible, time-dependent, and noncompetitive with respect to the acyl-CoA substrate.[3][4]

In Vitro Potency and Selectivity

PF-06424439 demonstrates nanomolar potency against human DGAT2. Its selectivity is a key feature, with no significant activity observed against the related acyltransferases DGAT1, monoacylglycerol acyltransferase (MGAT) 1, 2, and 3.[5] This high selectivity minimizes off-target effects and underscores its potential as a targeted therapeutic agent.

Parameter Value Enzyme/Target Reference
IC50 14 nMHuman DGAT2[3][4][5]
Selectivity >50 µM (IC50)DGAT1, MGAT1, MGAT2, MGAT3[1]

Signaling Pathway Modulation: Beyond Triglyceride Synthesis

Recent studies have elucidated a secondary mechanism of action for PF-06424439 that extends beyond the direct inhibition of triglyceride synthesis. The inhibition of DGAT2 leads to an accumulation of its substrate, diacylglycerol (DAG), in the endoplasmic reticulum (ER). This accumulation is thought to drive a shift in lipid metabolism, favoring the synthesis of phospholipids such as phosphatidylethanolamine (PE). The resulting increase in PE concentration within the ER membrane has been shown to block the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[6]

SREBP-1 is a master transcriptional regulator of lipogenesis, controlling the expression of genes involved in fatty acid and triglyceride synthesis. By preventing the activation of SREBP-1, PF-06424439 effectively downregulates the entire lipogenic program, contributing to the reduction in hepatic steatosis.[6]

DGAT2_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus DAG Diacylglycerol (DAG) DGAT2 DGAT2 DAG->DGAT2 PE_Synthase Phospholipid Synthesis DAG->PE_Synthase AcylCoA Acyl-CoA AcylCoA->DGAT2 TG Triglycerides DGAT2->TG Synthesis TG_output Decreased Triglyceride Synthesis & Storage TG->TG_output PE Phosphatidylethanolamine (PE) PE_Synthase->PE SREBP1_pre Precursor SREBP-1 PE->SREBP1_pre Inhibits Cleavage SREBP1_act Active SREBP-1 (Nuclear Fragment) SREBP1_pre->SREBP1_act Cleavage & Activation SCAP SCAP Lipogenic_Genes Lipogenic Genes (e.g., FASN, SCD1) SREBP1_act->Lipogenic_Genes Activates Transcription PF06424439 PF-06424439 PF06424439->DGAT2 Inhibits Lipogenesis_output Decreased de novo Lipogenesis Lipogenic_Genes->Lipogenesis_output

Figure 1: Proposed signaling pathway of PF-06424439 action.

Preclinical Pharmacology

The efficacy of PF-06424439 has been demonstrated in various preclinical models of dyslipidemia and metabolic disease.

In Vivo Efficacy in Rodent Models

Oral administration of PF-06424439 has been shown to significantly reduce plasma triglyceride and cholesterol levels in dyslipidemic rodent models.[7] The primary models used for these investigations include sucrose-fed rats and LDL receptor knockout (Ldlr-/-) mice maintained on a high-fat, high-cholesterol diet.[1]

Animal Model Dose Effect Reference
Sucrose-fed rats0.1-10 mg/kgDose-dependent reduction in plasma triglycerides[1]
Ldlr-/- mice on high-fat, high-cholesterol diet60 mg/kg/dayReduction in plasma cholesterol and triglycerides; reduction in hepatic triglycerides[1][3]
Pharmacokinetic Profile

PF-06424439 exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.

Species Parameter Value Reference
RatHalf-life (t1/2)1.4 hours[2]
Clearance18 mL/min/kg[2]
Oral Bioavailability>100%[2]
DogHalf-life (t1/2)1.2 hours[2]
Clearance18 mL/min/kg[2]
Oral Bioavailability>100%[2]

Experimental Protocols

DGAT2 Enzyme Inhibition Assay (In Vitro)

A definitive, detailed public protocol for the specific DGAT2 enzyme inhibition assay used for PF-06424439 is not available. However, a general methodology can be inferred from the literature. Such assays typically involve incubating the DGAT2 enzyme (often from recombinant sources) with its substrates, diacylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA), in the presence and absence of the inhibitor. The enzymatic activity is determined by measuring the amount of radiolabeled triglyceride formed.

DGAT2_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Extraction cluster_analysis Analysis Reagents Prepare Reagents: - DGAT2 Enzyme - Diacylglycerol - Radiolabeled Acyl-CoA - PF-06424439 (various conc.) - Assay Buffer Incubate Incubate DGAT2, substrates, and inhibitor at 37°C Reagents->Incubate Stop Stop reaction Incubate->Stop Extract Extract lipids Stop->Extract TLC Separate lipids by TLC Extract->TLC Quantify Quantify radiolabeled triglycerides TLC->Quantify IC50 Calculate IC50 Quantify->IC50

Figure 2: General workflow for a DGAT2 enzyme inhibition assay.
In Vivo Dyslipidemia Model

The following provides a generalized protocol for evaluating the efficacy of PF-06424439 in a rodent model of dyslipidemia, based on published studies.

  • Animal Model: Male LDL receptor knockout (Ldlr-/-) mice.

  • Diet: A high-fat, high-cholesterol diet is administered to induce a dyslipidemic phenotype. The exact composition of the diet is often proprietary but is designed to elevate plasma cholesterol and triglycerides.

  • Treatment: PF-06424439 is typically administered orally, for example, at a dose of 60 mg/kg/day.[3] The duration of treatment can vary depending on the study objectives.

  • Sample Collection: Blood samples are collected at baseline and at various time points during the study to measure plasma lipid levels. At the end of the study, liver tissue may be harvested for the analysis of hepatic triglyceride content.

  • Analysis: Plasma total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using standard enzymatic assays.

Potential Therapeutic Applications

The primary therapeutic indication for a DGAT2 inhibitor like PF-06424439 is in the treatment of metabolic diseases characterized by hyperlipidemia and hepatic steatosis, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

More recently, research has explored the role of DGAT2 and lipid metabolism in cancer. Some studies suggest that inhibiting DGAT2 with PF-06424439 can reduce the formation of lipid droplets in cancer cells, which may be important for their proliferation and survival.[8] Furthermore, PF-06424439 has been shown to sensitize breast cancer cells to radiation therapy.[8] In preclinical models of gastric cancer, PF-06424439 has demonstrated the ability to suppress metastasis.[9]

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. While other DGAT2 inhibitors have entered clinical development for metabolic diseases, the clinical status of PF-06424439 remains undisclosed.

Conclusion

This compound is a potent and selective DGAT2 inhibitor with a well-defined primary mechanism of action. Its ability to reduce triglyceride synthesis is further enhanced by a secondary mechanism involving the suppression of the SREBP-1 lipogenic pathway. Preclinical studies have demonstrated its efficacy in reducing plasma and hepatic lipids in relevant animal models. While its primary potential lies in the treatment of metabolic disorders, emerging research suggests a possible role in oncology. The lack of publicly available clinical trial data for PF-06424439 indicates that its development may be in the early preclinical stage or has not been pursued into human studies. This comprehensive technical guide provides a solid foundation for researchers and drug developers interested in the therapeutic potential of DGAT2 inhibition.

References

PF-06424439 Methanesulfonate: A Technical Guide to a Potent and Selective DGAT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06424439 methanesulfonate is a potent, selective, and orally bioavailable small-molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2). DGAT2 is a key enzyme in the terminal step of triglyceride synthesis. This technical guide provides a comprehensive overview of PF-06424439, including its mechanism of action, key quantitative data, and detailed experimental protocols derived from published literature. The information is intended to support researchers and professionals in the fields of metabolic disease and oncology.

Core Compound Information

PropertyValueReference
Compound Name This compound
Formal Name [(3R)-1-[2-[1-(4-chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinyl-methanone, monomethanesulfonate
CAS Number 1469284-79-4
Molecular Formula C22H26ClN7O • CH3SO3H
Molecular Weight 536.0 g/mol
Primary Target Diacylglycerol Acyltransferase 2 (DGAT2)
Therapeutic Area Metabolic Diseases (Hyperlipidemia, Hepatic Steatosis), Oncology

Mechanism of Action

PF-06424439 is a slowly reversible, time-dependent, and noncompetitive inhibitor of DGAT2 with respect to the acyl-CoA substrate. It specifically targets DGAT2, which catalyzes the final step of triglyceride (TG) synthesis from diacylglycerol (DAG) and acyl-CoA. By inhibiting DGAT2, PF-06424439 effectively reduces the synthesis and storage of triglycerides in the form of lipid droplets. This mechanism has shown potential in ameliorating conditions characterized by excess lipid accumulation, such as nonalcoholic steatohepatitis (NASH), and in sensitizing cancer cells to radiation therapy.

Signaling Pathway

DGAT2_Inhibition_Pathway Acyl_CoA Acyl-CoA DGAT2 DGAT2 Acyl_CoA->DGAT2 DAG Diacylglycerol (DAG) DAG->DGAT2 TG Triglycerides (TG) DGAT2->TG Catalysis PF06424439 PF-06424439 PF06424439->DGAT2 Inhibition Lipid_Droplets Lipid Droplets TG->Lipid_Droplets Metabolic_Diseases Metabolic Diseases (e.g., NASH) Lipid_Droplets->Metabolic_Diseases Cancer_Cell_Effects Cancer Cell Effects (e.g., Reduced Migration, Radiosensitization) Lipid_Droplets->Cancer_Cell_Effects

Caption: Inhibition of Triglyceride Synthesis by PF-06424439.

Quantitative Data

In Vitro Potency and Selectivity
ParameterValueCell Line/EnzymeReference
DGAT2 IC50 14 nMHuman DGAT2
DGAT1 IC50 >50 µMHuman DGAT1
MGAT2 IC50 >50 µMHuman MGAT2
MGAT3 IC50 >50 µMHuman MGAT3
MCF7 Cell IC50 (24h) 214.4 µMMCF7
MCF7 Cell IC50 (48h) 109.8 µMMCF7
MCF7 Cell IC50 (72h) 102 µMMCF7
MCF7 Cell IC50 (96h) 101.5 µMMCF7
Apparent Inhibition Constant (Ki*app) 16.7 nMDGAT2
Dissociation Half-life (t1/2) 1.2 hoursDGAT2
Pharmacokinetic Parameters
SpeciesParameterValueRouteReference
Rat Half-life (t1/2)1.4 hoursIV
Rat Clearance (CL)18 mL/min/kgIV
Rat Oral Bioavailability (F)>100%PO
Dog Half-life (t1/2)1.2 hoursIV
Dog Clearance (CL)18 mL/min/kgIV
Dog Oral Bioavailability (F)>100%PO

Experimental Protocols

DGAT2 Enzyme Inhibition Assay (General Protocol)

While a specific, detailed protocol for the 14 nM IC50 determination is not available in the public domain, a general methodology can be inferred from standard biochemical assays for DGAT enzymes.

DGAT2_Assay_Workflow Start Start Prepare_Enzyme Prepare DGAT2 Enzyme (e.g., from Sf9 cell microsomes) Start->Prepare_Enzyme Add_Inhibitor Add PF-06424439 (various concentrations) Prepare_Enzyme->Add_Inhibitor Prepare_Substrates Prepare Substrates (Diacylglycerol, [14C]Oleoyl-CoA) Prepare_Substrates->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., with isopropanol/heptane/water) Incubate->Stop_Reaction Extract_Lipids Extract Lipids Stop_Reaction->Extract_Lipids Separate_TG Separate Triglycerides (e.g., by TLC) Extract_Lipids->Separate_TG Quantify_Radioactivity Quantify Radioactivity (Scintillation counting) Separate_TG->Quantify_Radioactivity Calculate_IC50 Calculate IC50 Quantify_Radioactivity->Calculate_IC50

Caption: General Workflow for DGAT2 Inhibition Assay.

Methodology:

  • Enzyme Preparation: A source of DGAT2 enzyme, such as microsomes from Sf9 cells overexpressing human DGAT2, is prepared.

  • Substrate Preparation: Substrates, including diacylglycerol and a radiolabeled acyl-CoA (e.g., [14C]Oleoyl-CoA), are prepared in an appropriate buffer.

  • Inhibitor Addition: Varying concentrations of PF-06424439 are pre-incubated with the enzyme preparation.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrates and incubated at 37°C for a defined period.

  • Reaction Termination and Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system (e.g., isopropanol/heptane/water).

  • Triglyceride Separation: The newly synthesized radiolabeled triglycerides are separated from other lipids, typically by thin-layer chromatography (TLC).

  • Quantification: The amount of radioactivity in the triglyceride spot is quantified using a scintillation counter.

  • IC50 Calculation: The concentration of PF-06424439 that inhibits 50% of DGAT2 activity is calculated.

Cell Viability Assay in MCF7 Cells

This protocol is adapted from a study investigating the effect of PF-06424439 on breast cancer cells.

Materials:

  • MCF7 breast cancer cell line

  • 96-well black polystyrene microplates

  • This compound

  • PrestoBlue™ Cell Viability Reagent

  • Standard cell culture medium and reagents

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed MCF7 cells in 96-well black polystyrene microplates at a density of 4.7 x 10³ cells/well.

  • Cell Attachment: Incubate the plates overnight at 37°C to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of PF-06424439 (e.g., 1, 10, 50, 100, 200 µM) for different time points (e.g., 24, 48, 72, and 96 hours).

  • Viability Assessment: Add PrestoBlue™ Cell Viability Reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for the recommended time.

  • Measurement: Measure the fluorescence at 590 nm using a spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values at each time point.

In Vivo Efficacy in a Dyslipidemia Rodent Model

This protocol is based on descriptions of in vivo studies with PF-06424439.

Animal Model:

  • Sucrose-fed rats or LDL receptor knockout (Ldlr-/-) mice on a high-fat, high-cholesterol diet.

Dosing:

  • Administer PF-06424439 orally (p.o.) at various doses (e.g., 0.1-10 mg/kg in rats, 60 mg/kg/day in mice).

Sample Collection:

  • Collect blood samples at specified time points to measure plasma triglyceride and cholesterol levels.

  • At the end of the study, collect liver tissue to measure hepatic triglyceride levels.

Analysis:

  • Analyze plasma and hepatic lipid levels using standard biochemical assays.

  • Compare the lipid levels in the PF-06424439-treated group to the vehicle-treated control group to determine the compound's efficacy in reducing dyslipidemia.

Applications in Research

PF-06424439 serves as a valuable research tool for:

  • Investigating the role of DGAT2 in metabolic diseases: Its high selectivity allows for the specific interrogation of DGAT2 function in cellular and animal models of obesity, type 2 diabetes, and NASH.

  • Exploring the link between lipid metabolism and cancer: Studies have utilized PF-06424439 to understand how the inhibition of lipid droplet formation affects cancer cell proliferation, migration, and sensitivity to therapies like radiation.

  • Drug discovery and development: As a well-characterized DGAT2 inhibitor, it can be used as a reference compound in the screening and development of new therapeutic agents targeting lipid metabolism.

Conclusion

This compound is a highly potent and selective DGAT2 inhibitor with demonstrated in vitro and in vivo activity. Its well-defined mechanism of action and favorable pharmacokinetic profile in preclinical species make it a critical tool for advancing our understanding of DGAT2's role in health and disease. This guide provides a foundational resource for researchers to design and execute experiments utilizing this important chemical probe.

PF-06424439 Methanesulfonate: A Technical Whitepaper on a Potent and Selective DGAT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of PF-06424439 methanesulfonate, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2). DGAT2 is a key enzyme in the terminal step of triglyceride synthesis, making it a compelling therapeutic target for metabolic diseases. This whitepaper details the mechanism of action, preclinical pharmacology, and available pharmacokinetic data for PF-06424439. Experimental protocols for relevant assays are described, and key signaling pathways and experimental workflows are visualized. While extensive preclinical data exists, public information regarding clinical trials specifically for PF-06424439 is not available at the time of this writing.

Introduction

Diacylglycerol O-acyltransferase 2 (DGAT2) is an integral membrane enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA.[1] Its role in lipid homeostasis has positioned it as a significant target for therapeutic intervention in metabolic disorders characterized by hyperlipidemia and ectopic fat deposition, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is an orally bioavailable small molecule developed as a potent and selective inhibitor of DGAT2.[2] This document serves as a comprehensive technical resource on the core scientific and pharmacological aspects of PF-06424439.

Mechanism of Action

PF-06424439 is an imidazopyridine-based compound that acts as a highly potent and selective inhibitor of human DGAT2.[2][3] It exhibits noncompetitive, slowly reversible, and time-dependent inhibition of the DGAT2 enzyme.[1] The inhibitory activity of PF-06424439 is highly specific for DGAT2, with significantly less activity against other related acyltransferases such as DGAT1, MGAT1, MGAT2, and MGAT3.[4]

The inhibition of DGAT2 by PF-06424439 directly blocks the synthesis of new triglycerides. This primary mechanism of action leads to a downstream effect on lipid metabolism, including a reduction in the activation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a key transcription factor that governs the expression of genes involved in fatty acid and triglyceride synthesis. This dual action of inhibiting triglyceride formation and suppressing the synthesis of their precursors contributes to its lipid-lowering effects.

Quantitative Data

In Vitro Potency and Selectivity
ParameterValueReference
Human DGAT2 IC50 14 nM[2][3]
DGAT1 IC50 >50 µM[5]
MGAT1 IC50 No significant activity[4]
MGAT2 IC50 >50 µM[5]
MGAT3 IC50 No significant activity[4]
Preclinical Pharmacokinetics
SpeciesParameterValueReference
Rat Clearance18 mL/min/kg[3]
Half-life (t½)1.4 hours[3]
Oral Bioavailability>100%[3]
Dog Clearance18 mL/min/kg[3]
Half-life (t½)1.2 hours[3]
Oral Bioavailability>100%[3]
Preclinical Efficacy in Animal Models
Animal ModelDosing RegimenKey FindingsReference
Sucrose-fed rats 0.1-10 mg/kgDose-dependent reduction in plasma triglyceride levels.[5]
LDL receptor knockout mice on a high-fat, high-cholesterol diet 60 mg/kg/dayReduction in plasma cholesterol and triglycerides, as well as hepatic triglycerides.[5]

Experimental Protocols

DGAT2 Enzyme Activity Assay (Adapted from general protocols)

This protocol describes a representative method for determining the enzymatic activity of DGAT2 in the presence of an inhibitor such as PF-06424439.

Materials:

  • Microsomal preparations containing human DGAT2

  • This compound

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • [14C]-Oleoyl-CoA (radiolabeled substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 25 mM MgCl2, 0.5 mg/mL BSA)

  • Quenching solution (e.g., isopropanol:heptane:water, 80:20:2 v/v/v)

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a stock solution of PF-06424439 in a suitable solvent (e.g., DMSO).

  • Serially dilute the inhibitor to obtain a range of concentrations for IC50 determination.

  • In a reaction tube, pre-incubate the microsomal preparation with the inhibitor or vehicle control for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the substrates: DAG and [14C]-Oleoyl-CoA.

  • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at 37°C with gentle agitation.

  • Stop the reaction by adding the quenching solution.

  • Extract the lipids by vortexing and centrifugation.

  • Spot the organic phase onto a silica gel TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v) to separate the triglycerides from the unreacted substrates.

  • Visualize the lipid spots (e.g., with iodine vapor) and scrape the triglyceride band into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of PF-06424439 and determine the IC50 value.

In Vivo Efficacy Study in a Dyslipidemic Rodent Model

Animal Model:

  • Male Sprague-Dawley rats on a high sucrose diet to induce hypertriglyceridemia.

Procedure:

  • Acclimatize animals and provide ad libitum access to the high sucrose diet.

  • Prepare this compound in a suitable vehicle for oral administration.

  • Group the animals and administer PF-06424439 or vehicle control orally at various dose levels (e.g., 0.1, 1, 10 mg/kg) once daily for a specified duration (e.g., 7 days).

  • Collect blood samples at baseline and at specified time points post-dose.

  • Separate plasma and analyze for triglyceride and cholesterol levels using standard biochemical assays.

  • At the end of the study, euthanize the animals and collect liver tissue for analysis of hepatic triglyceride content.

  • Compare the lipid levels in the treated groups to the vehicle control group to determine the efficacy of PF-06424439.

Visualizations

DGAT2_Signaling_Pathway Acyl_CoA Fatty Acyl-CoA DGAT2 DGAT2 Acyl_CoA->DGAT2 DAG Diacylglycerol DAG->DGAT2 TG Triglycerides DGAT2->TG Catalyzes SREBP1 SREBP-1 Activation DGAT2->SREBP1 Inhibition reduces VLDL VLDL Secretion TG->VLDL Hepatic_Steatosis Hepatic Steatosis TG->Hepatic_Steatosis Accumulation leads to PF06424439 PF-06424439 PF06424439->DGAT2 Inhibits Lipogenic_Genes Lipogenic Gene Expression SREBP1->Lipogenic_Genes Regulates

Caption: DGAT2 Signaling Pathway and Point of Inhibition by PF-06424439.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Enzyme_Assay DGAT2 Enzyme Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cell_Based_Assay Hepatocyte Triglyceride Synthesis Assay Cell_Based_Assay->IC50_Determination Animal_Model Dyslipidemic Rodent Model IC50_Determination->Animal_Model Leads to Dosing Oral Administration of PF-06424439 Animal_Model->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Tissue_Analysis Hepatic Triglyceride Analysis Dosing->Tissue_Analysis Lipid_Analysis Plasma Lipid Analysis Blood_Sampling->Lipid_Analysis

Caption: General Experimental Workflow for the Evaluation of PF-06424439.

Conclusion and Future Directions

This compound is a potent and selective DGAT2 inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models of dyslipidemia. The available pharmacokinetic data in animal models suggest good oral bioavailability. The inhibition of DGAT2 presents a promising strategy for the treatment of metabolic diseases associated with elevated triglyceride levels and hepatic steatosis.

The significant gap in publicly available clinical trial data for PF-06424439 makes it difficult to assess its potential in humans. Future research and publications on the clinical safety, tolerability, pharmacokinetics, and efficacy of PF-06424439 will be crucial to fully understand its therapeutic utility. Further investigation into the long-term effects of DGAT2 inhibition and the potential for combination therapies will also be important areas of exploration for this class of compounds. Other DGAT2 inhibitors, such as ervogastat (PF-06865571), have progressed into clinical trials, and the outcomes of these studies may provide valuable insights into the therapeutic potential of targeting DGAT2.

References

PF-06424439 methanesulfonate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and biological properties of PF-06424439 methanesulfonate, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). This document is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Core Chemical Properties

This compound is an orally bioavailable small molecule that has been investigated for its potential therapeutic effects in metabolic diseases.[1][2] Its chemical structure and fundamental properties are summarized below.

PropertyValueReference
Chemical Name [(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanone methanesulfonate[3]
Molecular Formula C₂₂H₂₆ClN₇O · CH₄O₃S[4]
Molecular Weight 536.05 g/mol [4][5]
CAS Number 1469284-79-4[4]
Purity ≥98% (HPLC)[3][4]
Appearance White to light brown powder[6]
Optical Activity [α]/D +7 to +11° (c = 1.0 in methanol)[6]

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in in vitro and in vivo studies.

SolventSolubilityNotesReference
Water 10 mg/mL (clear solution)Soluble to 100 mM.[4][6][4][6]
DMSO 88 mg/mL (164.16 mM)Soluble to 100 mM.[4][7] Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[7][4][7]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥2.08 mg/mL (3.88 mM)Clear solution.[8] Sonication is recommended.[5][5][8]
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥2.08 mg/mL (3.88 mM)Clear solution.[8][8]
10% DMSO + 90% Corn Oil ≥2.08 mg/mL (3.88 mM)Clear solution.[8][8]

Mechanism of Action and Biological Activity

PF-06424439 is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), with an IC₅₀ of 14 nM.[7][8] It acts as a slowly reversible, time-dependent, and noncompetitive inhibitor with respect to the acyl-CoA substrate.[7][8] DGAT2 is a key enzyme that catalyzes the final step in triglyceride biosynthesis.[1] By inhibiting DGAT2, PF-06424439 reduces the synthesis of triglycerides.[4] It exhibits high selectivity for DGAT2 over DGAT1 and monoacylglycerol acyltransferases (MGAT1-3).[4]

Signaling Pathway

DGAT2_Inhibition_Pathway cluster_0 Triglyceride Synthesis cluster_1 Inhibition Diacylglycerol Diacylglycerol DGAT2 DGAT2 Diacylglycerol->DGAT2 Acyl-CoA Acyl-CoA Acyl-CoA->DGAT2 Triglycerides Triglycerides DGAT2->Triglycerides PF-06424439 PF-06424439 PF-06424439->DGAT2 DGAT2_inhibited DGAT2 (Inhibited)

DGAT2 Inhibition by PF-06424439

In Vitro and In Vivo Efficacy

In Vitro:

  • In human hepatocytes, PF-06424439 reduces triglyceride synthesis.[4]

  • In MCF7 breast cancer cells, treatment with PF-06424439 reduces lipid droplet content and inhibits cell migration.[9]

In Vivo:

  • Oral administration to dyslipidemic rodent models leads to a decrease in circulating and hepatic lipids.[2]

  • In Ldlr-/- mice, a 3-day treatment with 60 mg/kg/day of PF-06424439 reduced plasma triglyceride and cholesterol levels.[5][8]

  • In rats, intravenous administration of 1 mg/kg showed moderate clearance and a short half-life.[8] Pharmacokinetic studies in rats and dogs have shown good oral bioavailability.[1]

Experimental Protocols

Cell Viability Assay in MCF7 Cells

This protocol is adapted from a study investigating the effects of PF-06424439 on breast cancer cells.[5][7]

1. Cell Seeding:

  • Seed MCF7 cells in a 96-well black polystyrene microplate at a density of 4.7 x 10³ cells/well.[7]

  • Incubate overnight at 37°C to allow for cell attachment.[7]

2. Treatment:

  • The following day, treat the cells with various concentrations of PF-06424439 (e.g., 1, 10, 50, 100, 200 µM) for different time points (e.g., 24, 48, 72, and 96 hours).[5][7]

3. Cell Viability Measurement:

  • Assess cell viability using the PrestoBlue™ Cell Viability Reagent.[7]

  • Measure the fluorescence at 590 nm using a spectrophotometer.[5]

  • The IC₅₀ can be calculated from the dose-response curve at a specific time point (e.g., 72 hours).[5]

Cell_Viability_Workflow A Seed MCF7 cells (4.7x10³ cells/well) B Incubate overnight (37°C) A->B C Treat with PF-06424439 (various concentrations & times) B->C D Add PrestoBlue™ Reagent C->D E Measure Fluorescence (590 nm) D->E F Calculate IC₅₀ E->F

Cell Viability Assay Workflow

Synthesis

The synthesis of PF-06424439 has been described as a highly telescoped process, enabling the production of kilogram quantities of the methanesulfonate salt.[8] The discovery synthesis highlighted challenges in the construction of the imidazopyridine ring, including the lability of a triaminopyridine intermediate and the amide bond in a later-stage intermediate.[8]

Pharmacokinetics

SpeciesDose & RouteClearanceHalf-life (t₁/₂)Oral BioavailabilityReference
Rat1 mg/kg, i.v.18 mL/min/kg1.4 hours>100%[1]
Dog-18 mL/min/kg1.2 hours>100%[1]

Logical Relationships of In Vivo Effects

The administration of PF-06424439 leads to a cascade of effects stemming from its primary mechanism of action.

In_Vivo_Effects A PF-06424439 Administration (Oral) B DGAT2 Inhibition in Liver and Intestine A->B C Decreased Triglyceride Synthesis B->C D Reduced Hepatic Triglyceride Levels C->D E Reduced Plasma Triglyceride Levels C->E G Amelioration of Dyslipidemia D->G F Reduced Plasma Cholesterol Levels E->F Associated Effect E->G F->G

In Vivo Effects of PF-06424439

References

PF-06424439 Methanesulfonate: A Technical Overview of its IC50 and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439, as its methanesulfonate salt, is a potent and selective small-molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).[1][2][3][4] DGAT2 is a crucial enzyme in the terminal step of triglyceride synthesis.[5][6] This technical guide provides an in-depth overview of the inhibitory activity of PF-06424439, focusing on its half-maximal inhibitory concentration (IC50) values, the experimental methodologies used for its determination, and its impact on cellular signaling pathways.

Quantitative Inhibitory Activity

The inhibitory potency of PF-06424439 has been characterized in both enzymatic and cell-based assays. A significant distinction exists between its direct enzymatic inhibition and its effects on cell viability, which occur at substantially different concentrations.

Assay TypeTargetIC50 ValueNotes
Enzymatic AssayDGAT214 nMPotent and selective inhibition of the isolated enzyme.[1][2][3][4][7][8]
Cell Viability AssayMCF7 Cells (24h)214.4 µMTime-dependent effect on cell viability.[9]
Cell Viability AssayMCF7 Cells (48h)109.8 µM
Cell Viability AssayMCF7 Cells (72h)102 µM
Cell Viability AssayMCF7 Cells (96h)101.5 µM

Mechanism of Action

PF-06424439 is characterized as a slowly reversible, time-dependent inhibitor of DGAT2.[1][2][3][5] Its mechanism of inhibition is noncompetitive with respect to the acyl-CoA substrate.[1][3][5] Mechanistic studies have revealed a two-step binding process where the initial enzyme-inhibitor complex isomerizes to a more stable, higher-affinity complex.[5] This results in a long residence time on the target enzyme.[5]

Signaling Pathway

PF-06424439 directly targets the triglyceride synthesis pathway by inhibiting DGAT2. This enzyme catalyzes the final and rate-limiting step in the formation of triglycerides from diacylglycerol and a fatty acyl-CoA. The inhibition of DGAT2 leads to a reduction in the synthesis of triglycerides and consequently, a decrease in the formation of lipid droplets within cells.[6][9] In the context of cancer biology, the accumulation of lipid droplets has been linked to several signaling pathways, including the PI3K/AKT/mTOR pathway.[6]

Triglyceride Synthesis Pathway Inhibition cluster_0 Cellular Lipid Metabolism cluster_1 Inhibitory Action Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT2 Triglycerides Triglycerides Lipid Droplets Lipid Droplets Triglycerides->Lipid Droplets DGAT2->Triglycerides PF-06424439 PF-06424439 PF-06424439->DGAT2

Inhibition of DGAT2 by PF-06424439 blocks triglyceride synthesis.

Experimental Protocols

DGAT2 Enzymatic IC50 Determination (Representative Protocol)

A detailed experimental protocol for the specific 14 nM IC50 value determination is not publicly available in the provided search results. However, a typical biochemical assay for DGAT2 inhibition would follow these general steps:

  • Enzyme and Substrate Preparation : Recombinant human DGAT2 is purified. The substrates, diacylglycerol and a radiolabeled or fluorescently tagged fatty acyl-CoA, are prepared in a suitable assay buffer.

  • Inhibitor Preparation : PF-06424439 methanesulfonate is serially diluted to a range of concentrations.

  • Assay Reaction : The DGAT2 enzyme is pre-incubated with varying concentrations of PF-06424439. The reaction is initiated by the addition of the substrates.

  • Reaction Termination and Product Detection : The reaction is stopped after a defined period. The amount of triglyceride product is quantified, typically by measuring the incorporated radiolabel or fluorescence.

  • Data Analysis : The percentage of inhibition at each concentration of PF-06424439 is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cell Viability Assay in MCF7 Cells

The following protocol is based on the methodology used to determine the IC50 values of PF-06424439 on MCF7 breast cancer cell viability.[9][10][11]

  • Cell Culture : MCF7 cells are cultured in appropriate media and conditions.

  • Cell Seeding : Cells are seeded into 96-well microplates at a density of 4.7 x 10³ cells per well and incubated overnight to allow for attachment.[10]

  • Compound Treatment : Cells are treated with a range of concentrations of PF-06424439 (e.g., 1, 10, 50, 100, 200 µM) for various durations (24, 48, 72, and 96 hours).[9][10]

  • Viability Assessment : Cell viability is measured using a reagent such as PrestoBlue.[10][11] The fluorescence or absorbance is read using a plate reader.

  • Data Analysis : The cell viability at each concentration is normalized to the vehicle-treated control. The IC50 values are calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay Workflow A Seed MCF7 Cells in 96-well plate B Incubate overnight A->B C Treat with PF-06424439 (various concentrations and durations) B->C D Add PrestoBlue Reagent C->D E Incubate and Measure Fluorescence D->E F Calculate % Viability and IC50 E->F

Workflow for determining the IC50 of PF-06424439 on cell viability.

Conclusion

This compound is a highly potent inhibitor of the DGAT2 enzyme with an IC50 of 14 nM. Its inhibitory effect on cell viability is observed at significantly higher concentrations and is time-dependent. The compound's mechanism as a slowly reversible, noncompetitive inhibitor highlights its potential for sustained target engagement. The provided data and protocols offer a foundational understanding for researchers investigating the therapeutic potential and biological effects of DGAT2 inhibition.

References

Preclinical Profile of PF-06424439 Methanesulfonate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06424439 methanesulfonate is a potent, selective, and orally bioavailable small-molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][4] Preclinical studies have demonstrated the potential of PF-06424439 in metabolic diseases and oncology. This document provides a comprehensive summary of the available preclinical data, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, presented in a format designed for researchers and drug development professionals.

Mechanism of Action

PF-06424439 is a slowly reversible, time-dependent, and noncompetitive inhibitor of DGAT2 with respect to the acyl-CoA substrate.[2][3][4] The inhibition follows a two-step binding mechanism, where an initial enzyme-inhibitor complex isomerizes to a higher affinity complex, resulting in a long residence time.[4] This inhibition of DGAT2 leads to a reduction in triglyceride synthesis. In cancer cells, inhibition of DGAT2 by PF-06424439 has been shown to decrease lipid droplet content, inhibit cell migration, and enhance radiosensitivity.[5][6] Furthermore, it can suppress the epithelial-to-mesenchymal transition (EMT) and modulate the expression of cancer stem cell markers.[7][8] In the context of hepatic steatosis, PF-06424439 not only blocks triglyceride synthesis but also suppresses SREBP-1 cleavage, a key transcriptional activator of lipogenesis.[9]

cluster_0 PF-06424439 Mechanism of Action PF06424439 PF-06424439 DGAT2 DGAT2 PF06424439->DGAT2 Inhibits SREBP1 SREBP-1 Cleavage PF06424439->SREBP1 Suppresses TG_synthesis Triglyceride Synthesis DGAT2->TG_synthesis Catalyzes Lipid_Droplets Lipid Droplet Formation TG_synthesis->Lipid_Droplets Leads to Lipogenesis Lipogenesis SREBP1->Lipogenesis Activates cluster_1 Experimental Workflow for In Vitro Studies Cell_Culture Cell Seeding (e.g., MCF7) Treatment PF-06424439 Treatment Cell_Culture->Treatment Viability Cell Viability Assay Treatment->Viability Migration Migration Assay Treatment->Migration Western Western Blot (EMT Markers) Treatment->Western RTqPCR RT-qPCR (Gene Expression) Treatment->RTqPCR cluster_2 Signaling Pathways Affected by PF-06424439 PF06424439 PF-06424439 DGAT2 DGAT2 PF06424439->DGAT2 Inhibits Radiosensitivity Radiosensitivity PF06424439->Radiosensitivity Enhances Lipid_Metabolism Lipid Metabolism DGAT2->Lipid_Metabolism Regulates EMT Epithelial-Mesenchymal Transition (EMT) Lipid_Metabolism->EMT Modulates CSC Cancer Stem Cell (CSC) Phenotype Lipid_Metabolism->CSC Modulates

References

A Technical Guide to PF-06424439 Methanesulfonate in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439 methanesulfonate is a potent, selective, and orally bioavailable small-molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2).[1][2][3] DGAT2 is a critical enzyme in the final step of triglyceride synthesis, making it a key therapeutic target for metabolic diseases characterized by hyperlipidemia and ectopic fat accumulation, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5] This technical guide provides a comprehensive overview of PF-06424439, including its mechanism of action, experimental protocols for its evaluation, and key preclinical data.

Mechanism of Action

PF-06424439 is a slowly reversible, time-dependent inhibitor of DGAT2, acting in a noncompetitive manner with respect to the acyl-CoA substrate.[2] DGAT2 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[4] By inhibiting DGAT2, PF-06424439 directly blocks the synthesis of new triglycerides.

Recent research has uncovered a dual mechanism of action for DGAT2 inhibition. Beyond directly blocking triglyceride synthesis, the inhibition of DGAT2 by compounds like PF-06424439 leads to an increase in phosphatidylethanolamine (PE) levels in the endoplasmic reticulum (ER).[4][6] This elevation in ER PE content suppresses the cleavage of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a master transcriptional regulator of lipogenesis.[4][6] The inhibition of SREBP-1 cleavage leads to a downstream reduction in the expression of lipogenic genes, further contributing to the reduction of hepatic steatosis.[4]

Signaling Pathway of DGAT2 Inhibition

The following diagram illustrates the signaling pathway affected by PF-06424439.

DGAT2_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus DAG Diacylglycerol (DAG) DGAT2 DGAT2 DAG->DGAT2 PE_Synth Phosphatidylethanolamine (PE) Synthesis DAG->PE_Synth Shunted to AcylCoA Fatty Acyl-CoA AcylCoA->DGAT2 TG Triglyceride DGAT2->TG Catalyzes PE Phosphatidylethanolamine (PE) PE_Synth->PE SREBP1_complex SREBP-1/SCAP/Insig Complex PE->SREBP1_complex Inhibits Cleavage nSREBP1 nSREBP-1 (active form) SREBP1_complex->nSREBP1 Cleavage & Translocation SRE Sterol Regulatory Element (SRE) nSREBP1->SRE Binds to Lipogenic_Genes Lipogenic Gene Expression (e.g., FASN, SCD1) SRE->Lipogenic_Genes Activates PF06424439 PF-06424439 PF06424439->DGAT2 Inhibits Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_assay DGAT2 Enzyme Inhibition Assay (IC50 Determination) selectivity Selectivity Assays (DGAT1, MGAT1-3) invitro_assay->selectivity Lead Compound cell_assay Cellular Triglyceride Synthesis Assay selectivity->cell_assay pk_studies Pharmacokinetic Studies (Rat, Dog) cell_assay->pk_studies Candidate Selection sucrose_rat Efficacy in Sucrose-Fed Rat Model pk_studies->sucrose_rat ldlr_mouse Efficacy in Ldlr-/- Mouse Model sucrose_rat->ldlr_mouse tox_studies Safety & Toxicology Studies ldlr_mouse->tox_studies Preclinical Candidate

References

In-Depth Technical Guide: PF-06424439 Methanesulfonate and its Impact on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06424439 methanesulfonate is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), a critical enzyme in the terminal step of triglyceride synthesis. This technical guide provides a comprehensive overview of the current scientific understanding of PF-06424439's effects on lipid metabolism. It consolidates available preclinical data on its efficacy, details the experimental methodologies employed in its evaluation, and illustrates the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of metabolic disease and drug development.

Introduction to this compound

PF-06424439 is an orally bioavailable small-molecule inhibitor targeting Diacylglycerol Acyltransferase 2 (DGAT2).[1] DGAT2 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[2][3] Given the central role of triglycerides in energy storage and their implication in various metabolic disorders, including dyslipidemia, hepatic steatosis, and obesity, DGAT2 has emerged as a promising therapeutic target.

PF-06424439 has been identified as a potent and selective inhibitor of human DGAT2 with an IC50 of 14 nM.[4] Its mechanism of action is described as slowly reversible, time-dependent, and noncompetitive with respect to the acyl-CoA substrate. Preclinical studies have demonstrated its ability to decrease circulating and hepatic lipids in rodent models of dyslipidemia.[1]

Quantitative Data on the Effects of PF-06424439 on Lipid Metabolism

The following tables summarize the quantitative data available from preclinical studies on the effects of this compound.

Table 1: In Vitro Efficacy of PF-06424439

ParameterCell LineConcentration(s)Observed EffectCitation(s)
DGAT2 Inhibition (IC50)Human DGAT214 nMPotent inhibition of enzyme activity[4]
Cell Viability (IC50)MCF724h: 214.4 µM, 48h: 109.8 µM, 72h: 102 µM, 96h: 101.5 µMDose- and time-dependent reduction in cell viability[2]
Gene ExpressionMCF710 µM (72h)Reduction in mRNA expression of HMGCR, FASN, DGAT2, PLIN1, TIP47, and PLIN5[2]

Table 2: In Vivo Pharmacokinetics of PF-06424439

Animal ModelHalf-life (t½)Clearance (CL)Oral Bioavailability (F)Citation(s)
Rat1.4 hours18 mL/min/kg>100%[4]
Dog1.2 hours18 mL/min/kg>100%[4]

Table 3: In Vivo Efficacy of PF-06424439 in Dyslipidemic Rodent Models

Animal ModelTreatment RegimenEffect on Plasma LipidsCitation(s)
Ldlr-/- Mice60 mg/kg/day (p.o.) for 3 daysReduced plasma triglyceride and cholesterol levels[1]
Dyslipidemic Rat ModelNot specifiedReduced plasma triglyceride and cholesterol levels[5]

Note: Specific quantitative reductions in plasma triglyceride and cholesterol levels from in vivo studies are not detailed in the currently available public literature.

Experimental Protocols

This section outlines the methodologies used in key studies investigating PF-06424439.

In Vitro Studies in MCF7 Breast Cancer Cells
  • Cell Culture: MCF7 cells were cultured in standard conditions.

  • Treatment: Cells were treated with PF-06424439 at concentrations ranging from 1 µM to 200 µM for 24, 48, 72, and 96 hours.

  • Cell Viability Assay: Cell viability was assessed using a PrestoBlue Cell Viability Reagent.

  • Gene Expression Analysis (RT-qPCR):

    • MCF7 cells were treated with 10 µM of PF-06424439 for 72 hours.

    • Total RNA was extracted and reverse transcribed into cDNA.

    • Quantitative PCR was performed to measure the relative mRNA expression of HMGCR, FASN, DGAT2, PLIN1, TIP47, and PLIN5.[2]

  • Lipid Droplet Staining: Lipid droplets were visualized using specific staining methods to assess changes in lipid content.[6]

  • Cell Migration Assay: The effect on cell migration was evaluated following treatment with PF-06424439.[6]

In Vivo Studies in Dyslipidemic Rodent Models
  • Animal Models:

    • Ldlr-/- Mice: Male low-density lipoprotein receptor knockout mice were used. These mice are a common model for studying dyslipidemia and atherosclerosis.[1][3]

    • Dyslipidemic Rat Model: The specific strain and method of inducing dyslipidemia were not detailed in the available literature.[5]

  • Drug Administration: PF-06424439 was administered orally (p.o.). In the Ldlr-/- mouse study, a dose of 60 mg/kg/day was given for 3 days.[1]

  • Lipid Analysis: Plasma was collected to measure triglyceride and cholesterol levels. The specific analytical methods used (e.g., enzymatic assays) were not explicitly stated in the reviewed literature.

  • Diet: For the Ldlr-/- mice, a high-fat diet is typically used to induce a dyslipidemic phenotype, often containing a high percentage of fat and cholesterol.[3][5] However, the exact composition of the diet used in the PF-06424439 studies was not specified.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of PF-06424439 is the direct inhibition of DGAT2 enzymatic activity. This disrupts the final step of triglyceride synthesis.

DGAT2-Mediated Triglyceride Synthesis Pathway

DGAT2 is a key enzyme in the de novo synthesis of triglycerides. It preferentially utilizes newly synthesized fatty acids to esterify diacylglycerol.

DGAT2_Pathway Glucose Glucose DeNovo_Lipogenesis De Novo Lipogenesis Glucose->DeNovo_Lipogenesis Fatty_Acyl_CoA Fatty Acyl-CoA DeNovo_Lipogenesis->Fatty_Acyl_CoA Diacylglycerol Diacylglycerol Fatty_Acyl_CoA->Diacylglycerol DGAT2 DGAT2 Fatty_Acyl_CoA->DGAT2 Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->Diacylglycerol Diacylglycerol->DGAT2 Triglycerides Triglycerides DGAT2->Triglycerides Lipid_Droplets Lipid Droplets Triglycerides->Lipid_Droplets PF06424439 PF-06424439 PF06424439->DGAT2

Figure 1. Simplified DGAT2-mediated triglyceride synthesis pathway and the inhibitory action of PF-06424439.
Regulation of DGAT2 Expression and Activity

The expression and activity of DGAT2 are subject to regulation at multiple levels, influencing the rate of triglyceride synthesis.

DGAT2_Regulation MEK_ERK MEK/ERK Pathway DGAT2_Gene DGAT2 Gene (Transcription) MEK_ERK->DGAT2_Gene Inhibits DGAT2_Protein DGAT2 Protein DGAT2_Gene->DGAT2_Protein Translates to ERAD ER-Associated Degradation (ERAD) DGAT2_Protein->ERAD gp78 gp78 (E3 Ligase) gp78->DGAT2_Protein Ubiquitinates Proteasomal_Degradation Proteasomal Degradation ERAD->Proteasomal_Degradation

Figure 2. Regulatory mechanisms influencing DGAT2 protein levels.

Studies have indicated that the MEK/ERK signaling pathway can suppress the gene expression of DGAT2.[7] At the post-translational level, the stability of the DGAT2 protein is regulated by the E3 ligase gp78, which targets it for ubiquitin-dependent proteasomal degradation through the endoplasmic-reticulum-associated degradation (ERAD) pathway.[2]

Experimental Workflow for In Vitro Gene Expression Analysis

The following diagram illustrates a typical workflow for assessing the impact of PF-06424439 on gene expression in a cell-based assay.

Experimental_Workflow Cell_Culture Cell Culture (e.g., MCF7) Treatment Treatment with PF-06424439 Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RT Reverse Transcription (cDNA Synthesis) RNA_Extraction->RT qPCR Quantitative PCR (qPCR) RT->qPCR Data_Analysis Data Analysis (Relative Gene Expression) qPCR->Data_Analysis

Figure 3. A standard experimental workflow for analyzing changes in gene expression following treatment with PF-06424439.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of DGAT2 that has demonstrated clear effects on lipid metabolism in preclinical models. Its ability to reduce triglyceride synthesis underscores its potential as a therapeutic agent for metabolic diseases characterized by dyslipidemia.

While the foundational pharmacology of PF-06424439 is established, further research is warranted. Specifically, the public dissemination of detailed quantitative data from in vivo efficacy studies would be highly valuable to the scientific community. Such data would allow for a more thorough assessment of its therapeutic potential and facilitate comparisons with other emerging therapies targeting lipid metabolism. Additionally, a deeper exploration of the upstream and downstream signaling consequences of DGAT2 inhibition could uncover novel biological roles for this enzyme and provide further insights into the pathophysiology of metabolic diseases.

References

The Role of PF-06424439 Methanesulfonate in Hepatic Steatosis Research: A Technical Guide to a Selective DGAT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatic steatosis, the abnormal accumulation of triglycerides in the liver, is the hallmark of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Nonalcoholic Fatty Liver Disease (NAFLD). A key enzyme in the final stage of triglyceride synthesis is Diacylglycerol O-Acyltransferase 2 (DGAT2). PF-06424439 methanesulfonate is a potent, selective, and orally bioavailable small-molecule inhibitor of DGAT2. This technical guide provides an in-depth overview of PF-06424439, its mechanism of action, preclinical data, and detailed experimental protocols for its application in hepatic steatosis research. By targeting the terminal step in triglyceride synthesis, PF-06424439 offers a focused therapeutic strategy to reduce hepatic lipid accumulation.

Introduction: Targeting Lipid Synthesis in Hepatic Steatosis

The pathogenesis of hepatic steatosis involves an imbalance in lipid metabolism, where fatty acid uptake and de novo lipogenesis (DNL) exceed fatty acid oxidation and export as very-low-density lipoprotein (VLDL). Two critical enzymatic control points in this process are Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in DNL, and Diacylglycerol O-Acyltransferase (DGAT), which catalyzes the final commitment step of triglyceride (TG) synthesis.

While ACC inhibitors target the initial steps of fatty acid synthesis, DGAT inhibitors provide a more downstream approach. The DGAT enzyme exists in two primary isoforms, DGAT1 and DGAT2. DGAT2 is the predominant isoform in the liver and preferentially esterifies fatty acids derived from de novo lipogenesis into triglycerides.[1] Its inhibition is therefore a promising strategy for specifically reducing the synthesis and accumulation of new fat in the liver.

PF-06424439 is an imidazopyridine-based, potent, and selective inhibitor of DGAT2.[2][3] Its high selectivity for DGAT2 over DGAT1 and other related acyltransferases makes it a precise tool for investigating the role of this specific enzyme in the progression of hepatic steatosis.[4]

Mechanism of Action of PF-06424439

PF-06424439 acts as a slowly reversible, time-dependent inhibitor of DGAT2, binding to the enzyme in a noncompetitive manner with respect to the acyl-CoA substrate.[2] The primary mechanism involves two steps: an initial formation of an enzyme-inhibitor complex, followed by an isomerization to a much higher affinity complex.[5]

The direct effect of this inhibition is the blockade of the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triglyceride.[1] This action directly curtails the liver's capacity to synthesize and store triglycerides, thereby mitigating steatosis.

Interestingly, recent research has revealed a dual mechanism. Beyond direct enzymatic inhibition, the blockade of DGAT2 by inhibitors like PF-06424439 also leads to the suppression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1] SREBP-1c is a master transcriptional regulator of lipogenesis, controlling the expression of key DNL enzymes. By preventing the cleavage and activation of SREBP-1, DGAT2 inhibition effectively downregulates the entire fatty acid synthesis pathway, representing a powerful secondary effect that complements its primary inhibitory action.[1]

Signaling Pathway of DGAT2 Inhibition

DGAT2_Inhibition_Pathway cluster_upstream Upstream Lipogenesis cluster_dgat Terminal TG Synthesis cluster_downstream Downstream Effects cluster_inhibition Inhibitory Action cluster_srebp Transcriptional Regulation Acetyl-CoA Acetyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA Acetyl-CoA->Fatty Acyl-CoA De Novo Lipogenesis (DNL)   Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acyl-CoA->Diacylglycerol (DAG) Esterification DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG)->DGAT2 Triglycerides (TG) Triglycerides (TG) DGAT2->Triglycerides (TG) Lipid Droplet\nAccumulation Lipid Droplet Accumulation Triglycerides (TG)->Lipid Droplet\nAccumulation Storage Hepatic Steatosis Hepatic Steatosis Lipid Droplet\nAccumulation->Hepatic Steatosis PF-06424439 PF-06424439 PF-06424439->DGAT2 Inhibition SREBP1c SREBP-1c (inactive) PF-06424439->SREBP1c Suppresses Cleavage nSREBP1c nSREBP-1c (active) SREBP1c->nSREBP1c Cleavage nSREBP1c->Acetyl-CoA Upregulates DNL Genes

Mechanism of PF-06424439 in hepatocytes.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound based on available preclinical research.

Table 1: In Vitro Potency and Selectivity of PF-06424439

Target Enzyme IC50 (nM) Selectivity vs. DGAT2 Reference
DGAT2 14 - [2][4]
DGAT1 >50,000 >3500x [4]
MGAT2 >50,000 >3500x [4]

| MGAT3 | >50,000 | >3500x |[4] |

Table 2: Preclinical In Vivo Efficacy of PF-06424439

Animal Model Dosing Regimen Duration Key Outcomes Reference
Sucrose-fed rats 0.1 - 10 mg/kg Single dose Dose-dependent reduction in plasma triglycerides [4]
Ldlr-/- mice on high-fat, high-cholesterol diet 60 mg/kg/day (p.o.) 3 days Reduction in plasma triglycerides and cholesterol; Reduction in hepatic triglycerides [2][4]

| Sprague-Dawley rats | 1 mg/kg (i.v.) | Single dose | Moderate clearance, short half-life (t1/2 = 1.39 h) |[2][3] |

Experimental Protocols

The following protocols provide detailed methodologies for utilizing PF-06424439 in key experiments for hepatic steatosis research.

Protocol 1: In Vitro Oleic Acid-Induced Lipid Accumulation in HepG2 Cells

This protocol details the induction of a steatotic phenotype in human hepatoma (HepG2) cells and treatment with PF-06424439 to assess its effect on lipid accumulation.

A. Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • BODIPY 493/503 or Nile Red staining solution

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

B. Preparation of Reagents:

  • PF-06424439 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C.

  • Oleic Acid-BSA Complex: a. Prepare a 100 mM solution of oleic acid in 0.1 M NaOH by heating to 70°C. b. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water and warm to 37°C. c. Add the oleic acid solution dropwise to the BSA solution while stirring to achieve a final concentration of 5 mM oleic acid. d. Filter-sterilize and store at -20°C.

C. Experimental Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well, black, clear-bottom imaging plates at a density of 5,000-10,000 cells/well. Allow cells to attach and grow for 24 hours at 37°C, 5% CO2.

  • Treatment: a. Prepare serial dilutions of PF-06424439 in culture medium from the 10 mM stock. A typical concentration range is 10 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1%. b. Prepare the lipid challenge medium by diluting the oleic acid-BSA complex into serum-free DMEM to a final concentration of 0.25-0.5 mM oleic acid. c. Aspirate the growth medium from the cells. d. Add the treatment media:

    • Vehicle Control: Lipid challenge medium with 0.1% DMSO.
    • Test Groups: Lipid challenge medium containing the desired concentrations of PF-06424439.
    • Negative Control: Serum-free DMEM with 0.1% DMSO (no oleic acid).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Staining and Imaging: a. Aspirate the medium and wash cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash twice with PBS. d. Stain cells with BODIPY 493/503 (1 µg/mL) and DAPI (1 µg/mL) in PBS for 30 minutes at room temperature, protected from light.[5][6] e. Wash twice with PBS. Add 100 µL of PBS to each well for imaging.

  • Quantification: a. Acquire images using a high-content imaging system or fluorescence microscope. b. Use image analysis software to quantify the total fluorescence intensity of BODIPY per cell (normalized to the DAPI-stained nucleus count). The percentage of lipid-positive cells can also be determined.[5]

Workflow for In Vitro Lipid Accumulation Assay

In_Vitro_Workflow start Start step1 Seed HepG2 cells in 96-well plates start->step1 Day 1 end End step2 Prepare PF-06424439 dilutions and Oleic Acid medium step1->step2 Incubate 24h step3 Treat cells with Vehicle, PF-06424439, or Control medium step2->step3 Day 2 step4 Fix cells with PFA step3->step4 Incubate 24h step5 Stain with BODIPY (Lipids) and DAPI (Nuclei) step4->step5 Day 3 step6 Image plates using High-Content Imager step5->step6 step7 Quantify Lipid Droplet Fluorescence per cell step6->step7 step7->end

Workflow for in vitro evaluation of PF-06424439.
Protocol 2: In Vivo High-Fat Diet-Induced Hepatic Steatosis in Mice

This protocol describes the induction of hepatic steatosis in mice using a high-fat diet (HFD) and subsequent treatment with PF-06424439.

A. Materials:

  • C57BL/6J or Ldlr-/- mice (male, 6-8 weeks old)

  • High-Fat Diet (e.g., 60 kcal% from fat)

  • Standard Chow Diet (Control)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% Carboxymethylcellulose (CMC) in water)

  • Equipment for oral gavage, blood collection, and tissue harvesting

  • Kits for quantifying plasma and hepatic triglycerides and cholesterol

B. Experimental Procedure:

  • Acclimation and Diet Induction: a. Acclimate mice for one week with free access to standard chow and water. b. Record baseline body weights. c. Divide mice into two main groups: Control Diet and High-Fat Diet (HFD). d. Feed mice their respective diets for 8-16 weeks to induce obesity and hepatic steatosis. Monitor body weight weekly.

  • Treatment Phase (Example: last 4 weeks of diet): a. After the induction period, randomize the HFD-fed mice into treatment groups:

    • HFD + Vehicle
    • HFD + PF-06424439 (e.g., 30-60 mg/kg) b. Prepare the dosing solution of PF-06424439 in the vehicle daily. c. Administer the compound or vehicle via oral gavage (p.o.) once daily for the specified treatment duration.

  • Endpoint Analysis: a. At the end of the treatment period, fast mice for 4-6 hours. b. Collect blood via cardiac puncture or retro-orbital sinus for plasma analysis. c. Euthanize mice and perfuse the liver with ice-cold PBS. d. Harvest the liver, weigh it, and section it for analysis.

  • Biochemical and Histological Analysis: a. Plasma Analysis: Centrifuge blood to collect plasma. Use commercial kits to measure triglyceride, total cholesterol, ALT, and AST levels. b. Hepatic Lipid Quantification:

    • Homogenize a pre-weighed piece of liver tissue in an appropriate buffer.
    • Extract lipids using a standard method (e.g., Folch or Bligh-Dyer).
    • Use commercial kits to measure triglyceride and cholesterol content, normalized to liver weight. c. Histology:
    • Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding and Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning.
    • Embed a portion of the liver in Optimal Cutting Temperature (OCT) compound and freeze for Oil Red O staining to visualize neutral lipid droplets.

Workflow for In Vivo Efficacy Study

In_Vivo_Workflow start Start step1 Acclimate mice and start dietary intervention (Chow vs. High-Fat Diet) start->step1 Week 0 end End step2 Monitor body weight and continue diet to induce steatosis step1->step2 Weeks 1-12 step3 Randomize HFD mice into groups: Vehicle vs. PF-06424439 step2->step3 Weeks 13-16 step4 Administer daily oral gavage of vehicle or compound step3->step4 step5 Terminal blood collection and liver harvesting step4->step5 End of Week 16 step6 Analyze plasma lipids & enzymes step5->step6 step7 Analyze hepatic lipids (TG, Chol) and perform histology (H&E, ORO) step5->step7 step6->end step7->end

Workflow for preclinical evaluation of PF-06424439.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the role of DGAT2 in the pathophysiology of hepatic steatosis. Its high potency and selectivity allow for precise inhibition of the terminal step of triglyceride synthesis. Furthermore, its secondary effect of suppressing the master lipogenic regulator SREBP-1c enhances its efficacy in reducing hepatic lipid accumulation. The experimental protocols provided herein offer a framework for researchers to effectively utilize this compound in both in vitro and in vivo models of MASLD.

Future research should continue to explore the long-term effects of DGAT2 inhibition on hepatic inflammation and fibrosis, which are key drivers of disease progression to more severe steatohepatitis (MASH). Additionally, studies investigating the combination of DGAT2 inhibitors like PF-06424439 with inhibitors of other metabolic pathways, such as ACC inhibitors, may reveal synergistic effects and provide more comprehensive therapeutic strategies for this prevalent and complex liver disease.

References

Methodological & Application

Application Notes and Protocols for PF-06424439 Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).[1][2][3][4] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis.[5] Inhibition of DGAT2 has therapeutic potential for treating metabolic diseases such as hyperlipidemia and hepatic steatosis.[5] PF-06424439 inhibits DGAT2 in a time-dependent and slowly reversible manner, with a noncompetitive mode of action with respect to the acyl-CoA substrate.[2][3][5] In cancer research, PF-06424439 has been shown to reduce lipid droplet formation, inhibit cell migration, and enhance the radiosensitivity of cancer cells.[1][6][7]

Data Presentation

In Vitro Efficacy of PF-06424439
ParameterValueCell Line/SystemReference
IC50 14 nMRecombinant DGAT2[1][2][3][4]
Kiapp 16.7 nMRecombinant DGAT2[5]
Dissociation Half-life (t1/2) 1.2 hoursEI complex[5]

Signaling Pathway

PF-06424439 specifically targets DGAT2, an enzyme in the triglyceride synthesis pathway. DGAT2 converts diacylglycerol (DAG) and acyl-CoA into triacylglycerol (TAG), which is then stored in lipid droplets. By inhibiting DGAT2, PF-06424439 blocks the production of TAG and the subsequent formation of lipid droplets.

DGAT2_Pathway cluster_0 Triglyceride Synthesis cluster_1 Inhibition Acyl_CoA Acyl-CoA DGAT2 DGAT2 Acyl_CoA->DGAT2 DAG Diacylglycerol (DAG) DAG->DGAT2 TAG Triacylglycerol (TAG) DGAT2->TAG Lipid_Droplets Lipid Droplets TAG->Lipid_Droplets PF_06424439 PF-06424439 PF_06424439->DGAT2

Caption: Mechanism of PF-06424439 action on the DGAT2 signaling pathway.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for an in vitro assay using PF-06424439.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MCF7, HeLa) Cell_Seeding 2. Cell Seeding (e.g., 96-well or 100 mm plates) Cell_Culture->Cell_Seeding Compound_Treatment 3. Treatment with PF-06424439 (various concentrations and time points) Cell_Seeding->Compound_Treatment Incubation 4. Incubation (e.g., 24, 48, 72, 96 hours) Compound_Treatment->Incubation Assay 5. Downstream Assay (e.g., Viability, Western Blot, Staining) Incubation->Assay Data_Analysis 6. Data Analysis Assay->Data_Analysis

Caption: A general workflow for in vitro cell-based assays with PF-06424439.

Protocol 1: Cell Viability Assay

This protocol is adapted from studies on MCF7 breast cancer cells.[1][7]

1. Materials:

  • MCF7 cells
  • Complete growth medium (e.g., DMEM with 10% FBS)
  • 96-well black polystyrene microplates
  • PF-06424439 methanesulfonate
  • DMSO (for stock solution)
  • PrestoBlue™ Cell Viability Reagent
  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed MCF7 cells in a 96-well black polystyrene microplate at a density of 4.7 x 10³ cells/well.[1]
  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
  • Compound Preparation: Prepare a stock solution of PF-06424439 in DMSO. Further dilute the stock solution in a complete growth medium to achieve final treatment concentrations (e.g., 1, 10, 50, 100, 200 µM).[1][7] Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, and 96 hours).[1]
  • Viability Measurement:
  • Add 10 µL of PrestoBlue™ reagent to each well.
  • Incubate for 1-2 hours at 37°C.
  • Measure fluorescence at an excitation/emission of ~560/590 nm using a microplate reader.
  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Lipid Droplet Staining

This protocol is a general method for visualizing intracellular lipid droplets.

1. Materials:

  • Cells seeded on coverslips in a 24-well plate or in an imaging-compatible multi-well plate.
  • This compound
  • BODIPY 493/503
  • Hoechst 33342
  • Phosphate-buffered saline (PBS)
  • 4% Paraformaldehyde (PFA) in PBS
  • Fluorescence microscope

2. Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with PF-06424439 (e.g., 10-20 µM) and controls for the desired duration (e.g., 16-72 hours).[7][8]
  • Fixation:
  • Wash cells twice with PBS.
  • Fix the cells with 4% PFA for 15 minutes at room temperature.
  • Wash three times with PBS.
  • Staining:
  • Prepare a staining solution of 1 µg/mL BODIPY 493/503 and 1 µg/mL Hoechst 33342 in PBS.[8]
  • Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
  • Washing: Wash the cells three times with PBS.
  • Imaging: Mount the coverslips on slides with a mounting medium or image the plate directly using a fluorescence microscope. BODIPY 493/503 will stain lipid droplets (green), and Hoechst 33342 will stain the nuclei (blue).[8]

Protocol 3: Western Blot for EMT Markers

This protocol can be used to assess the effect of PF-06424439 on proteins involved in the epithelial-mesenchymal transition (EMT), such as E-cadherin and Vimentin.[6][7]

1. Materials:

  • Cells treated with PF-06424439 and controls.
  • RIPA buffer with protease and phosphatase inhibitors.
  • BCA protein assay kit.
  • SDS-PAGE gels.
  • PVDF membrane.
  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  • Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-β-actin).
  • HRP-conjugated secondary antibodies.
  • Enhanced chemiluminescence (ECL) substrate.
  • Imaging system.

2. Procedure:

  • Cell Lysis:
  • Wash treated cells with ice-cold PBS.
  • Lyse cells in RIPA buffer on ice for 30 minutes.
  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
  • SDS-PAGE:
  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE.
  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.
  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
  • Antibody Incubation:
  • Incubate the membrane with primary antibodies overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection:
  • Wash the membrane three times with TBST.
  • Apply ECL substrate and visualize the protein bands using an imaging system.
  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for PF-06424439 Methanesulfonate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), with an IC50 of 14 nM.[1][2][3][4][5][6][7] DGAT2 is a key enzyme that catalyzes the final step of triglyceride (TG) synthesis.[8][9] Inhibition of DGAT2 has shown therapeutic potential in preclinical models of metabolic diseases and certain types of cancer.[10][11][12] PF-06424439 has been demonstrated to be a slowly reversible, time-dependent inhibitor that acts noncompetitively with respect to the acyl-CoA substrate.[2][3][4][8] Preclinical studies have shown that it can reduce plasma triglyceride and cholesterol levels.[2][5][7][13][14] This document provides detailed application notes and protocols for the administration of PF-06424439 methanesulfonate in various animal models based on available research.

Mechanism of Action

PF-06424439 selectively inhibits DGAT2, thereby blocking the final step of triglyceride synthesis from diacylglycerol.[8] This leads to a reduction in the synthesis and secretion of very-low-density lipoprotein (VLDL) triglycerides and a decrease in hepatic lipid levels.[8][15] Mechanistic studies have shown that inhibition of DGAT2 by PF-06424439 can also lead to an increase in phosphatidylethanolamine in the endoplasmic reticulum, which in turn blocks the cleavage and activation of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor for lipogenic genes.[15] This dual action contributes to its lipid-lowering effects. In the context of cancer, DGAT2 inhibition has been shown to reduce lipid droplet formation, suppress cell migration and invasion, and enhance sensitivity to radiation therapy in certain cancer cell lines.[12][13]

DGAT2_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_cell Cellular Effects DAG Diacylglycerol DGAT2 DGAT2 DAG->DGAT2 PE Phosphatidylethanolamine DAG->PE Shunted to Phospholipid Synthesis AcylCoA Acyl-CoA AcylCoA->DGAT2 TG Triglyceride VLDL VLDL-TG Secretion TG->VLDL Leads to HepaticLipids Hepatic Lipid Levels DGAT2->TG Catalyzes PF06424439 PF-06424439 PF06424439->DGAT2 Inhibits SREBP1 SREBP-1 Cleavage PE->SREBP1 Blocks Lipogenesis Lipogenic Gene Expression SREBP1->Lipogenesis Reduces Lipogenesis->HepaticLipids Reduces PlasmaTG Plasma Triglycerides VLDL->PlasmaTG Affects HepaticLipids->PlasmaTG Affects

Caption: Signaling pathway of PF-06424439 action.

Data Presentation

Pharmacokinetic Parameters of PF-06424439
SpeciesRouteDose (mg/kg)Clearance (mL/min/kg)Half-life (t½, hours)Oral Bioavailability (%)Reference(s)
RatIV1181.4-[1]
RatIV1Moderate1.39-[2][3][7]
Rat---->100[1]
Dog--181.2>100[1]
In Vivo Efficacy Studies of PF-06424439
Animal ModelConditionDose (mg/kg)Administration Route & FrequencyStudy DurationKey FindingsReference(s)
Male low-density lipoprotein receptor (Ldlr) knockout miceDyslipidemia60Oral, daily3 daysReduced plasma TG and cholesterol levels.[2][3][5][7][13]
Sucrose-fed ratsDyslipidemia0.1 - 10Oral-Dose-dependent reduction in plasma triglyceride levels.[5]
SCID mice and nude mice with BGC823 and HGC27 cell xenograftsGastric Cancer Peritoneal MetastasisNot specifiedIntraperitoneal injection-Significantly reduced mesenteric metastasis.[11]
Mice on a 60% high-fat dietIntestinal Barrier FailureNot specifiedOral2 daysWhen co-administered with a DGAT1 inhibitor, induced severe watery diarrhea and intestinal injury.[9]
C57BL/6J and ob/ob mice, TghSREBP-1c ratsHepatic SteatosisNot specified--Blocked activation of liver SREBP-1, reducing fatty acid synthesis and liver TGs.[15]

Experimental Protocols

Protocol 1: Oral Administration in a Dyslipidemia Mouse Model

Objective: To assess the effect of orally administered PF-06424439 on plasma lipid levels in a dyslipidemic mouse model.

Animal Model: Male low-density lipoprotein receptor (Ldlr) knockout mice (Ldlr-/-).[2][13]

Materials:

  • This compound powder

  • Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)

  • Oral gavage needles

  • Syringes

  • Animal balance

  • Blood collection tubes (e.g., EDTA-coated)

Procedure:

  • Formulation Preparation: Prepare a homogenous suspension of PF-06424439 in the CMC-Na vehicle. For a 60 mg/kg dose, a typical concentration might be 6 mg/mL, assuming a dosing volume of 10 mL/kg. Ensure the suspension is uniformly mixed before each administration.[13]

  • Animal Acclimatization: Acclimate the Ldlr-/- mice to the housing conditions for at least one week before the start of the experiment. Provide ad libitum access to a high-fat, high-cholesterol diet to induce a dyslipidemic phenotype.

  • Dosing: Administer PF-06424439 at a dose of 60 mg/kg via oral gavage once daily for 3 consecutive days.[2][3][7][13] A control group should receive the vehicle only.

  • Blood Sampling: Collect blood samples at baseline (before the first dose) and at a predetermined time point after the final dose (e.g., 4-6 hours post-dose) for plasma lipid analysis.

  • Plasma Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma for triglyceride and total cholesterol levels using standard biochemical assays.

Oral_Admin_Workflow cluster_prep Preparation cluster_exp Experiment Formulation Prepare PF-06424439 Suspension (e.g., 6 mg/mL) Dosing Oral Gavage (60 mg/kg/day) for 3 days Formulation->Dosing Acclimatize Acclimatize Ldlr-/- Mice on High-Fat Diet Acclimatize->Dosing Blood_Collection Collect Blood Samples (Baseline and Post-Dose) Dosing->Blood_Collection Analysis Analyze Plasma for Triglycerides & Cholesterol Blood_Collection->Analysis

Caption: Workflow for oral administration in mice.

Protocol 2: Intravenous Administration for Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of PF-06424439 following intravenous administration in rats.

Animal Model: Male Wistar-Han or Sprague-Dawley rats.[7][10]

Materials:

  • This compound powder

  • Solvents for IV formulation: Dimethyl sulfoxide (DMSO), PEG300, Tween 80, and sterile water for injection (ddH2O).[13]

  • Intravenous catheters

  • Syringes

  • Animal balance

  • Blood collection tubes (e.g., heparinized)

Procedure:

  • Formulation Preparation: Prepare a clear solution of PF-06424439 for intravenous injection. A validated formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[13] The final concentration should be calculated to deliver a 1 mg/kg dose in a small volume (e.g., 1-2 mL/kg).

  • Animal Preparation: Surgically implant an intravenous catheter (e.g., in the jugular vein) in the rats one day prior to the study to allow for recovery.

  • Dosing: Administer PF-06424439 as a single bolus injection at a dose of 1 mg/kg through the intravenous catheter.[2][3][4][7]

  • Blood Sampling: Collect serial blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of PF-06424439 using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

IV_Admin_Workflow cluster_prep Preparation cluster_exp Experiment IV_Formulation Prepare PF-06424439 IV Solution (e.g., 0.5 mg/mL) IV_Dosing IV Bolus Injection (1 mg/kg) IV_Formulation->IV_Dosing Catheter Surgically Implant IV Catheter in Rats Catheter->IV_Dosing Serial_Blood Collect Serial Blood Samples (e.g., 0-24h) IV_Dosing->Serial_Blood LCMS_Analysis Analyze Plasma Concentration (LC-MS/MS) Serial_Blood->LCMS_Analysis PK_Analysis Calculate PK Parameters LCMS_Analysis->PK_Analysis

Caption: Workflow for IV administration in rats.

Conclusion

This compound is a valuable research tool for studying the role of DGAT2 in various physiological and pathological processes. The protocols and data presented here provide a comprehensive guide for its administration in preclinical animal models. Researchers should adapt these protocols based on their specific experimental objectives and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for PF-06424439 Methanesulfonate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439 methanesulfonate is a potent, selective, and orally bioavailable small-molecule inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3][4][5] DGAT2 is a key enzyme that catalyzes the final step in triglyceride (TG) synthesis.[6][7] Inhibition of DGAT2 by PF-06424439 leads to a reduction in TG synthesis and has shown potential in various research areas, including metabolic diseases and oncology.[6][8] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

PF-06424439 is a time-dependent and slowly reversible inhibitor of DGAT2, with an IC50 of 14 nM.[1][3][4][5] It acts noncompetitively with respect to the acyl-CoA substrate.[3][4][6] The inhibition of DGAT2 leads to a decrease in the synthesis of triglycerides, which are the primary components of lipid droplets (LDs).[7] This modulation of lipid metabolism can impact various cellular processes, including cell migration, proliferation, and sensitivity to treatments like radiation.[1][7][8][9]

Data Presentation

Table 1: In Vitro Efficacy and Properties of this compound
ParameterValueCell Line/SystemReference
Target Diacylglycerol O-acyltransferase 2 (DGAT2)-[2][6][7]
IC50 14 nM-[1][2][3][4]
Binding Kinetics Slowly reversible, time-dependent-[3][4][6]
Mode of Inhibition Noncompetitive with acyl-CoA-[3][4][6]
Selectivity Selective over DGAT1, MGAT1-3>50 µM for DGAT1, MGAT-2, and MGAT-3[10]
Table 2: Recommended Concentration Ranges and Incubation Times for Cellular Assays
Cell LineAssay TypeConcentration Range (µM)Incubation TimeObserved EffectsReference
MCF7 (Breast Cancer) Cell Viability1 - 200 µM24 - 96 hDose- and time-dependent reduction in cell growth. IC50 at 72h was 102 µM.[1][7]
MCF7 (Breast Cancer) Lipid Droplet Reduction, Migration Inhibition10 µM72 hSignificant reduction in lipid droplet content and cell migration without significant cytotoxicity.[7][9]
MCF7 (Breast Cancer) Radiosensitization10 µM (pre-treatment)72 hEnhanced sensitivity to X-ray radiation.[7][11]
T-REx-293 (APOL1-expressing) Cytotoxicity Reduction10 - 50 µM18 hDose-dependent reduction of APOL1 risk variant-associated cytotoxicity.[12]
Primary Podocytes Cytotoxicity ReductionNot specified, but effective24 hReduced cytotoxicity for G1-RFP and G2-RFP transfected podocytes.[12]
BGC823 and HGC27 (Gastric Cancer) Lipid Droplet Formation BlockadeNot specified, but effective12 hAlmost complete blockade of lipid droplet formation when co-cultured with adipocytes.[13]
HeLa Cells Lipid Droplet Accumulation20 µM16 hDid not affect amino-acid-starvation-induced lipid droplet accumulation (DGAT1 dependent in this model).[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent and Equipment:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • This compound is soluble in DMSO and water.[1][10] For cell culture, it is recommended to prepare a concentrated stock solution in sterile DMSO.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 536.05 g/mol ), dissolve 5.36 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 1 year.[1][4]

Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 4,700 cells/well for MCF7 cells).[1]

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare a serial dilution of PF-06424439 from the stock solution in complete cell culture medium. A suggested starting range is 0.1 µM to 200 µM.[1][7] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of PF-06424439.

    • Incubate the cells for various time points (e.g., 24, 48, 72, 96 hours).[1][7]

  • Cell Viability Assessment (Example using PrestoBlue™):

    • At each time point, add PrestoBlue™ Cell Viability Reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the PF-06424439 concentration to determine the IC50 value at each time point.

    • For subsequent experiments, choose a concentration that elicits the desired biological effect without causing excessive cytotoxicity, for example, a concentration at or below the IC50. A 10 µM concentration for 72 hours was found to be effective for inhibiting migration in MCF7 cells without significantly affecting viability.[9]

Protocol 3: Lipid Droplet Staining
  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate.

    • Treat the cells with the desired concentration of PF-06424439 (e.g., 10 µM for 72 hours for MCF7 cells) or vehicle control.[1]

  • Staining:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cells with a lipid-specific dye such as BODIPY 493/503 (1 µg/mL) or Nile Red by incubating for 10-15 minutes at room temperature, protected from light.

    • (Optional) Counterstain the nuclei with a nuclear stain like DAPI or Hoechst.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the lipid droplets using a fluorescence microscope with the appropriate filter sets.

    • Quantify the lipid droplet content using image analysis software.

Signaling Pathway and Experimental Workflow Diagrams

DGAT2_Inhibition_Pathway cluster_upstream Upstream Substrates cluster_enzyme Enzymatic Reaction cluster_downstream Downstream Products & Effects Diacylglycerol Diacylglycerol DGAT2 DGAT2 Diacylglycerol->DGAT2 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->DGAT2 Triglycerides Triglycerides DGAT2->Triglycerides Catalyzes Lipid_Droplets Lipid_Droplets Triglycerides->Lipid_Droplets Stored in Cellular_Processes Cellular_Processes Lipid_Droplets->Cellular_Processes Impacts PF06424439 PF-06424439 PF06424439->DGAT2 Inhibits

Caption: Mechanism of action of PF-06424439 in inhibiting the DGAT2 pathway.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_treatment Prepare Serial Dilutions of PF-06424439 overnight_incubation->prepare_treatment treat_cells Treat Cells overnight_incubation->treat_cells prepare_treatment->treat_cells time_incubation Incubate for 24, 48, 72, 96h treat_cells->time_incubation add_reagent Add Viability Reagent (e.g., PrestoBlue™) time_incubation->add_reagent measure Measure Fluorescence/ Absorbance add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for determining cell viability upon PF-06424439 treatment.

Logical_Relationship PF06424439 PF-06424439 Treatment Inhibit_DGAT2 Inhibition of DGAT2 Activity PF06424439->Inhibit_DGAT2 Decrease_TG Decreased Triglyceride Synthesis Inhibit_DGAT2->Decrease_TG Reduce_LD Reduced Lipid Droplet Content Decrease_TG->Reduce_LD Cellular_Effects Cellular Effects Reduce_LD->Cellular_Effects Inhibit_Migration Inhibition of Cell Migration Cellular_Effects->Inhibit_Migration Increase_Radiosensitivity Increased Radiosensitivity Cellular_Effects->Increase_Radiosensitivity

Caption: Logical flow from PF-06424439 treatment to cellular effects.

References

Application Notes and Protocols for PF-06424439 Methanesulfonate in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of PF-06424439 methanesulfonate, a potent and selective Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitor, in mouse models. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathway.

Overview of this compound

PF-06424439 is an orally bioavailable small-molecule inhibitor of DGAT2, an enzyme crucial for the final step of triglyceride (TG) synthesis.[1][2][3] By inhibiting DGAT2, PF-06424439 effectively reduces the synthesis of triglycerides, leading to decreased plasma and hepatic lipid levels.[4][5][6] This mechanism of action makes it a valuable tool for studying metabolic diseases and, increasingly, for investigating its potential in cancer therapy due to the role of lipid metabolism in tumor progression.[7][8][9]

Recommended Dosage for In Vivo Mouse Studies

The dosage of this compound can vary depending on the specific mouse model and the research question. The most commonly reported dosage for metabolic studies is 60 mg/kg, administered orally once daily.[2][4][5]

Application Mouse Model Dosage Administration Route Frequency Duration Reference
Metabolic Studies LDL receptor knockout (Ldlr-/-) mice60 mg/kgOral (p.o.)Daily3 days[4][5]
Metabolic Studies LDL receptor knockout (Ldlr-/-) mice on a high-fat, high-cholesterol diet60 mg/kg/dayOral (p.o.)DailyNot specified[3]
Combined Inhibition Studies Not specified5 mg/kg (in combination with a DGAT1 inhibitor)Not specifiedNot specifiedNot specifiedNot specified
Cancer Metastasis Studies Gastric Cancer (BGC823 and HGC27 cells) Xenograft (SCID and nude mice)Not explicitly stated in mg/kg, but effective in reducing metastasisIntraperitoneal injection of cancer cells, subsequent drug treatmentNot specifiedNot specified[10]
Cancer Radiosensitization Studies Breast Cancer (MCF7 cells) XenograftNot explicitly stated for in vivo, but 10 µM in vitro showed efficacyNot applicable (in vitro study)Not applicable72 hours (in vitro)[9][11]

Note: For cancer studies, while the use of PF-06424439 has been documented, specific dosages in mg/kg for in vivo experiments are not consistently reported in the reviewed literature. Researchers should perform dose-response studies to determine the optimal dosage for their specific cancer model.

Experimental Protocols

Preparation of this compound for Oral Administration

For oral gavage, this compound can be formulated as a suspension. A common vehicle is an aqueous solution of 0.5% (w/v) carboxymethylcellulose (CMC) with 0.25% (v/v) Tween 80.

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile water for injection

Procedure:

  • Prepare the vehicle solution by dissolving 0.5 g of CMC and 0.25 mL of Tween 80 in 100 mL of sterile water. Mix thoroughly until a homogenous solution is formed.

  • Calculate the required amount of this compound based on the desired dosage (e.g., 60 mg/kg) and the number and average weight of the mice.

  • Weigh the calculated amount of this compound powder.

  • Gradually add the powder to the vehicle solution while continuously vortexing or stirring to ensure a uniform suspension.

  • The final concentration of the suspension should be calculated to allow for an administration volume of typically 10 mL/kg body weight. For example, for a 60 mg/kg dose, the final concentration would be 6 mg/mL.

Oral Gavage Administration Protocol

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)[12]

  • Syringes (1 mL)

Procedure: [13][14][15][16]

  • Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle.

  • Attach the gavage needle to the syringe containing the calculated dose of the drug suspension.

  • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow the needle.

  • Once the needle is in the esophagus, advance it to the pre-measured mark.

  • Slowly administer the suspension.

  • After administration, gently remove the gavage needle.

  • Monitor the mouse for a few minutes to ensure there are no signs of distress or aspiration.

Plasma Triglyceride Measurement

Materials:

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Commercial triglyceride assay kit (colorimetric or fluorometric)

Procedure: [17][18][19][20][21]

  • Collect blood from the mice via a suitable method (e.g., retro-orbital sinus, tail vein) into tubes containing an anticoagulant.

  • Centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma (supernatant) and store it at -80°C until analysis.

  • On the day of analysis, thaw the plasma samples on ice.

  • Follow the manufacturer's instructions provided with the commercial triglyceride assay kit. This typically involves:

    • Preparing a standard curve using the provided triglyceride standards.

    • Adding a small volume of plasma to the wells of a microplate.

    • Adding the reaction reagent, which usually contains lipase to hydrolyze the triglycerides into glycerol and free fatty acids.

    • Incubating the plate for the specified time and temperature.

    • Measuring the absorbance or fluorescence at the specified wavelength using a microplate reader.

  • Calculate the triglyceride concentration in the plasma samples by comparing their readings to the standard curve.

Hepatic Triglyceride Extraction (Modified Folch Method)

Materials:

  • Liver tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream

Procedure: [22][23][24][25]

  • Excise the liver, rinse with ice-cold PBS, blot dry, and weigh a portion of the tissue (approximately 50-100 mg).

  • Homogenize the liver tissue in a 2:1 (v/v) mixture of chloroform and methanol. The total volume of the solvent mixture should be about 20 times the volume of the tissue sample.

  • After homogenization, agitate the mixture for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to pellet the tissue debris and recover the liquid phase.

  • Add 0.2 volumes of 0.9% NaCl solution to the liquid phase to wash the extract.

  • Vortex the mixture briefly and then centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.

  • The lower phase (chloroform) contains the lipids. Carefully aspirate and discard the upper aqueous phase.

  • Evaporate the chloroform from the lower phase using a rotary evaporator or under a stream of nitrogen.

  • The dried lipid extract can then be reconstituted in a suitable solvent (e.g., isopropanol) for triglyceride quantification using a commercial assay kit as described in section 3.3.

Signaling Pathway and Experimental Workflow

Signaling Pathway of DGAT2 Inhibition

PF-06424439 acts by directly inhibiting the DGAT2 enzyme. DGAT2 is located on the endoplasmic reticulum and catalyzes the final step in the synthesis of triglycerides from diacylglycerol (DAG) and fatty acyl-CoA.[9][26] Inhibition of DGAT2 leads to a reduction in triglyceride synthesis and lipid droplet formation. This can have several downstream effects, including the suppression of Sterol Regulatory Element-Binding Protein-1 (SREBP-1) cleavage, which is a key transcription factor for lipogenic genes.[27] In the context of cancer, the disruption of lipid metabolism by DGAT2 inhibition can affect cell proliferation, migration, and sensitivity to treatments like radiation.[8][9]

DGAT2_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects DAG Diacylglycerol (DAG) DGAT2 DGAT2 DAG->DGAT2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT2 Triglycerides Triglycerides DGAT2->Triglycerides SREBP1_inactive Inactive SREBP-1 DGAT2->SREBP1_inactive Suppresses Cleavage LipidDroplets Lipid Droplet Formation Triglycerides->LipidDroplets SREBP1_active Active SREBP-1 (Nuclear Fragment) SREBP1_inactive->SREBP1_active LipogenicGenes Lipogenic Gene Expression SREBP1_active->LipogenicGenes PF06424439 PF-06424439 PF06424439->DGAT2 Inhibits

Caption: Signaling pathway of PF-06424439-mediated DGAT2 inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of PF-06424439 in a mouse model of metabolic disease.

Experimental_Workflow start Start: Acclimatize Mice grouping Randomize into Control and Treatment Groups start->grouping treatment Daily Oral Gavage: - Vehicle (Control) - PF-06424439 (Treatment) grouping->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring blood_collection Blood Collection (e.g., retro-orbital or tail vein) monitoring->blood_collection euthanasia Euthanasia and Tissue Collection monitoring->euthanasia plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep tg_assay_plasma Plasma Triglyceride Assay plasma_sep->tg_assay_plasma data_analysis Data Analysis and Statistical Comparison tg_assay_plasma->data_analysis liver_collection Liver Excision and Weighing euthanasia->liver_collection lipid_extraction Hepatic Lipid Extraction (Folch Method) liver_collection->lipid_extraction tg_assay_liver Hepatic Triglyceride Assay lipid_extraction->tg_assay_liver tg_assay_liver->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: Experimental workflow for in vivo studies with PF-06424439.

References

Application Notes and Protocols for PF-06424439 Methanesulfonate in Triglyceride Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439 methanesulfonate is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride (TG) synthesis.[1][2] This document provides detailed application notes and experimental protocols for utilizing PF-06424439 to study triglyceride synthesis and its role in various physiological and pathological processes. Its high selectivity and oral bioavailability make it a valuable tool for both in vitro and in vivo investigations.[2][3]

Mechanism of Action

PF-06424439 is a slowly reversible, time-dependent inhibitor of DGAT2.[1][3] It exhibits a noncompetitive mode of inhibition with respect to the acyl-CoA substrate.[1][3] The inhibition mechanism involves a two-step binding process where an initial enzyme-inhibitor complex (EI) isomerizes to a higher affinity complex (EI*), resulting in a prolonged inhibitory effect.[1]

Data Presentation

In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)Inhibition ModeReference
PF-06424439DGAT214Noncompetitive with acyl-CoA[2][3]
PF-06424439DGAT1>50,000-Inferred from selectivity data
PF-06424439MGAT1-3>50,000-[2]
In Vivo Efficacy
Animal ModelTreatmentDosageEffect on TriglyceridesReference
Rat Dyslipidemia ModelPF-06424439-Reduced plasma triglycerides[2]
Ldlr-/- MiceThis compound60 mg/kg/day (p.o.)Reduced plasma and hepatic triglycerides[3][4]

Signaling and Experimental Workflow Diagrams

DGAT2_Pathway Diacylglycerol Diacylglycerol DGAT2 DGAT2 Diacylglycerol->DGAT2 Acyl-CoA Acyl-CoA Acyl-CoA->DGAT2 Triglyceride Triglyceride DGAT2->Triglyceride PF-06424439 PF-06424439 PF-06424439->DGAT2

Caption: Inhibition of DGAT2-mediated triglyceride synthesis by PF-06424439.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Enzyme Assay Enzyme Assay Cellular Assay Cellular Assay Animal Model Animal Model Cellular Assay->Animal Model Dosing Dosing Animal Model->Dosing Sample Collection Sample Collection Dosing->Sample Collection Analysis Analysis Sample Collection->Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation Hypothesis Hypothesis Hypothesis->Enzyme Assay

Caption: General experimental workflow for evaluating PF-06424439.

Experimental Protocols

In Vitro DGAT2 Enzyme Activity Assay

This protocol is adapted from standard radioenzymatic assays for DGAT activity.

Materials:

  • Human DGAT2 enzyme (recombinant or from microsomal preparations)

  • This compound

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • [14C]Oleoyl-CoA

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl2

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v)

  • Silica gel thin-layer chromatography (TLC) plates

  • TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a stock solution of PF-06424439 in DMSO.

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Assay Buffer

    • 1 mg/mL BSA

    • 100 µM DAG (dissolved in a small amount of acetone, then evaporated)

    • Desired concentration of PF-06424439 or vehicle (DMSO)

    • DGAT2 enzyme preparation

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µM [14C]Oleoyl-CoA.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 1.5 mL of Stop Solution.

  • Add 1 mL of heptane and 0.5 mL of water, vortex thoroughly, and centrifuge to separate the phases.

  • Collect the upper organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1).

  • Spot the samples onto a silica TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize the lipid spots (e.g., using iodine vapor).

  • Scrape the silica gel corresponding to the triglyceride band into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Cellular Triglyceride Synthesis Assay

This protocol describes the measurement of de novo triglyceride synthesis in cultured cells.

Materials:

  • Hepatocytes (e.g., Huh7) or other relevant cell lines

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • [14C]Oleic acid complexed to BSA

  • Phosphate Buffered Saline (PBS)

  • Lipid Extraction Solvent: Hexane:Isopropanol (3:2, v/v)

  • TLC plates and solvent system (as in Protocol 1)

  • Scintillation cocktail and counter

Procedure:

  • Seed cells in a 6-well plate and grow to ~80-90% confluency.

  • Pre-treat the cells with various concentrations of PF-06424439 or vehicle in serum-free medium for 1-2 hours.

  • Add [14C]Oleic acid-BSA complex to the medium and incubate for 4-6 hours.

  • Wash the cells twice with cold PBS.

  • Lyse the cells and extract lipids by adding 1 mL of Hexane:Isopropanol (3:2) to each well and incubating for 30 minutes.

  • Collect the lipid extract.

  • Follow steps 9-15 from the In Vitro DGAT2 Enzyme Activity Assay protocol to separate and quantify the radiolabeled triglycerides.

In Vivo Study in a Dyslipidemia Mouse Model

This protocol outlines a study to evaluate the effect of PF-06424439 on plasma and hepatic triglycerides in a relevant animal model.

Materials:

  • Low-density lipoprotein receptor knockout (Ldlr-/-) mice

  • High-fat, high-cholesterol diet

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue homogenization equipment

  • Commercial triglyceride quantification kit

Procedure:

  • Acclimate Ldlr-/- mice and place them on a high-fat, high-cholesterol diet for a designated period to induce dyslipidemia.

  • Randomize mice into treatment and vehicle control groups.

  • Administer PF-06424439 (e.g., 60 mg/kg/day) or vehicle by oral gavage once daily for the duration of the study (e.g., 3 days or longer).[3]

  • At the end of the treatment period, collect blood samples via a suitable method (e.g., retro-orbital bleeding or cardiac puncture) into EDTA-coated tubes.

  • Centrifuge the blood to obtain plasma.

  • Euthanize the mice and harvest the liver tissue.

  • Store plasma and liver samples at -80°C until analysis.

  • Plasma Triglyceride Analysis:

    • Thaw plasma samples.

    • Use a commercial colorimetric or fluorometric triglyceride quantification kit according to the manufacturer's instructions.

  • Hepatic Triglyceride Analysis:

    • Homogenize a known weight of liver tissue in a suitable buffer.

    • Extract total lipids from the homogenate using a method such as the Folch or Bligh-Dyer procedure.

    • Dry the lipid extract and resuspend it in a solvent compatible with the triglyceride quantification kit.

    • Determine the triglyceride concentration using a commercial kit.

    • Normalize the triglyceride content to the initial liver tissue weight.

Conclusion

This compound is a powerful and specific tool for investigating the role of DGAT2 in triglyceride synthesis. The protocols provided herein offer a framework for researchers to design and execute robust in vitro and in vivo experiments to explore the therapeutic potential of DGAT2 inhibition in various metabolic diseases. Careful optimization of these protocols for specific experimental systems is recommended for achieving reliable and reproducible results.

References

Application Notes and Protocols: Utilizing PF-06424439 Methanesulfonate in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439 methanesulfonate is a potent and selective, orally bioavailable small-molecule inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme in the terminal step of triglyceride synthesis, playing a crucial role in the formation of lipid droplets (LDs).[3] Altered lipid metabolism is increasingly recognized as a hallmark of cancer, with lipid droplets implicated in tumor progression, energy storage, and resistance to therapy.[4] In breast cancer, elevated lipid droplet content has been associated with increased aggressiveness and cancer stem cell (CSC) characteristics.[3][4] This document provides detailed application notes and protocols for the use of PF-06424439 in breast cancer cell line research.

Mechanism of Action

PF-06424439 selectively inhibits the enzymatic activity of DGAT2, which catalyzes the conversion of diacylglycerol (DAG) to triacylglycerol (TAG).[3] This inhibition leads to a reduction in TAG synthesis and a subsequent decrease in the formation and accumulation of lipid droplets within the cytoplasm of cancer cells.[5] By disrupting this crucial aspect of lipid metabolism, PF-06424439 has been shown to impact several cancer-related processes. In breast cancer cells, inhibition of DGAT2 by PF-06424439 has been demonstrated to reduce lipid droplet content, inhibit cell migration, and enhance sensitivity to radiotherapy.[5]

Signaling Pathway of DGAT2 Inhibition by PF-06424439

DGAT2_Pathway cluster_upstream Upstream Metabolism cluster_dgat DGAT2 Action cluster_downstream Downstream Effects Fatty Acids Fatty Acids Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids->Diacylglycerol (DAG) Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Diacylglycerol (DAG) DGAT2 DGAT2 Diacylglycerol (DAG)->DGAT2 Triacylglycerol (TAG) Triacylglycerol (TAG) DGAT2->Triacylglycerol (TAG) PF-06424439 PF-06424439 PF-06424439->DGAT2 Lipid Droplets Lipid Droplets Triacylglycerol (TAG)->Lipid Droplets Cell Migration Cell Migration Lipid Droplets->Cell Migration supports Radiosensitivity Radiosensitivity Lipid Droplets->Radiosensitivity contributes to resistance EMT Markers EMT Markers Lipid Droplets->EMT Markers influences

Caption: DGAT2 signaling pathway and the inhibitory action of PF-06424439.

Data Presentation

The following tables summarize the quantitative data on the effects of PF-06424439 on breast cancer cell lines.

Table 1: In Vitro IC50 Values of PF-06424439 in MCF7 Breast Cancer Cells
Time Point (hours)IC50 (µM)
24214.4[3]
48109.8[3]
72102.0[3]
96101.5[3]

Data from Pisanu et al., 2021.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of PF-06424439 on breast cancer cell lines.

General Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture PF-06424439 Treatment PF-06424439 Treatment Cell Culture->PF-06424439 Treatment Cell Viability (MTT) Cell Viability (MTT) PF-06424439 Treatment->Cell Viability (MTT) Western Blot (EMT Markers) Western Blot (EMT Markers) PF-06424439 Treatment->Western Blot (EMT Markers) Cell Cycle (Flow Cytometry) Cell Cycle (Flow Cytometry) PF-06424439 Treatment->Cell Cycle (Flow Cytometry) Data Acquisition Data Acquisition Cell Viability (MTT)->Data Acquisition Western Blot (EMT Markers)->Data Acquisition Cell Cycle (Flow Cytometry)->Data Acquisition Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis

Caption: General workflow for in vitro experiments with PF-06424439.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of PF-06424439 on the viability of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for dissolving PF-06424439)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of PF-06424439 in DMSO. On the following day, prepare serial dilutions of PF-06424439 in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of PF-06424439 (e.g., 0, 1, 10, 50, 100, 200 µM).[3] Include a vehicle control (DMSO) at the same concentration as in the highest PF-06424439 treatment.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72, 96 hours).[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Western Blot Analysis for Epithelial-Mesenchymal Transition (EMT) Markers

This protocol is for assessing the effect of PF-06424439 on the expression of EMT markers such as E-cadherin, N-cadherin, and Vimentin.

Materials:

  • Breast cancer cells treated with PF-06424439

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-E-cadherin (e.g., 1:1000 dilution)

    • Anti-N-cadherin (e.g., 1:1000 dilution)

    • Anti-Vimentin (e.g., 1:1000 dilution)

    • Anti-β-actin or GAPDH (loading control, e.g., 1:5000 dilution)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After treatment with PF-06424439, wash cells with cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of PF-06424439 on the cell cycle distribution of breast cancer cells.

Materials:

  • Breast cancer cells treated with PF-06424439

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with PF-06424439, harvest the cells by trypsinization. Collect both adherent and floating cells.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases. A study on MCF7 cells showed that treatment with 10 µM PF-06424439 for 72 hours resulted in a slight decrease in the G0/G1 phase and an induction of a G2/M peak.[5]

Conclusion

This compound is a valuable research tool for investigating the role of lipid metabolism in breast cancer. Its specific inhibition of DGAT2 provides a means to explore the consequences of reduced lipid droplet formation on various aspects of cancer cell biology, including proliferation, migration, and response to therapy. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals interested in utilizing this compound in their studies of breast cancer.

References

Application Notes and Protocols: PF-06424439 Methanesulfonate for Non-alcoholic Fatty Liver Disease (NAFLD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][3][4] A key enzyme in the synthesis of triglycerides, the primary form of stored fat, is Diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][5] Inhibition of DGAT2 presents a promising therapeutic strategy to reduce hepatic steatosis.[2][6][7] PF-06424439 methanesulfonate is a potent, selective, and orally bioavailable small-molecule inhibitor of DGAT2.[8][9][10][11][12] Preclinical studies have demonstrated its efficacy in reducing liver fat and improving lipid profiles, making it a valuable tool for investigating the role of DGAT2 in NAFLD pathogenesis and for the development of novel therapeutics.[5][10][13]

These application notes provide a summary of the preclinical data on PF-06424439 and detailed protocols for its use in established rodent models of NAFLD.

Mechanism of Action

PF-06424439 is a slowly reversible, time-dependent, and noncompetitive inhibitor of DGAT2 with a reported IC50 of 14 nM.[8][9][12] It selectively inhibits DGAT2 over other acyltransferases like DGAT1, MGAT1, MGAT2, and MGAT3.[10][11] DGAT2 catalyzes the final step in triglyceride synthesis.[1][5] By inhibiting DGAT2, PF-06424439 blocks the production of triglycerides, thereby reducing their accumulation in the liver and other tissues.[1][7] This leads to a decrease in hepatic steatosis. Furthermore, DGAT2 inhibition has been shown to down-regulate the expression of lipogenic genes through the suppression of sterol regulatory element-binding protein 1 (SREBP-1), further contributing to the reduction of liver fat.[6][7][13]

Data Presentation

In Vitro Efficacy
ParameterValueCell LineReference
IC5014 nMNot Specified[8][9][11]
In Vivo Efficacy in Rodent Models
Animal ModelTreatmentKey FindingsReference
Sucrose-fed rats0.1-10 mg/kg PF-06424439Dose-dependent reduction in plasma triglycerides.[10]
Ldlr-/- mice on high-fat, high-cholesterol diet60 mg/kg/day PF-06424439 (p.o.) for 3 daysReduced plasma triglycerides and cholesterol; decreased hepatic triglycerides.[9][10][12]
C57BL/6J miceDGAT2 inhibitorLiver TG reduced to 4.20 mg/g (vs. 9.38 mg/g in control); Plasma cholesterol reduced to 53.7 mg/dL (vs. 89.3 mg/dL in control); Plasma TG reduced to 80.3 mg/dL (vs. 129.0 mg/dL in control).[13]
ob/ob mice with MASLDDGAT2 inhibitor11% reduction in liver weight; 51% reduction in liver triglycerides.[13]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Diet-Induced NAFLD Mouse Model

This protocol describes a general procedure for evaluating the efficacy of PF-06424439 in a diet-induced mouse model of NAFLD.

1. Animal Model and Diet:

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice for at least one week prior to the start of the study.

  • Diet: Induce NAFLD by feeding a high-fat diet (e.g., 60% kcal from fat) or a Western-type diet rich in fructose, saturated fat, and cholesterol for 12-16 weeks.[2]

2. Compound Preparation and Administration:

  • Compound: this compound.

  • Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).

  • Dosing Solution: Prepare a suspension of PF-06424439 in the vehicle at the desired concentration (e.g., 1-60 mg/kg body weight).[9][10]

  • Administration: Administer the compound or vehicle orally (p.o.) once daily via gavage for the duration of the treatment period (e.g., 2-4 weeks).

3. In-life Monitoring:

  • Monitor body weight and food intake 2-3 times per week.

  • Observe the general health of the animals daily.

4. Terminal Procedures and Sample Collection:

  • At the end of the treatment period, fast the animals overnight.

  • Collect blood via cardiac puncture or retro-orbital sinus for plasma analysis.

  • Euthanize the animals and perfuse the liver with saline.

  • Excise the liver, weigh it, and collect samples for histology, triglyceride measurement, and gene expression analysis.

5. Biochemical and Histological Analysis:

  • Plasma Analysis: Measure plasma levels of triglycerides, cholesterol, alanine aminotransferase (ALT), and aspartate aminotransferase (AST).

  • Liver Triglyceride Content: Homogenize a portion of the liver and measure triglyceride content using a commercially available kit.

  • Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis and with Sirius Red for fibrosis.

  • Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and analysis of lipogenic gene expression (e.g., SREBP-1c, FASN, SCD1) by RT-qPCR.

Protocol 2: In Vitro DGAT2 Inhibition Assay in Human Hepatocytes

This protocol provides a general method to assess the inhibitory effect of PF-06424439 on triglyceride synthesis in vitro.

1. Cell Culture:

  • Culture human hepatocytes (e.g., HepG2 or primary human hepatocytes) in appropriate media.

2. Compound Treatment:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of PF-06424439 (e.g., 0.1 nM to 10 µM) or vehicle for a predetermined time (e.g., 24 hours).

3. Triglyceride Synthesis Assay:

  • Following treatment, measure intracellular triglyceride levels using a commercially available colorimetric or fluorometric assay kit.

4. Data Analysis:

  • Normalize triglyceride levels to total protein content.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Visualizations

DGAT2_Signaling_Pathway cluster_0 Hepatocyte DAG Diacylglycerol (DAG) DGAT2 DGAT2 DAG->DGAT2 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT2 TG Triglyceride (TG) Lipid_Droplet Lipid Droplet Accumulation (Hepatic Steatosis) TG->Lipid_Droplet SREBP1c_inactive Inactive SREBP-1c SREBP1c_active Active SREBP-1c SREBP1c_inactive->SREBP1c_active Activation Lipogenic_Genes Lipogenic Genes SREBP1c_active->Lipogenic_Genes Upregulates PF06424439 PF-06424439 PF06424439->DGAT2 Inhibits DGAT2->TG Catalyzes final step DGAT2->SREBP1c_inactive Suppresses activation of

Caption: Mechanism of action of PF-06424439 in hepatocytes.

Experimental_Workflow cluster_workflow In Vivo Study Workflow cluster_samples Sample Collection cluster_analysis Analysis start Start: NAFLD Model Induction (e.g., High-Fat Diet) treatment Treatment Phase: Daily Oral Gavage with PF-06424439 or Vehicle start->treatment monitoring In-life Monitoring: Body Weight, Food Intake treatment->monitoring endpoint Endpoint: Sample Collection monitoring->endpoint blood Blood (Plasma) endpoint->blood liver Liver Tissue endpoint->liver analysis Data Analysis biochem Biochemistry: Plasma Lipids, Liver Enzymes blood->biochem liver_tg Liver Triglycerides liver->liver_tg histo Histopathology: H&E, Sirius Red liver->histo gene Gene Expression: RT-qPCR liver->gene biochem->analysis liver_tg->analysis histo->analysis gene->analysis

Caption: Experimental workflow for in vivo evaluation.

Logical_Relationship cluster_logic Therapeutic Rationale NAFLD Non-Alcoholic Fatty Liver Disease (NAFLD) Steatosis Hepatic Steatosis (Triglyceride Accumulation) NAFLD->Steatosis is characterized by DGAT2_activity Increased DGAT2 Activity Steatosis->DGAT2_activity is driven by PF06424439 PF-06424439 Inhibition Inhibition of DGAT2 PF06424439->Inhibition leads to Inhibition->DGAT2_activity targets Reduction Reduction in Hepatic Triglyceride Synthesis Inhibition->Reduction Amelioration Amelioration of NAFLD Phenotype Reduction->Amelioration

Caption: Therapeutic rationale for DGAT2 inhibition in NAFLD.

References

Application Notes and Protocols: PF-06424439 Methanesulfonate in Dyslipidemia Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of PF-06424439 methanesulfonate, a potent and selective Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor, in dyslipidemia research models. DGAT2 is a key enzyme that catalyzes the final step in triglyceride (TAG) synthesis.[1] Pharmacological inhibition of DGAT2 is a promising therapeutic strategy for treating hyperlipidemia and hepatic steatosis.[1] PF-06424439 is an orally bioavailable small molecule with demonstrated efficacy in reducing plasma triglycerides and cholesterol in preclinical models.[2][3][4] These notes summarize its biochemical potency, pharmacokinetic properties, and in vivo efficacy, and provide standardized protocols for its application in both in vitro and in vivo settings.

Mechanism of Action

PF-06424439 is a slowly reversible, time-dependent inhibitor of DGAT2.[5][6] It functions in a noncompetitive manner with respect to the acyl-CoA substrate, binding to the enzyme in a two-step mechanism.[1] This process involves the formation of an initial enzyme-inhibitor complex (EI) that isomerizes into a more stable, higher-affinity complex (EI*), resulting in a long residence time.[1] By inhibiting DGAT2, PF-06424439 blocks the conversion of diacylglycerol (DAG) to triacylglycerol (TAG), the final committed step in TAG biosynthesis. This leads to reduced hepatic TAG synthesis, decreased lipid droplet formation, and lower secretion of very-low-density lipoprotein (VLDL) triglycerides, thereby improving the lipid profile.[1][7]

cluster_0 Hepatocyte AcylCoA Fatty Acyl-CoA DGAT2 DGAT2 Enzyme AcylCoA->DGAT2 + DAG Diacylglycerol (DAG) DAG->DGAT2 + TAG Triacylglycerol (TAG) DGAT2->TAG Catalyzes LD Lipid Droplet Formation TAG->LD VLDL VLDL Secretion TAG->VLDL PF PF-06424439 PF->DGAT2 Inhibits PlasmaTG Reduced Plasma Triglycerides LD->PlasmaTG Reduced Hepatic Steatosis VLDL->PlasmaTG

Caption: Mechanism of Action of PF-06424439 in Hepatocytes.

Data Presentation

Quantitative data for this compound are summarized below.

Table 1: In Vitro Potency and Selectivity
Target EnzymeIC₅₀ ValueSelectivity vs. DGAT2Reference
DGAT2 (human) 14 nM -[2][3][4][5][6]
DGAT1>50 µM>3500-fold[2]
MGAT2>50 µM>3500-fold[2]
MGAT3>50 µM>3500-fold[2]
Table 2: In Vivo Efficacy in Dyslipidemia Models
Animal ModelDietDose & DurationKey FindingsReference
Sucrose-fed RatsHigh Sucrose0.1 - 10 mg/kg (single dose)Dose-dependent reduction in plasma triglycerides.[2]
Ldlr-/- MiceHigh-Fat, High-Cholesterol60 mg/kg/day (3 days)Reduced plasma triglyceride and cholesterol levels. Reduced hepatic triglycerides.[2][5]
Table 3: Pharmacokinetic Properties
SpeciesClearanceHalf-life (t½)Oral Bioavailability (F)Reference
Rat18 mL/min/kg1.4 hours>100%[4][5]
Dog18 mL/min/kg1.2 hours>100%[4]

Experimental Protocols

Protocol 1: In Vitro DGAT2 Enzymatic Inhibition Assay

This protocol describes a method to determine the IC₅₀ of PF-06424439 against DGAT2 using a microsomal preparation and radiolabeled substrates.

start Start prep_compound Prepare serial dilutions of PF-06424439 in DMSO start->prep_compound add_compound Add diluted PF-06424439 or vehicle (DMSO) to wells prep_compound->add_compound prep_reaction Prepare reaction mix: - Microsomes (DGAT2 source) - DAG substrate - Assay Buffer prep_reaction->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate initiate_reaction Initiate reaction by adding radiolabeled Acyl-CoA (e.g., [¹⁴C]oleoyl-CoA) pre_incubate->initiate_reaction incubate Incubate at 37°C to allow TAG formation initiate_reaction->incubate stop_reaction Stop reaction with isopropanol/heptane mix incubate->stop_reaction extract_lipids Extract lipids (TAG) via phase separation stop_reaction->extract_lipids measure Quantify radiolabeled TAG using liquid scintillation counting extract_lipids->measure analyze Calculate % inhibition and determine IC₅₀ value measure->analyze end End analyze->end

Caption: Workflow for an in vitro DGAT2 enzymatic inhibition assay.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Reaction Setup:

    • In a 96-well plate, add 2 µL of each diluted compound or DMSO vehicle (for control wells).

    • Prepare a master mix containing:

      • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

      • DGAT2 enzyme source (e.g., 10-20 µg of liver microsomes).

      • Diacylglycerol (DAG) substrate (e.g., 100 µM).

    • Add 88 µL of the master mix to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of radiolabeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA, final concentration 10 µM).

    • Incubate the plate at 37°C for 30-60 minutes with gentle shaking.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 150 µL of isopropanol:heptane:water (80:20:2, v/v/v).

    • Add 100 µL of heptane and 50 µL of water to induce phase separation.

    • Vortex briefly and centrifuge at 1000 x g for 5 minutes.

  • Quantification and Analysis:

    • Transfer an aliquot of the upper (heptane) phase containing the radiolabeled TAG to a scintillation vial.

    • Allow the solvent to evaporate, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Efficacy Study in a Dyslipidemia Mouse Model

This protocol details the use of PF-06424439 in LDL receptor knockout (Ldlr-/-) mice fed a high-fat diet to assess its effects on plasma and hepatic lipids.

start Start acclimate Acclimatize Ldlr-/- mice (1-2 weeks) start->acclimate diet Place mice on High-Fat, High-Cholesterol Diet acclimate->diet group Randomize mice into Vehicle and Treatment groups diet->group treat Administer PF-06424439 (e.g., 60 mg/kg) or vehicle daily via oral gavage group->treat prepare_dose Prepare dosing formulation: PF-06424439 in a suitable vehicle (e.g., corn oil with DMSO) prepare_dose->treat monitor Monitor body weight and food intake during treatment treat->monitor collect_blood Collect terminal blood sample (e.g., via cardiac puncture) treat->collect_blood After final dose collect_tissue Harvest liver tissue collect_blood->collect_tissue analyze_plasma Analyze plasma for TG, Total Cholesterol, HDL-C, LDL-C collect_blood->analyze_plasma analyze_liver Analyze liver homogenates for triglyceride content collect_tissue->analyze_liver analyze_data Perform statistical analysis analyze_plasma->analyze_data analyze_liver->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

PF-06424439 Methanesulfonate Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of PF-06424439 methanesulfonate in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) and water are commonly used. For in vivo applications, specific formulations with co-solvents are recommended to ensure solubility and bioavailability.

Q2: What are the recommended storage conditions for this compound in its solid form and in solution?

A2: Proper storage is crucial to maintain the integrity of the compound. For the solid powder form, long-term storage at -20°C for up to 3 years is recommended.[1][2] Stock solutions should be stored at -80°C for up to 1 year.[2][3][4] Shorter-term storage at -20°C for 1 to 6 months is also possible for solutions.[1][3][4][5] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[3]

Q3: How long is this compound stable in solution at room temperature?

A3: While specific stability data at room temperature is limited, the compound is noted to be stable at ambient temperature for a few days during ordinary shipping.[1] However, for experimental use, it is strongly recommended to prepare working solutions fresh on the same day of use.[4][5] If long-term storage of solutions is necessary, it should be done at -20°C or -80°C.[1][3][4][5]

Troubleshooting Guide

Issue 1: Precipitation or phase separation is observed when preparing solutions.

  • Possible Cause: The concentration of the compound may have exceeded its solubility limit in the chosen solvent or solvent system.

  • Solution:

    • Verify Solubility: Refer to the solubility data tables below to ensure you are working within the recommended concentration range for your chosen solvent.

    • Aid Dissolution: Gentle warming and/or sonication can be used to help dissolve the compound if precipitation occurs during preparation.[2][4][5]

    • Solvent System Adjustment: For in vivo preparations, ensure the solvents are added sequentially and mixed thoroughly at each step as per the recommended protocols.[4][6]

Issue 2: Inconsistent experimental results are obtained using previously prepared stock solutions.

  • Possible Cause: The compound may have degraded due to improper storage or handling.

  • Solution:

    • Review Storage Protocol: Confirm that stock solutions have been stored at the recommended temperature (-80°C for long-term) and protected from light.[2][3][4]

    • Avoid Freeze-Thaw Cycles: Ensure that stock solutions were aliquoted to minimize the number of freeze-thaw cycles.[3]

    • Prepare Fresh Solutions: It is best practice to prepare fresh working solutions from a properly stored stock solution for each experiment to ensure consistency.[4][5] For sensitive experiments, consider preparing a fresh stock solution.

Quantitative Data Summary

Table 1: Solubility of PF-06424439 and its Methanesulfonate Salt

Compound FormSolventMaximum ConcentrationNotes
PF-06424439DMSO100 mg/mL (227.30 mM)Ultrasonic and warming to 60°C may be needed.[6]
PF-0642443910% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (5.68 mM)Clear solution.[6]
PF-0642443910% DMSO >> 90% corn oil≥ 2.5 mg/mL (5.68 mM)Clear solution.[6]
PF-0642443910% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (5.68 mM)Clear solution.[6]
This compoundWater100 mM (53.6 mg/mL)[7]Soluble.[8] Sonication is recommended.[2]
This compoundDMSO100 mM (53.6 mg/mL)[7]Soluble.[8] Sonication is recommended.[2]
This compound10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL (9.33 mM)Sonication is recommended.[2]
This compound10% DMSO >> 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.88 mM)Clear solution.[4]
This compound10% DMSO >> 90% Corn Oil≥ 2.08 mg/mL (3.88 mM)Clear solution.[4]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference(s)
Powder-20°C3 years[1][2][6]
Powder4°C2 years[1][6]
In Solvent-80°C6 months - 1 year[1][2][3][4][5][6]
In Solvent-20°C1 month[1][5][6]

Experimental Protocols & Visualizations

Protocol for Preparing an In Vivo Formulation

This protocol describes the preparation of a common vehicle for the in vivo administration of this compound.

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[4]

  • Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add PEG300, Tween-80, and Saline to the DMSO stock solution, ensuring the solution is mixed thoroughly after each addition to maintain clarity.[2][4] The final solvent ratio should be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • Final Formulation: The resulting mixture should be a clear solution. It is recommended to use this formulation on the same day it is prepared.[4][5]

G cluster_workflow In Vivo Formulation Workflow prep_stock 1. Prepare Stock Solution (PF-06424439 in DMSO) add_peg 2. Add PEG300 and Mix prep_stock->add_peg add_tween 3. Add Tween-80 and Mix add_peg->add_tween add_saline 4. Add Saline and Mix to Final Volume add_tween->add_saline final_solution 5. Clear Homogeneous Working Solution add_saline->final_solution

Caption: Workflow for preparing an in vivo formulation.

DGAT2 Inhibition Signaling Pathway

PF-06424439 is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2).[9] DGAT2 is a key enzyme in the triglyceride synthesis pathway. By inhibiting DGAT2, PF-06424439 blocks the final step of triglyceride synthesis.

cluster_pathway DGAT2 Inhibition Pathway DAG Diacylglycerol (DAG) + Acyl-CoA DGAT2 DGAT2 Enzyme DAG->DGAT2 Substrate TG Triglycerides (TG) DGAT2->TG Catalyzes PF06424439 PF-06424439 methanesulfonate PF06424439->DGAT2 Inhibits

Caption: Inhibition of triglyceride synthesis by PF-06424439.

References

Potential off-target effects of PF-06424439 methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of PF-06424439 methanesulfonate, a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable small-molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2).[1][2] Its primary mechanism of action is the potent and selective inhibition of DGAT2, an enzyme that catalyzes the final step in triglyceride synthesis.[3][4] The IC50 for human DGAT2 is approximately 14 nM.[1][2][3] Mechanistic studies have shown that PF-06424439 is a slowly reversible, time-dependent inhibitor that acts noncompetitively with respect to the acyl-CoA substrate.[1][4]

Q2: How selective is PF-06424439 for DGAT2?

PF-06424439 is highly selective for DGAT2. It exhibits no significant activity against the related acyltransferases DGAT1, monoacylglycerol acyltransferase (MGAT) 1, MGAT2, and MGAT3, with IC50 values greater than 50 μM for these enzymes.[5]

Q3: What are the known or potential off-target effects of PF-06424439?

Q4: What are the potential in vivo side effects of DGAT2 inhibition with PF-06424439?

In preclinical rodent models, PF-06424439 has been shown to reduce plasma and hepatic lipid levels.[5][6] While PF-06424439 is selective for DGAT2, it is important to note that simultaneous inhibition of both DGAT1 and DGAT2 in mice has been associated with severe watery diarrhea and intestinal barrier failure. Researchers should be mindful of this potential for gastrointestinal effects, especially if using PF-06424439 in combination with other lipid metabolism inhibitors.

Q5: In which experimental models has PF-06424439 been used?

PF-06424439 has been utilized in a variety of in vitro and in vivo models, including:

  • Human hepatocytes to study triglyceride synthesis.

  • Dyslipidemic rodent models to assess effects on plasma triglyceride and cholesterol levels.

  • MCF7 breast cancer cells to investigate the role of lipid droplets in radiosensitivity.[8][9][10][11]

  • Gastric cancer cell lines (BGC823 and HGC27) and corresponding mouse models to study metastasis.[12]

  • Colon cancer xenograft mouse models to explore impacts on the tumor microenvironment.[11]

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
Reduced or no inhibition of triglyceride synthesis Compound solubility/stability: PF-06424439 may have precipitated out of the culture medium.Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line. Prepare fresh stock solutions and dilute in pre-warmed medium immediately before use.
Incorrect compound concentration: The concentration used may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. IC50 values can vary between cell types.
Cellular permeability: The compound may not be efficiently entering the cells.While PF-06424439 is orally bioavailable, extreme cell densities or specific cell types might limit uptake. Consider optimizing cell seeding density.
Unexpected changes in cell viability High compound concentration: At high concentrations (e.g., 100-200 µM), PF-06424439 has been shown to reduce the viability of MCF7 cells.[9][10]Use a concentration range appropriate for DGAT2 inhibition (typically in the low nanomolar to low micromolar range) and perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.
Off-target effects: Although optimized for selectivity, off-target effects at high concentrations cannot be entirely ruled out without specific data.Use the lowest effective concentration and consider using a structurally unrelated DGAT2 inhibitor as a control to confirm that the observed phenotype is due to DGAT2 inhibition.
Variability in lipid droplet staining Inconsistent cell culture conditions: Factors such as cell density, passage number, and media composition can influence lipid metabolism.Standardize cell culture procedures. Ensure consistent seeding densities and use cells within a defined passage number range.
Staining protocol issues: Suboptimal fixation, permeabilization, or dye concentration can lead to inconsistent staining.Optimize the staining protocol for your specific cell type and imaging setup. Refer to the detailed experimental protocols section for a starting point.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Lack of efficacy in reducing plasma lipids Pharmacokinetic issues: Inadequate oral bioavailability or rapid clearance in the specific animal model.PF-06424439 has demonstrated good oral bioavailability in rats and dogs.[3] However, this can vary between species and strains. Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen.
Dosing and formulation: Incorrect dose or improper formulation leading to poor absorption.Ensure the compound is properly formulated for oral administration (e.g., in a suitable vehicle like CMC-Na).[2] Perform a dose-response study to identify the effective dose in your model.
Gastrointestinal side effects (e.g., diarrhea) On-target effect related to lipid malabsorption: While highly selective for DGAT2, potent inhibition of triglyceride synthesis can impact lipid absorption.Monitor animals closely for any signs of gastrointestinal distress. If observed, consider adjusting the dose or dosing frequency. Note that combined DGAT1/DGAT2 inhibition is more strongly associated with this effect.
Variability in tumor growth in xenograft models Tumor heterogeneity: Inherent biological variability in tumor establishment and growth.Increase the number of animals per group to ensure statistical power. Randomize animals into treatment groups.
Inconsistent drug administration: Variability in gavage technique or formulation preparation.Ensure all personnel are properly trained in oral gavage techniques. Prepare fresh formulations regularly and ensure homogeneity.

Data Presentation

Selectivity Profile of PF-06424439
TargetIC50
DGAT2 14 nM [1][2][3]
DGAT1>50 µM[5]
MGAT1No significant activity
MGAT2>50 µM[5]
MGAT3>50 µM[5]

Experimental Protocols

Cell Viability Assay in MCF7 Cells

This protocol is adapted from studies investigating the effect of PF-06424439 on breast cancer cells.[2][10]

  • Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of approximately 4.7 x 10³ cells per well and allow them to attach overnight at 37°C.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 1, 10, 50, 100, 200 µM) for the desired duration (e.g., 24, 48, 72, 96 hours).[2]

  • Viability Assessment: Use a suitable cell viability reagent, such as PrestoBlue™. Add the reagent to each well according to the manufacturer's instructions and incubate.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value if desired.

Lipid Droplet Staining in MCF7 Cells

This protocol is based on methods used to visualize lipid droplets in MCF7 cells treated with PF-06424439.[9][13]

  • Cell Culture and Treatment: Culture MCF7 cells on glass coverslips in a 24-well plate. Treat the cells with 10 µM PF-06424439 for 72 hours.[2]

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde for 10-20 minutes at room temperature.[14]

  • Washing: Wash the cells three times with PBS.[14]

  • Staining: Incubate the cells with a lipophilic dye such as Nile Red (e.g., 10 µg/mL in PBS) or LD540 for 15 minutes at room temperature, protected from light.[9][14]

  • Nuclear Counterstaining (Optional): Wash with PBS and then incubate with a nuclear stain like DAPI for 3-5 minutes.[14]

  • Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the lipid droplets using a fluorescence microscope with the appropriate filter sets. The number and intensity of lipid droplets can be quantified using image analysis software like ImageJ.[9]

Mandatory Visualizations

DGAT2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_dgat2 DGAT2 and Lipid Synthesis cluster_downstream Downstream Effects MEK_ERK MEK/ERK Pathway DGAT2 DGAT2 MEK_ERK->DGAT2 Inhibits expression SREBP1 SREBP-1 SREBP1->DGAT2 Promotes expression Triglycerides Triglycerides DGAT2->Triglycerides Catalyzes Hepatic_Steatosis Hepatic Steatosis DGAT2->Hepatic_Steatosis Contributes to VLDL_Secretion VLDL Secretion DGAT2->VLDL_Secretion Required for PF06424439 PF-06424439 PF06424439->DGAT2 Inhibits Diacylglycerol Diacylglycerol Diacylglycerol->DGAT2 Acyl_CoA Acyl-CoA Acyl_CoA->DGAT2 Lipid_Droplets Lipid Droplets Triglycerides->Lipid_Droplets Forms Metastasis Cancer Metastasis Lipid_Droplets->Metastasis Promotes

Caption: Simplified signaling pathway of DGAT2 and its inhibition by PF-06424439.

Experimental_Workflow_InVitro cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed Cells (e.g., MCF7) Treat_Cells Treat with PF-06424439 (Dose-response) Seed_Cells->Treat_Cells Viability_Assay Cell Viability Assay (e.g., PrestoBlue) Treat_Cells->Viability_Assay Lipid_Staining Lipid Droplet Staining (e.g., Nile Red) Treat_Cells->Lipid_Staining Gene_Expression Gene Expression Analysis (RT-qPCR) Treat_Cells->Gene_Expression Analyze_Viability Analyze Viability Data (Calculate IC50) Viability_Assay->Analyze_Viability Quantify_Lipids Quantify Lipid Droplets (ImageJ) Lipid_Staining->Quantify_Lipids Analyze_Expression Analyze Gene Expression (Fold Change) Gene_Expression->Analyze_Expression

Caption: General experimental workflow for in vitro studies with PF-06424439.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Compound Check Compound Integrity (Solubility, Freshness) Start->Check_Compound Check_Concentration Verify Concentration (Dose-response) Check_Compound->Check_Concentration Compound OK Revise_Experiment Revise Experiment Check_Compound->Revise_Experiment Issue Found Check_Protocol Review Experimental Protocol (Controls, Reagents) Check_Concentration->Check_Protocol Concentration OK Check_Concentration->Revise_Experiment Issue Found Consult_Literature Consult Literature for Similar Issues Check_Protocol->Consult_Literature Protocol OK Check_Protocol->Revise_Experiment Issue Found Contact_Support Contact Technical Support Consult_Literature->Contact_Support No Solution Found Consult_Literature->Revise_Experiment Solution Found Contact_Support->Revise_Experiment

Caption: Logical troubleshooting workflow for experiments using PF-06424439.

References

Technical Support Center: PF-06424439 Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-06424439 methanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound in rats?

The half-life of PF-06424439 in rats has been reported to be approximately 1.4 hours.[1] Another source indicates a half-life of 1.39 hours following intravenous administration.[2][3]

Q2: What is the mechanism of action of PF-06424439?

PF-06424439 is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[4][5][6] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][7][8] By inhibiting DGAT2, PF-06424439 reduces the synthesis of triglycerides, which can lead to lower levels of circulating and hepatic lipids.[7][8][9]

Q3: What are the observed in vivo effects of PF-06424439 in rats?

In rat models, PF-06424439 has been shown to reduce plasma triglyceride and cholesterol levels.[5][6] It exhibits moderate clearance and a short half-life after intravenous administration in rats.[2][4]

Troubleshooting Guides

Issue: Inconsistent pharmacokinetic data in rat studies.

  • Possible Cause 1: Dosing Formulation and Administration.

    • Recommendation: Ensure the dosing solution is prepared correctly and administered accurately. For intravenous administration, a clear solution is recommended, while for oral administration, a homogeneous suspension may be used.[4] Verify the concentration of PF-06424439 in the dosing formulation before administration.

  • Possible Cause 2: Blood Sampling and Processing.

    • Recommendation: Standardize blood collection times and procedures. Use appropriate anticoagulants and process the plasma promptly. Store plasma samples at -80°C until analysis to ensure stability.

  • Possible Cause 3: Bioanalytical Method Variability.

    • Recommendation: Employ a validated bioanalytical method, such as LC-MS/MS, for the quantification of PF-06424439 in rat plasma. Ensure the method has adequate sensitivity, specificity, accuracy, and precision. Refer to the detailed experimental protocol below for a template.

Data Presentation

Pharmacokinetic Parameters of PF-06424439 in Rats (Intravenous Administration)

ParameterValueReference
Half-life (t½) 1.4 hours[1]
1.39 hours[3]
Clearance Moderate[4]
Volume of Distribution (Vdss) Moderate[4]

Experimental Protocols

Protocol: Determination of PF-06424439 Half-life in Rats

This protocol provides a general framework for determining the pharmacokinetic profile of PF-06424439 in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats.[10]

  • Sex: Male.

  • Weight: 250-300g.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Dosing:

  • Route of Administration: Intravenous (IV) bolus injection via the tail vein.

  • Dose: 1 mg/kg.[2][3]

  • Formulation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and water) to achieve the desired concentration.[4]

3. Blood Sampling:

  • Time Points: Collect blood samples (approximately 0.25 mL) from the jugular vein at pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples.[11] Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatography:

    • Column: A suitable C18 column (e.g., Hypersil Gold C18).[11]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).[11]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for PF-06424439 and an internal standard.

5. Pharmacokinetic Analysis:

  • Calculate the plasma concentration of PF-06424439 at each time point using a standard curve.

  • Determine pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vdss), using non-compartmental analysis software.

Visualizations

DGAT2 Signaling Pathway and Inhibition by PF-06424439

DGAT2_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG Acyl-CoA PF06424439 PF-06424439 DGAT2 DGAT2 PF06424439->DGAT2 PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Phase cluster_data_analysis Data Analysis Dosing IV Dosing of Rats (1 mg/kg) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Protein Precipitation Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Calc Pharmacokinetic Calculation (Half-life, etc.) Analysis->PK_Calc

References

Technical Support Center: Overcoming PF-06424439 Methanesulfonate Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting the precipitation of PF-06424439 methanesulfonate in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally bioavailable inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme in the synthesis of triglycerides. By inhibiting DGAT2, PF-06424439 reduces triglyceride synthesis. It has been shown to reduce plasma triglyceride and cholesterol levels in animal models.[3][4]

Q2: What are the general solubility properties of this compound?

This compound is soluble in water and DMSO.[5] However, the reported solubility values can vary between suppliers. It is a crystalline solid at room temperature.[5] For in vivo studies, it is often formulated with co-solvents like PEG300, Tween-80, and SBE-β-CD to enhance solubility.[3][6]

Q3: Why might this compound precipitate in my cell culture medium?

Precipitation in cell culture media can occur for several reasons:

  • pH shifts: The CO2 environment in an incubator can lower the pH of the medium, which may affect the solubility of the compound.[7]

  • Interaction with media components: The compound can interact with salts, proteins (especially in serum-supplemented media), and other components, leading to the formation of insoluble complexes.[7]

  • Temperature changes: Cooling of the medium after the addition of a concentrated stock solution can reduce solubility.

  • High final concentration: The desired experimental concentration may exceed the solubility limit of the compound in the specific medium being used.

  • Solvent shock: Adding a highly concentrated DMSO stock directly to the aqueous medium can cause the compound to rapidly precipitate.

Troubleshooting Guide

Issue: I observed precipitation immediately after adding this compound to my medium.
Potential Cause Suggested Solution
High Final Concentration Determine the maximum soluble concentration in your specific medium by performing a solubility test.
"Solvent Shock" Prepare an intermediate dilution of the DMSO stock in pre-warmed medium before adding it to the final culture volume.
Incorrect Stock Preparation Ensure your DMSO stock is fully dissolved. Gentle warming (to 37°C) and vortexing may be necessary. Use fresh, anhydrous DMSO as moisture can reduce solubility.[8]
Low Temperature of Medium Always pre-warm your cell culture medium to 37°C before adding the compound.[7]
Issue: The medium was clear initially, but precipitation occurred over time during incubation.
Potential Cause Suggested Solution
pH Shift in Incubator Ensure your medium is properly buffered for the CO2 concentration in your incubator.
Interaction with Media Components Test the stability of the compound in your specific medium over the intended duration of your experiment. Consider reducing the serum concentration if possible.
Evaporation Ensure proper humidification in the incubator to prevent the medium from concentrating over time.

Data Presentation

Solubility of this compound in Various Solvents
Solvent Concentration Source
Water100 mMR&D Systems
Water99 mg/mL (184.68 mM)TargetMol[1]
DMSO100 mMR&D Systems
DMSO249 mg/mL (464.50 mM)TargetMol[1]
DMSO88 mg/mL (164.16 mM)Selleck Chemicals[8]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (3.88 mM)MedChemExpress[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.88 mM)MedChemExpress[3]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (3.88 mM)MedChemExpress[3]

Note: Solubility can be batch-dependent. It is recommended to perform a solubility test for your specific lot of the compound.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Medium

Objective: To find the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C, 5% CO2

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[7]

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C.[7]

  • Prepare Serial Dilutions:

    • In a series of sterile tubes or wells, add a fixed volume of the pre-warmed medium (e.g., 500 µL).

    • Add a small volume of your DMSO stock to the first tube to achieve the highest desired concentration (e.g., 2 µL of 100 mM stock in 498 µL of medium for a 400 µM solution). Ensure the final DMSO concentration is consistent across all samples and is non-toxic to your cells (typically ≤ 0.5%).

    • Vortex gently immediately after adding the stock.[7]

    • Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.[7]

  • Incubation and Observation:

    • Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2).[7]

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours) using a microscope.[7]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Visualizations

Signaling Pathway of PF-06424439

DGAT2_Inhibition Acyl_CoA Acyl-CoA DGAT2 DGAT2 Acyl_CoA->DGAT2 Substrate DAG Diacylglycerol (DAG) DAG->DGAT2 Substrate TG Triglycerides (TG) DGAT2->TG Catalyzes synthesis PF06424439 PF-06424439 methanesulfonate PF06424439->DGAT2 Inhibits Precipitation_Troubleshooting Start Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Check_Stock Is the stock solution prepared correctly? Check_Concentration->Check_Stock No Sol_Solubility_Test Perform solubility test to find max concentration Check_Concentration->Sol_Solubility_Test Yes Check_Temp Was the medium pre-warmed to 37°C? Check_Stock->Check_Temp Yes Sol_Remake_Stock Remake stock with fresh, anhydrous DMSO Check_Stock->Sol_Remake_Stock No Check_Addition How was the stock added to the medium? Check_Temp->Check_Addition Yes Sol_Prewarm Always pre-warm medium Check_Temp->Sol_Prewarm No Check_Stability Does precipitation occur over time? Check_Addition->Check_Stability Indirectly Sol_Intermediate_Dilution Use intermediate dilution step Check_Addition->Sol_Intermediate_Dilution Directly Sol_Stability_Test Perform time-course stability test Check_Stability->Sol_Stability_Test Yes End Clear Solution Check_Stability->End No Sol_Solubility_Test->End Sol_Remake_Stock->End Sol_Prewarm->End Sol_Intermediate_Dilution->End Sol_Stability_Test->End

References

Technical Support Center: PF-06424439 Methanesulfonate Oral Gavage Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of PF-06424439 methanesulfonate for oral gavage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful and consistent experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving properly. What should I do?

A1: Issues with dissolution are common and can often be resolved by selecting the appropriate solvent and using proper techniques. This compound has varying solubility in different solvents.[1][2][3][4] For instance, it is soluble up to 100 mM in DMSO and water. If you are observing poor solubility, consider the following:

  • Use of Sonication: Sonication is recommended to aid dissolution, particularly for formulations in DMSO and aqueous solutions.[4]

  • Warming: For preparing stock solutions in DMSO, warming and heating up to 60°C can help achieve higher concentrations.[2]

  • Fresh Solvents: Ensure you are using fresh, high-purity solvents. For example, moisture-absorbing DMSO can reduce the solubility of the compound.[1]

  • pH of the Solution: The pH of your aqueous vehicle can influence the solubility of the compound. While not explicitly stated in the provided literature, this is a general principle for many compounds.

Q2: I'm observing precipitation in my formulation after adding it to an aqueous vehicle. How can I prevent this?

A2: Precipitation upon addition to aqueous vehicles is a common challenge when using a DMSO stock solution. Here are some strategies to mitigate this:

  • Use of Co-solvents and Surfactants: Formulations including co-solvents like PEG300 and surfactants like Tween 80 are designed to improve the stability of the compound in an aqueous solution.[1][2][4][5][6] These agents help to keep the compound in solution.

  • Order of Addition: The order in which you mix the components of your formulation is critical. For multi-component vehicles, it is often recommended to add each solvent one by one, ensuring the solution is clear after each addition before proceeding to the next.[2]

  • Immediate Use: Some formulations, particularly aqueous ones, are recommended for immediate use to prevent precipitation over time.[1]

Q3: What is the recommended vehicle for oral gavage of PF-06424439 in rodents?

A3: Several vehicles have been successfully used for the oral administration of PF-06424439. The choice of vehicle may depend on the desired dose, concentration, and experimental model. Common vehicles include:

  • Aqueous Suspension with CMC-Na: A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).[1]

  • Multi-component Clear Solution: A clear solution can be prepared using a combination of DMSO, PEG300, Tween 80, and saline or water.[1][2][4][5][6]

  • Corn Oil Suspension: A suspension in corn oil is another viable option.[1][2]

  • SBE-β-CD in Saline: A solution can be prepared using 10% DMSO in 90% (20% SBE-β-CD in saline).[2][5]

Q4: What is the stability of this compound in powder form and in solution?

A4: The stability of the compound is crucial for ensuring the accuracy of your experiments.

  • Powder Form: As a crystalline solid, this compound is stable for at least 4 years when stored at -20°C.[3] Another source suggests 3 years at -20°C.[1][2][4] It is recommended to desiccate at room temperature for storage.

  • In Solvent: Stock solutions in DMSO can be stored for up to 1 year at -80°C and for 1 month at -20°C.[1] Another source suggests 6 months at -80°C and 1 month at -20°C.[2][6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[1]

Quantitative Data Summary

Solubility Data
SolventConcentrationNotes
DMSO88 mg/mL (164.16 mM)[1]Moisture-absorbing DMSO reduces solubility.[1]
DMSO100 mg/mL (227.30 mM)[2]Ultrasonic and warming and heat to 60°C may be required.[2]
DMSO249 mg/mL (464.50 mM)[4]Sonication is recommended.[4]
Water88 mg/mL[1]
Water99 mg/mL (184.68 mM)[4]Sonication is recommended.[4]
WaterSoluble to 100 mM
Ethanol88 mg/mL[1]
In Vivo Formulation Examples
Vehicle CompositionFinal ConcentrationFormulation Type
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (5.68 mM)[2]Clear Solution
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (5.68 mM)[2]Clear Solution
10% DMSO, 90% corn oil≥ 2.5 mg/mL (5.68 mM)[2]Clear Solution
5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O4.4 mg/mL (8.21 mM)[1]Clear Solution
CMC-Na≥ 5 mg/mL[1]Homogeneous Suspension

Experimental Protocols

Protocol 1: Preparation of a Clear Solution for Oral Gavage

This protocol is based on a common multi-component vehicle system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and high-purity

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl) or sterile water for injection (ddH₂O)

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 88 mg/mL).[1] Use sonication or gentle warming if necessary to ensure complete dissolution.

  • Vehicle Preparation (for a 1 mL final volume):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 50 µL of the 88 mg/mL PF-06424439 stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear.[1]

    • Add 50 µL of Tween 80 to the mixture and mix again until clear.[1]

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL. Mix thoroughly.[1]

  • Final Concentration: This procedure results in a final concentration of 4.4 mg/mL.

  • Administration: Use the freshly prepared solution for oral gavage immediately for optimal results.[1]

Protocol 2: Preparation of a Homogeneous Suspension for Oral Gavage

This protocol is suitable for administering a suspension of the compound.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% w/v in purified water)

Procedure:

  • Weigh Compound: Weigh the required amount of this compound.

  • Prepare Suspension (for a 1 mL final volume at 5 mg/mL):

    • Weigh 5 mg of this compound powder.

    • Add the powder to 1 mL of the CMC-Na solution.[1]

    • Vortex or sonicate the mixture until a homogeneous suspension is achieved.

  • Administration: Ensure the suspension is well-mixed before each administration to guarantee uniform dosing.

Visualizations

Signaling Pathway of PF-06424439 Action

DGAT2_Inhibition_Pathway cluster_synthesis Triacylglycerol (TAG) Synthesis Diacylglycerol Diacylglycerol DGAT2 DGAT2 Diacylglycerol->DGAT2 Acyl_CoA Acyl-CoA Acyl_CoA->DGAT2 TAG Triacylglycerol (TAG) LipidDroplets Lipid Droplet Formation TAG->LipidDroplets DGAT2->TAG PF06424439 PF-06424439 PF06424439->DGAT2 Inhibits CellMetabolism Altered Cell Metabolism LipidDroplets->CellMetabolism Impacts

Caption: Inhibition of DGAT2 by PF-06424439 blocks the final step of triacylglycerol synthesis.

Experimental Workflow for Oral Gavage Formulation

Formulation_Workflow cluster_prep Preparation cluster_admin Administration Start Start: Weigh PF-06424439 Powder Dissolve Dissolve in DMSO (Stock Sol.) Start->Dissolve Mix Mix Stock with Vehicle Dissolve->Mix Vehicle Prepare Vehicle (e.g., PEG300, Tween 80) Vehicle->Mix Final Add Aqueous Component (e.g., Saline) Mix->Final QC Quality Control: Check for Clarity/ Homogeneity Final->QC Administer Oral Gavage to Animal Model QC->Administer

Caption: Step-by-step workflow for preparing PF-06424439 formulation for oral gavage.

References

Troubleshooting inconsistent results with PF-06424439 methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-06424439 methanesulfonate in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, helping you to ensure the consistency and reliability of your results.

Question: I am observing inconsistent inhibitory effects on triglyceride synthesis in my cell-based assays. What could be the cause?

Answer: Inconsistent results with this compound can stem from several factors related to compound handling, experimental setup, and cell line characteristics. Here are some potential causes and troubleshooting steps:

  • Compound Solubility and Stability: this compound has specific solubility characteristics. Improper dissolution or storage can lead to a lower effective concentration in your assay.

    • Recommendation: Always prepare fresh working solutions from a DMSO stock. For in vivo studies, it is recommended to prepare the formulation on the same day of use.[1][2] If you observe any precipitation, gentle warming or sonication may be used to aid dissolution.[1][2] Store the stock solution at -20°C or -80°C as recommended by the supplier to prevent degradation.[1][2]

  • Cell Line-Dependent Sensitivity: Different cell lines may exhibit varying sensitivity to DGAT2 inhibition. The IC50 value of 14 nM was determined in a specific assay and may not be directly transferable to all cell types.[1][2][3][4]

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations used in published studies range from 1 µM to 200 µM depending on the cell line and experimental duration.[5][6]

  • Time-Dependent Inhibition: PF-06424439 is a time-dependent inhibitor.[1][2][3][4] This means that the inhibitory effect may increase with longer incubation times.

    • Recommendation: Ensure that your incubation time is consistent across experiments. If you are not observing the expected effect, consider increasing the pre-incubation time with the compound before the addition of substrates or subsequent treatments.

Question: My in vivo study shows variable effects on plasma triglyceride levels. How can I improve the consistency?

Answer: Variability in in vivo experiments can be influenced by the formulation, administration route, and animal model.

  • Formulation and Administration: The oral bioavailability and pharmacokinetic profile of PF-06424439 can be affected by the vehicle used for administration.

    • Recommendation: Use a consistent and appropriate formulation. Several formulations have been described for oral administration, including solutions in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or in 10% DMSO and 90% corn oil.[1][2] Ensure the compound is fully dissolved before administration.

  • Animal Model and Diet: The metabolic state of the animal model can significantly impact the observed effects of a DGAT2 inhibitor.

    • Recommendation: Standardize the diet and fasting state of your animals. For example, some studies have used sucrose-fed rats to induce a dyslipidemic state before assessing the efficacy of the compound.[7]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

PF-06424439 is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2), with an IC50 of 14 nM.[1][2][3][4][8] It acts as a slowly reversible, time-dependent, and noncompetitive inhibitor with respect to the acyl-CoA substrate.[1][2][3][4] DGAT2 is a key enzyme in the final step of triglyceride synthesis. By inhibiting DGAT2, PF-06424439 reduces the production of triglycerides and the formation of lipid droplets.

What is the selectivity profile of PF-06424439?

PF-06424439 is highly selective for DGAT2. It shows no significant activity against the related acyltransferases DGAT1, MGAT1, MGAT2, and MGAT3 (IC50s > 50 µM).[7][8]

How should I prepare and store this compound solutions?

  • Stock Solutions: Prepare a concentrated stock solution in fresh DMSO.[9] Store stock solutions at -20°C for up to 6 months or -80°C for up to 1 year, sealed and protected from moisture.[1]

  • Working Solutions (In Vitro): Dilute the DMSO stock solution in your cell culture medium to the final desired concentration immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

  • Formulations (In Vivo): For oral administration, several vehicles can be used. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2][3] It is recommended to prepare these formulations fresh for each experiment.[1][2] If precipitation occurs, gentle heating or sonication can be used to help dissolve the compound.[1][2]

Quantitative Data Summary

ParameterValueSource
IC50 (DGAT2) 14 nM[1][2][3][4][8]
Selectivity >50 µM for DGAT1, MGAT1-3[7]
In Vivo Efficacy (Mice) 60 mg/kg/day (p.o.) for 3 days reduces plasma TG and cholesterol[1][2][3][4]
In Vivo Efficacy (Rats) 0.1-10 mg/kg reduces plasma TG levels[7]
Pharmacokinetics (Rats) t1/2 = 1.39 h (1 mg/kg, i.v.)[1][2][10]
In Vitro Experimental Conditions
Cell Line Concentration Range Treatment Duration
MCF71 - 200 µM24 - 96 hours[5][6][9]
HeLa20 µM4 - 24 hours[11]
MDA-MB-23120 µM4 - 24 hours[11]
HEK T-REx-29310 - 50 µM18 hours[12]
BGC823 / HGC27Not specified12 hours[13]

Experimental Protocols & Visualizations

Signaling Pathway of PF-06424439

DGAT2_Inhibition_Pathway cluster_cell Cellular Process Diacylglycerol Diacylglycerol DGAT2 DGAT2 Diacylglycerol->DGAT2 Acyl-CoA Acyl-CoA Acyl-CoA->DGAT2 Triglycerides Triglycerides DGAT2->Triglycerides Catalyzes Lipid_Droplets Lipid_Droplets Triglycerides->Lipid_Droplets Stored in PF-06424439 PF-06424439 PF-06424439->DGAT2 Inhibits

Caption: Inhibition of DGAT2 by PF-06424439 blocks triglyceride synthesis.

Experimental Workflow for a Cell-Based Assay

Cell_Assay_Workflow Start Start Seed_Cells Seed cells in multi-well plates Start->Seed_Cells Incubate_24h Incubate for 24h for cell attachment Seed_Cells->Incubate_24h Prepare_PF06424439 Prepare fresh PF-06424439 working solutions Incubate_24h->Prepare_PF06424439 Treat_Cells Treat cells with PF-06424439 or vehicle control Prepare_PF06424439->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 24-96h) Treat_Cells->Incubate_Treatment Assay_Endpoint Perform endpoint assay (e.g., lipid quantification, viability) Incubate_Treatment->Assay_Endpoint Analyze_Data Analyze and interpret data Assay_Endpoint->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a cell-based experiment with PF-06424439.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Solubility Check Compound Solubility (Precipitation?) Inconsistent_Results->Check_Solubility Sonication_Heating Use sonication or gentle heating Check_Solubility->Sonication_Heating Yes Prepare_Fresh Prepare Fresh Solutions Check_Solubility->Prepare_Fresh No Sonication_Heating->Prepare_Fresh Check_Concentration Verify Concentration and Incubation Time Prepare_Fresh->Check_Concentration Dose_Response Perform dose-response and time-course Check_Concentration->Dose_Response Cell_Line_Variation Consider Cell Line Specific Effects Dose_Response->Cell_Line_Variation Review_Protocol Review Experimental Protocol for Consistency Cell_Line_Variation->Review_Protocol Consistent_Results Consistent Results Review_Protocol->Consistent_Results

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: PF-06424439 Methanesulfonate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-06424439 methanesulfonate in cell culture experiments.

Troubleshooting Guides

Unexpected results can arise in any experiment. This section provides guidance on common issues encountered when working with this compound.

Table 1: Troubleshooting Common Issues in PF-06424439 Experiments

Problem Potential Cause Recommended Solution
Inconsistent or unexpected cell viability results Compound Precipitation: this compound may precipitate in media, especially at high concentrations or after prolonged incubation.- Visually inspect the culture medium for any precipitate. - Prepare fresh stock solutions in an appropriate solvent like DMSO before each experiment. - Consider the solubility limits when preparing working concentrations.
Cell Line Specific Effects: The cytotoxic effects of PF-06424439 can vary significantly between different cell lines due to variations in the expression and activity of DGAT2 and compensatory metabolic pathways.- Titrate the concentration of PF-06424439 to determine the optimal working range for your specific cell line. - If possible, assess the expression level of DGAT2 in your cell line.
Assay Interference: Some cell viability assays, like the MTT assay, can be affected by the metabolic state of the cells, which may be altered by DGAT2 inhibition. This can lead to an over- or underestimation of cell viability.- Use a complementary viability assay to confirm your results. For example, an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., Trypan Blue) can provide a more direct measure of cell viability.
Paradoxical increase in lipid droplets Compensatory Mechanisms: Inhibition of DGAT2 can sometimes lead to a paradoxical increase in lipid droplet formation in certain cell types. This may be a result of cellular stress responses or the activation of alternative lipid synthesis pathways.- Investigate the expression of other enzymes involved in triglyceride synthesis, such as DGAT1. - Analyze the composition of the lipid droplets to understand the nature of the accumulated lipids.
Difficulty in dissolving the compound Improper Solvent or Technique: this compound has specific solubility characteristics.- For stock solutions, use fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1] - Sonication or gentle warming can aid in dissolution.
High background in apoptosis assays Suboptimal Staining Protocol: Incorrect handling of cells or staining reagents can lead to non-specific binding of Annexin V or propidium iodide (PI).- Ensure cells are handled gently to avoid mechanical damage to the cell membrane. - Optimize the concentrations of Annexin V and PI for your cell type. - Include appropriate controls, such as unstained cells and single-stained cells, for proper compensation and gating during flow cytometry analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in cell culture.

1. What is the mechanism of action of this compound?

PF-06424439 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2). DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis. By inhibiting DGAT2, PF-06424439 blocks the formation of triglycerides, which are the primary components of lipid droplets.

2. What are the expected effects of PF-06424439 on cells in culture?

The primary effect of PF-06424439 is the reduction of intracellular lipid droplets.[2][3] Depending on the cell type and experimental conditions, other observed effects may include:

  • Inhibition of cell migration.[2]

  • Induction of cell cycle arrest.[4]

  • Enhancement of radiosensitivity in some cancer cell lines.[2][3]

  • In some contexts, it may not significantly affect cell proliferation at lower concentrations.[2]

3. What is a typical concentration range and incubation time for PF-06424439 in cell culture?

The optimal concentration and incubation time are highly dependent on the cell line and the specific endpoint being measured. Based on studies with MCF7 breast cancer cells, a common concentration range is 1 to 200 µM for incubation periods of 24 to 96 hours.[3]

Table 2: Example IC50 Values for PF-06424439 in MCF7 Cells

Incubation TimeIC50 (µM)
24 hours214.4
48 hours109.8
72 hours102.0
96 hours101.5

Data from a study on MCF7 breast cancer cells.[3]

4. How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in cell culture medium.

  • Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO). Be aware that moisture-absorbing DMSO can reduce the solubility of the compound.[1]

  • Stock Concentration: A stock solution of 10 mM or higher can typically be prepared in DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

5. How do I perform a cell viability assay to assess the toxicity of PF-06424439?

A common method is to use a reagent such as PrestoBlue™, which is a resazurin-based assay that measures the reducing power of viable cells.

Experimental Protocol: Cell Viability Assay (PrestoBlue™)
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to attach overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound treatment.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, and 96 hours).

  • Assay:

    • Add PrestoBlue™ reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).

    • Incubate the plate at 37°C for 1-2 hours, or until a color change is apparent.

    • Measure the fluorescence or absorbance using a plate reader at the recommended wavelengths.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

6. How can I determine if PF-06424439 is inducing apoptosis in my cells?

A standard method for detecting apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Apoptosis Assay (Annexin V and PI Staining)
  • Cell Treatment: Treat cells with PF-06424439 at the desired concentrations and for the appropriate duration. Include both positive and negative controls.

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.

    • Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and incubate at room temperature in the dark for 15 minutes.

    • Add Propidium Iodide (PI) to the cell suspension just before analysis.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

The following diagrams illustrate key concepts and workflows related to PF-06424439 experimentation.

DGAT2_Inhibition_Pathway cluster_0 Cellular Lipid Metabolism cluster_1 Intervention Diacylglycerol Diacylglycerol Triglycerides Triglycerides Diacylglycerol->Triglycerides DGAT2 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Triglycerides Lipid Droplets Lipid Droplets Triglycerides->Lipid Droplets Storage PF-06424439 PF-06424439 PF-06424439->Triglycerides Inhibition

Caption: Mechanism of action of PF-06424439 as a DGAT2 inhibitor.

Experimental_Workflow A Cell Seeding B PF-06424439 Treatment A->B C Incubation (24-96 hours) B->C D Endpoint Assays C->D E Cell Viability Assay (e.g., PrestoBlue) D->E F Apoptosis Assay (Annexin V / PI) D->F G Lipid Droplet Staining D->G

Caption: General experimental workflow for assessing PF-06424439 toxicity.

Troubleshooting_Tree Start Inconsistent Viability Results Q1 Is there visible precipitate in the media? Start->Q1 A1_Yes Prepare fresh stock solution. Consider solubility limits. Q1->A1_Yes Yes Q2 Are you using an appropriate viability assay? Q1->Q2 No A2_No Use a complementary assay (e.g., ATP-based or dye exclusion). Q2->A2_No No Q3 Have you optimized the concentration for your cell line? Q2->Q3 Yes A3_No Perform a dose-response experiment. Q3->A3_No No End Consult further literature or technical support. Q3->End Yes

Caption: Decision tree for troubleshooting inconsistent cell viability results.

References

Validation & Comparative

A Comparative Guide to DGAT2 Inhibitors: PF-06424439 Methanesulfonate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-06424439 methanesulfonate with other prominent Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

Dipeacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the final step of triglyceride synthesis. Its inhibition is a promising therapeutic strategy for metabolic disorders such as non-alcoholic steatohepatitis (NASH). PF-06424439 is a potent and selective small molecule inhibitor of DGAT2. This guide compares its performance metrics with other DGAT2 inhibitors, including ervogastat (PF-06865571) and the antisense oligonucleotide IONIS-DGAT2Rx (ION224).

Data Presentation

Table 1: In Vitro Potency of DGAT2 Inhibitors
CompoundTypeTargetIC50 (nM)Selectivity
PF-06424439 Small MoleculeHuman DGAT214[1][2][3]Selective over DGAT1, MGAT1-3[4]
Ervogastat (PF-06865571) Small MoleculeHuman DGAT217.2[5]Potent and selective DGAT2 inhibitor[5]
IONIS-DGAT2Rx (ION224) Antisense OligonucleotideHuman DGAT2 mRNANot Applicable¹Designed to be highly specific for DGAT2 mRNA

¹As an antisense oligonucleotide, the potency of IONIS-DGAT2Rx is typically measured by the reduction in target mRNA or protein expression rather than a direct enzymatic IC50 value.

Table 2: Preclinical Pharmacokinetics of DGAT2 Inhibitors
CompoundSpeciesAdministrationHalf-life (t½)Clearance (CL)Oral Bioavailability (F)
PF-06424439 RatIV (1 mg/kg)1.39 h[1][2]18 mL/min/kg[6]>100%[6]
Dog-1.2 h[6]18 mL/min/kg[6]>100%[6]
Ervogastat (PF-06865571) Human (single dose)Oral (5-1500 mg)1.45–5.22 h[7]--
IONIS-DGAT2Rx (ION224) Animals (general S-oligo)IV/SCBiphasic: initial 0.5-0.8 h, terminal 35-50 h[8]-High after SC administration[9]

Pharmacokinetic parameters for antisense oligonucleotides like IONIS-DGAT2Rx differ significantly from small molecules. They typically exhibit long tissue half-lives.

Table 3: Clinical Efficacy of DGAT2 Inhibitors in NASH/NAFLD
CompoundStudy PhasePopulationKey Efficacy EndpointResults
Ervogastat (PF-06865571) Phase 2 (MIRNA trial)NASH with F2-F3 fibrosisNASH resolution or ≥1 stage improvement in fibrosisCombination with clesacostat met the primary endpoint. Ervogastat alone did not meet the primary endpoint, though it showed dose-dependent reductions in liver fat.[8][10][11][12]
IONIS-DGAT2Rx (ION224) Phase 2NAFLD with Type 2 DiabetesAbsolute reduction in liver fat (MRI-PDFF)-5.2% absolute reduction in liver fat vs. -0.6% for placebo after 13 weeks.[4][13]
Phase 2MASH with F1-F3 fibrosis≥2-point reduction in NAS without worsening of fibrosisMet primary endpoint at 90 mg and 120 mg doses at 51 weeks. 44% of patients on 120 mg achieved ≥50% relative reduction in liver steatosis vs. 3% for placebo.[14][15][16][17]

Experimental Protocols

In Vitro DGAT2 Activity Assay (Radiolabeled Method)

This protocol describes a common method for determining the in vitro potency of DGAT2 inhibitors using a radiolabeled substrate.

Materials:

  • Enzyme source: Microsomes from cells overexpressing human DGAT2.

  • Substrates: 1,2-Dioleoyl-sn-glycerol, [¹⁴C]oleoyl-CoA.

  • Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mg/mL BSA (fatty acid-free).

  • Inhibitor compound (e.g., PF-06424439) dissolved in DMSO.

  • Stop Solution: Isopropanol/Heptane/Water (80:20:2, v/v/v).

  • Scintillation cocktail and scintillation counter.

  • Silica gel thin-layer chromatography (TLC) plates.

  • TLC mobile phase: Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v).

Procedure:

  • Prepare a reaction mixture containing assay buffer, 1,2-dioleoyl-sn-glycerol (e.g., 100 µM), and the DGAT2 enzyme source.

  • Add the inhibitor compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding [¹⁴C]oleoyl-CoA (e.g., 10 µM).

  • Incubate the reaction at 37°C for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the Stop Solution.

  • Add heptane and water to partition the lipids into the organic phase. Vortex and centrifuge to separate the phases.

  • Spot the organic (upper) phase onto a silica gel TLC plate.

  • Develop the TLC plate in the mobile phase to separate the triglycerides from other lipids.

  • Visualize the lipid spots (e.g., with iodine vapor) and scrape the area corresponding to the triglyceride standard into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[13][17][18][19][20]

In Vivo Oral Fat Tolerance Test (OFTT) in Rodents

This protocol is used to assess the in vivo efficacy of DGAT inhibitors on postprandial hypertriglyceridemia.

Materials:

  • Rodent model (e.g., male C57BL/6 mice or Sprague-Dawley rats).

  • Test inhibitor (e.g., PF-06424439) formulated for oral administration.

  • Vehicle control.

  • Lipid challenge: Corn oil or olive oil.

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).

  • Triglyceride measurement kit.

Procedure:

  • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Collect a baseline blood sample (t=0) via tail snip or other appropriate method.

  • Administer the test inhibitor or vehicle control orally (p.o.) via gavage.

  • After a set time (e.g., 30-60 minutes), administer the lipid challenge orally (e.g., 10 mL/kg corn oil).

  • Collect blood samples at various time points post-lipid challenge (e.g., 1, 2, 3, 4, and 6 hours).

  • Process the blood samples to obtain plasma.

  • Measure the triglyceride concentration in the plasma samples using a commercial kit.

  • Plot the plasma triglyceride concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the triglyceride excursion and compare the inhibitor-treated groups to the vehicle control group to determine the effect on postprandial lipid absorption.[16][21][22][23][24][25]

Mandatory Visualization

DGAT2_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus Glucose Glucose G6P Glucose-6-P Glucose->G6P FattyAcids Fatty Acids FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC MalonylCoA->FattyAcylCoA FASN DAG Diacylglycerol (DAG) Triglycerides Triglycerides (TG) DAG->Triglycerides DGAT2 LipidDroplet Lipid Droplet Triglycerides->LipidDroplet VLDL VLDL Triglycerides->VLDL Secretion DGAT2 DGAT2 SREBP1c_complex SREBP-1c/SCAP/Insig DGAT2->SREBP1c_complex Negative Feedback via PE [Shunts DAG to PE synthesis] nSREBP1c nSREBP-1c SREBP1c_complex->nSREBP1c Cleavage & Translocation LipogenicGenes Lipogenic Gene Expression nSREBP1c->LipogenicGenes Activates LipogenicGenes->AcetylCoA Upregulates ACC, FASN LipogenicGenes->DGAT2 Upregulates DGAT2 FattyAcylCoAGlycerol-3-P FattyAcylCoAGlycerol-3-P FattyAcylCoAGlycerol-3-P->DAG PF06424439 PF-06424439 PF06424439->DGAT2 Inhibits

Caption: DGAT2 signaling in triglyceride synthesis and its regulation by SREBP-1c.

Experimental_Workflow_DGAT2_Assay cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Enzyme DGAT2 Enzyme Source (Microsomes) Incubation Incubate at 37°C Enzyme->Incubation Substrates Substrates (DAG, [14C]oleoyl-CoA) Substrates->Incubation Inhibitor Inhibitor (e.g., PF-06424439) Inhibitor->Incubation Stop Stop Reaction & Lipid Extraction Incubation->Stop TLC TLC Separation Stop->TLC Quantify Scintillation Counting of TG band TLC->Quantify IC50 IC50 Calculation Quantify->IC50

Caption: Experimental workflow for an in vitro DGAT2 activity assay.

References

A Comparative Guide: Unraveling the Profile of PF-06424439

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, PF-06424439. While a direct comparison with PF-06450561 was intended, a thorough search of publicly available scientific literature and clinical trial databases did not yield any information on a compound with the identifier PF-06450561. Consequently, this document focuses exclusively on the characterization of PF-06424439, presenting its mechanism of action, experimental data, and relevant protocols to support further research and development.

PF-06424439: A Potent and Selective DGAT2 Inhibitor

PF-06424439 is a well-characterized, orally bioavailable small-molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis.[3] By inhibiting DGAT2, PF-06424439 effectively reduces the production of triglycerides, making it a subject of investigation for various metabolic disorders and, more recently, in oncology.

Mechanism of Action

PF-06424439 acts as a potent and selective inhibitor of DGAT2.[2] It exhibits a time-dependent and slowly reversible inhibition, binding to the enzyme in a two-step mechanism.[3] This involves an initial formation of an enzyme-inhibitor complex (EI), which then undergoes an isomerization to a more stable, higher-affinity complex (EI*).[3] This mode of inhibition is noncompetitive with respect to the acyl-CoA substrate.[3] The inhibition of DGAT2 leads to a reduction in lipid droplet formation and has been shown to impact cell migration and enhance radiosensitivity in cancer cells.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-06424439 based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity of PF-06424439

ParameterValueSpecies/Cell LineReference
DGAT2 IC₅₀ 14 nMHuman[1]
DGAT1 IC₅₀ >50 µMHuman[5]
MGAT1-3 IC₅₀ >50 µMHuman[2][5]
Apparent Inhibition Constant (Kᵢ*app) 16.7 nMHuman DGAT2[3]
Dissociation Half-life (t½) 1.2 hoursHuman DGAT2[3]

Table 2: In Vivo Pharmacokinetic Properties of PF-06424439

ParameterValueSpeciesRoute of AdministrationReference
Half-life (t½) 1.4 hoursRatNot Specified
Half-life (t½) 1.2 hoursDogNot Specified
Clearance 18 mL/min/kgRatNot Specified
Clearance 18 mL/min/kgDogNot Specified
Oral Bioavailability >100%RatOral
Oral Bioavailability >100%DogOral

Signaling Pathway and Experimental Workflow

DGAT2 Inhibition and its Downstream Effects

The following diagram illustrates the central role of DGAT2 in triglyceride synthesis and the impact of its inhibition by PF-06424439.

DGAT2_Inhibition_Pathway cluster_synthesis Triglyceride Synthesis cluster_inhibition Inhibition by PF-06424439 cluster_effects Cellular Effects Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT2 Triglycerides Triglycerides DGAT2->Triglycerides Reduced Lipid Droplets Reduced Lipid Droplets Lipid Droplets Lipid Droplets Triglycerides->Lipid Droplets PF-06424439 PF-06424439 PF-06424439->DGAT2 Inhibited Cell Migration Inhibited Cell Migration Enhanced Radiosensitivity Enhanced Radiosensitivity

Caption: Mechanism of PF-06424439 action on the DGAT2 pathway.

Experimental Workflow for Assessing Radiosensitization

This workflow outlines a typical experimental procedure to evaluate the potential of PF-06424439 to sensitize cancer cells to radiation therapy.

Radiosensitization_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_irradiation Irradiation cluster_assays Assays Seed MCF7 cells Seed MCF7 cells Treat with PF-06424439 (10 µM, 72h) Treat with PF-06424439 (10 µM, 72h) Seed MCF7 cells->Treat with PF-06424439 (10 µM, 72h) Control (Vehicle) Control (Vehicle) Seed MCF7 cells->Control (Vehicle) Expose to X-rays (e.g., 2, 4, 6 Gy) Expose to X-rays (e.g., 2, 4, 6 Gy) Treat with PF-06424439 (10 µM, 72h)->Expose to X-rays (e.g., 2, 4, 6 Gy) Control (Vehicle)->Expose to X-rays (e.g., 2, 4, 6 Gy) Clonogenic Survival Assay Clonogenic Survival Assay Expose to X-rays (e.g., 2, 4, 6 Gy)->Clonogenic Survival Assay Cell Migration Assay Cell Migration Assay Expose to X-rays (e.g., 2, 4, 6 Gy)->Cell Migration Assay Western Blot (EMT markers) Western Blot (EMT markers) Expose to X-rays (e.g., 2, 4, 6 Gy)->Western Blot (EMT markers)

Caption: Workflow for evaluating PF-06424439 as a radiosensitizer.

Detailed Experimental Protocols

Cell Viability Assay
  • Cell Seeding: MCF7 cells are seeded at a density of 4.7 × 10³ cells/well in 96-well black polystyrene microplates.[1]

  • Incubation: The plates are incubated overnight at 37°C to allow for cell attachment.[1]

  • Treatment: Cells are treated with various concentrations of PF-06424439 (e.g., 1, 10, 50, 100, 200 µM) for different time points (24, 48, 72, and 96 hours).[1]

  • Viability Measurement: Cell viability is assessed using a Presto Blue Cell Viability Reagent according to the manufacturer's instructions.[1]

Clonogenic Survival Assay
  • Cell Seeding and Treatment: Cells are seeded in 100 mm dishes and incubated overnight at 37°C.[1] They are then treated with 10 µM of PF-06424439 for 72 hours.[1]

  • Irradiation: Following treatment, the cells are exposed to varying doses of X-ray radiation.

  • Colony Formation: Cells are then cultured for a period sufficient to allow for colony formation (typically 10-14 days).

  • Analysis: Colonies are fixed, stained, and counted. The surviving fraction is calculated as the ratio of the number of colonies formed to the number of cells seeded, normalized to the plating efficiency of non-irradiated control cells.

In Vivo Dyslipidemia Model
  • Animal Model: Ldlr-/- mice are often used as a model for dyslipidemia.[1]

  • Administration: PF-06424439 is administered to the mice, typically via oral gavage (p.o.) or intravenous (i.v.) injection.[1]

  • Sample Collection: Blood samples are collected at various time points after administration.

  • Analysis: Plasma triglyceride and cholesterol levels are measured to assess the in vivo efficacy of the compound.[1][2]

Conclusion

PF-06424439 is a potent and selective DGAT2 inhibitor with demonstrated in vitro and in vivo activity. Its ability to reduce triglyceride synthesis and lipid droplet formation has positioned it as a valuable tool for studying lipid metabolism and as a potential therapeutic agent in metabolic diseases and oncology. The provided data and protocols offer a foundation for researchers to further explore the biological effects and therapeutic potential of PF-06424439. The absence of public information on PF-06450561 currently prevents a comparative analysis.

References

Validating the Effects of PF-06424439 Methanesulfonate on SREBP-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PF-06424439 methanesulfonate and other alternative compounds in modulating the activity of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor in lipid homeostasis. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to SREBP-1 and its Modulation

Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a crucial transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis.[1] Its activation is a multi-step process involving proteolytic cleavage, which allows its N-terminal domain to translocate to the nucleus and activate target gene transcription. Dysregulation of SREBP-1 activity is implicated in various metabolic diseases, making it an attractive therapeutic target. This guide focuses on PF-06424439, a selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), and compares its indirect effects on SREBP-1 with direct inhibitors such as Fatostatin and Betulin.

Comparative Analysis of SREBP-1 Modulators

The following table summarizes the key characteristics and effects of PF-06424439, Fatostatin, and Betulin on SREBP-1.

FeatureThis compoundFatostatinBetulin
Primary Target Diacylglycerol Acyltransferase 2 (DGAT2)[2][3]SREBP Cleavage-Activating Protein (SCAP)[4][5]SREBP Cleavage-Activating Protein (SCAP)[6][7]
Mechanism of Action on SREBP-1 Indirect Inhibition: Inhibits DGAT2, leading to increased phosphatidylethanolamine (PE) in the endoplasmic reticulum (ER), which in turn blocks SREBP-1 cleavage.[7][8][9]Direct Inhibition: Binds to SCAP and blocks the ER-to-Golgi transport of the SREBP-SCAP complex, thereby preventing SREBP-1 cleavage.[3][4][5]Direct Inhibition: Induces the interaction between SCAP and Insig, retaining the SREBP-SCAP complex in the ER and inhibiting SREBP-1 maturation.[6][7]
Reported IC50 14 nM (for DGAT2)[2][3]~5 µM (for inhibiting SREBP-dependent transcription)[3]Not explicitly reported for SREBP-1 inhibition.
Effect on SREBP-1 Cleavage Decreases the nuclear form of SREBP-1.[10]Decreases the nuclear form of SREBP-1 and increases the precursor form.[1][5]Inhibits the generation of the nuclear form of SREBP-1.[2]
Effect on SREBP-1 Target Genes (e.g., FASN, SCD1) Downregulates mRNA expression.[10]Downregulates mRNA and protein expression.[1][4][11]Downregulates mRNA expression.[6]

Experimental Data and Observations

The following table presents a summary of experimental findings on the effects of each compound on SREBP-1 and its downstream targets.

CompoundAssayCell Type/ModelKey Findings
PF-06424439 Western Blot, RT-qPCRC57BL/6J and ob/ob mice, TghSREBP-1c ratsDecreased precursor and nuclear forms of SREBP-1 in the liver; significantly reduced mRNA levels of SREBP-1c and its target genes (ACSS-2, ACL, ACC-1, ACC-2, FAS, PNPLA3).[10]
Fatostatin Western Blot, RT-qPCRLNCaP and C4-2B prostate cancer cellsDose-dependently decreased nuclear SREBP-1 and SREBP-2; reduced mRNA levels of target genes including ACL, FASN, and SCD-1.[1][12]
Betulin Western Blot, RT-qPCRCRL-1601 rat hepatocytes, mice fed a high-fat dietInhibited the generation of nuclear SREBP-1 and SREBP-2; decreased mRNA levels of SREBP-1c and its target genes (FAS, SCD-1).[6][13]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to validate these compounds, the following diagrams are provided.

SREBP1_Signaling_Pathway cluster_ER Endoplasmic Reticulum SREBP1_SCAP SREBP-1/SCAP Complex Insig Insig SREBP1_SCAP->Insig Sterol-induced binding S1P S1P SREBP1_SCAP->S1P Transport DGAT2 DGAT2 PE Phosphatidylethanolamine (PE) DGAT2->PE Inhibition leads to increased PE S2P S2P S1P->S2P nSREBP1 nSREBP-1 (Active form) S2P->nSREBP1 Release Nucleus Nucleus Target_Genes Target Gene Transcription (FASN, SCD1, etc.) Nucleus->Target_Genes Activation nSREBP1->Nucleus PF06424439 PF-06424439 PF06424439->DGAT2 Inhibits Fatostatin Fatostatin Fatostatin->SREBP1_SCAP Blocks transport Betulin Betulin Betulin->SREBP1_SCAP Promotes Insig binding

Figure 1: SREBP-1 signaling pathway and points of intervention by inhibitors.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Downstream Analysis start Plate Cells (e.g., HepG2, MCF7) treatment Treat with Compound (PF-06424439, Fatostatin, Betulin) or Vehicle Control start->treatment lysis Cell Lysis & Protein/RNA Extraction treatment->lysis western Western Blot for SREBP-1 Cleavage (precursor vs. mature form) lysis->western rtqpcr RT-qPCR for SREBP-1 Target Genes (FASN, SCD1) lysis->rtqpcr lipidomics Lipidomics (LC-MS/MS) for Phosphatidylethanolamine lysis->lipidomics Logical_Comparison cluster_Direct Direct Inhibition cluster_Indirect Indirect Inhibition SREBP1_Inhibition SREBP-1 Inhibition Fatostatin Fatostatin Fatostatin->SREBP1_Inhibition Blocks SCAP Transport Betulin Betulin Betulin->SREBP1_Inhibition Enhances SCAP-Insig Binding PF06424439 PF-06424439 DGAT2_Inhibition DGAT2 Inhibition PF06424439->DGAT2_Inhibition PE_Increase Increased ER PE DGAT2_Inhibition->PE_Increase PE_Increase->SREBP1_Inhibition Blocks SREBP-1 Cleavage

References

PF-06424439 Methanesulfonate: A Potent and Selective DGAT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

PF-06424439 methanesulfonate has emerged as a highly potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[1][2][3][4][5][6] Its remarkable selectivity for DGAT2 over its isoform, DGAT1, makes it a valuable tool for dissecting the distinct roles of these enzymes in lipid metabolism and a promising therapeutic candidate for metabolic diseases.[1][2][3] This guide provides an objective comparison of PF-06424439's performance against DGAT1 and DGAT2, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Activity

The selectivity of this compound is evident from its differential inhibitory concentrations (IC50) against DGAT2 and DGAT1.

EnzymeThis compound IC50Potency
DGAT214 nMHigh
DGAT1> 10,000 nMNegligible

Note: The IC50 for DGAT1 is reported as exhibiting "no significant activity" at concentrations up to 10,000 nM.[1][2][3]

Signaling Pathways and Mechanism of Action

DGAT1 and DGAT2 are integral membrane proteins located in the endoplasmic reticulum that catalyze the final step of triglyceride (TG) synthesis. However, they are encoded by different genes, share no sequence homology, and have distinct physiological roles.[7] DGAT1 is primarily involved in the re-esterification of dietary fatty acids in the intestine, while DGAT2 is the dominant enzyme for TG synthesis in the liver, utilizing a broader range of fatty acyl-CoA substrates.[7]

PF-06424439 acts as a slowly reversible, time-dependent, and noncompetitive inhibitor of DGAT2 with respect to the acyl-CoA substrate.[4] This mechanism of action contributes to its sustained inhibitory effect on hepatic triglyceride production.

DGAT_pathway cluster_ER Endoplasmic Reticulum cluster_DGAT1 DGAT1 cluster_DGAT2 DGAT2 DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 DGAT2 DGAT2 Enzyme DAG->DGAT2 Acyl_CoA Acyl-CoA Acyl_CoA->DGAT1 Acyl_CoA->DGAT2 TG Triglyceride (TG) DGAT1->TG Dietary Fat Absorption (Intestine) DGAT2->TG De Novo Lipogenesis (Liver) PF06424439 PF-06424439 PF06424439->DGAT2 Inhibition

Figure 1: Simplified signaling pathway of triglyceride synthesis by DGAT1 and DGAT2, highlighting the selective inhibition of DGAT2 by PF-06424439.

Experimental Protocols

The determination of DGAT1 and DGAT2 inhibitory activity by this compound is typically performed using in vitro enzymatic assays. The following outlines a general methodology.

1. Enzyme Source Preparation:

  • Microsomal fractions containing human DGAT1 or DGAT2 are prepared from cell lines (e.g., Sf9 insect cells or HEK293 mammalian cells) overexpressing the respective enzymes.

  • Protein concentration of the microsomal preparations is determined using a standard protein assay (e.g., BCA assay).

2. In Vitro DGAT Activity Assay (Radiometric Method):

This is a classic and sensitive method for measuring DGAT activity.

  • Reaction Mixture: A reaction buffer is prepared containing a suitable buffer (e.g., Tris-HCl), a fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA), and a diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol).

  • Inhibitor Addition: Varying concentrations of this compound (or vehicle control) are pre-incubated with the enzyme preparation.

  • Reaction Initiation: The reaction is initiated by the addition of the microsomal fraction to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a defined period, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a chloroform:methanol solution. Lipids are extracted into the organic phase.

  • Lipid Separation: The extracted lipids are separated by thin-layer chromatography (TLC).

  • Quantification: The triglyceride band is visualized (e.g., with iodine vapor), scraped from the TLC plate, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Alternative Assay Methodologies:

  • Fluorescent Assay: This method replaces the radioactive fatty acyl-CoA with a fluorescently labeled analog (e.g., NBD-palmitoyl-CoA).[8][9] The fluorescently labeled triglyceride product is detected and quantified after TLC separation.[8][9]

  • LC-MS/MS Based Assay: This highly sensitive and specific method directly measures the formation of the triglyceride product by liquid chromatography-tandem mass spectrometry.[10] This method is particularly useful for high-throughput screening.[10]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme DGAT1/DGAT2 Microsomes Incubation Incubate at 37°C Enzyme->Incubation Inhibitor PF-06424439 Dilutions Inhibitor->Incubation Substrates [14C]oleoyl-CoA & Diacylglycerol Substrates->Incubation Termination Stop Reaction & Extract Lipids Incubation->Termination Separation TLC Separation Termination->Separation Quantification Scintillation Counting Separation->Quantification Data_Analysis Calculate % Inhibition Quantification->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

Figure 2: General experimental workflow for determining the IC50 of PF-06424439 against DGAT1 and DGAT2 using a radiometric assay.

Conclusion

The experimental data unequivocally demonstrates that this compound is a highly potent and selective inhibitor of DGAT2, with negligible activity against DGAT1. This distinct selectivity profile makes it an invaluable research tool for elucidating the specific functions of DGAT2 in health and disease. For drug development professionals, its potent inhibitory activity and selectivity represent key attributes for a therapeutic agent targeting metabolic disorders driven by excess hepatic triglyceride synthesis.

References

A Comparative Guide to the Reproducibility of PF-06424439 Methanesulfonate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the available data on PF-06424439 methanesulfonate, a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), to aid in the assessment of its experimental reproducibility. We will delve into its mechanism of action, summarize key experimental findings, and compare it with alternative therapeutic strategies.

Mechanism of Action: A Selective DGAT2 Inhibitor

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of DGAT2, an enzyme crucial for the terminal step of triglyceride synthesis.[1][2] It exhibits a half-maximal inhibitory concentration (IC50) of 14 nM for human DGAT2.[3][4][5] The inhibition is described as slowly reversible and time-dependent, acting in a noncompetitive manner with respect to the acyl-CoA substrate.[3][5][6] Notably, it shows high selectivity for DGAT2 over other related acyltransferases such as DGAT1, MGAT1, MGAT2, and MGAT3 (IC50s >50 μM).[7]

Signaling Pathway of DGAT2 Inhibition

The following diagram illustrates the central role of DGAT2 in the triglyceride synthesis pathway and the inhibitory action of PF-06424439.

DGAT2_Pathway cluster_0 Triglyceride Synthesis cluster_1 Inhibition Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT2 Triglycerides Triglycerides DGAT2->Triglycerides Lipid Droplets Lipid Droplets Triglycerides->Lipid Droplets PF-06424439 PF-06424439 PF-06424439->DGAT2 Inhibits

Caption: The role of DGAT2 in triglyceride synthesis and its inhibition by PF-06424439.

In Vitro and In Vivo Experimental Data

The following tables summarize key quantitative data from various studies on this compound, providing a basis for comparing experimental outcomes.

Table 1: In Vitro Efficacy of PF-06424439
Cell LineParameterTreatment ConcentrationDurationObserved EffectCitation
Human HepatocytesTriglyceride Synthesis--Reduction in triglyceride synthesis[1]
MCF7 (Breast Cancer)Lipid Droplet Content10 µM72 hoursReduced lipid droplet content[8][9]
MCF7 (Breast Cancer)Cell Migration10 µM72 hoursInhibition of cell migration[8][9]
MCF7 (Breast Cancer)Cell Proliferation1, 10, 50, 100, 200 µM24, 48, 72, 96 hoursNo effect on cell proliferation[8][9]
MCF7 (Breast Cancer)Radiosensitivity10 µM (pre-treatment)72 hoursEnhanced radiosensitivity[8][9]
Table 2: In Vivo Pharmacokinetic and Efficacy Data of PF-06424439
Animal ModelAdministrationDosageDurationKey FindingsCitation
Ldlr-/- MiceOral (p.o.)60 mg/kg/day3 daysReduced plasma triglyceride and cholesterol levels[4][5][6]
Sucrose-fed RatsOral (p.o.)0.1-10 mg/kg-Dose-dependent reduction in plasma triglyceride levels[7]
RatsIntravenous (i.v.)1 mg/kg-Moderate clearance (18 mL/min/kg), short half-life (1.4 hours)[2]
Dogs---Half-life of 1.2 hours, clearance of 18 mL/min/kg[2]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies are crucial.

In Vitro Cell-Based Assays (MCF7 Cells)
  • Cell Culture: MCF7 cells are seeded at a density of 4.7 × 10³ cells/well in 96-well plates and incubated overnight at 37°C for attachment.[8]

  • Treatment: Cells are treated with PF-06424439 at concentrations ranging from 1 to 200 µM for durations of 24, 48, 72, or 96 hours.[8]

  • Analysis:

    • Cell Viability: Assessed using Presto Blue Cell Viability Reagent.[8]

    • Lipid Droplet Staining: To determine lipid droplet content.[8]

    • Clonogenic Survival Assay, Cell Death Detection, Cell Cycle Analysis, γ-H2AX Staining: Performed after treatment to assess various cellular responses.[8]

In Vivo Animal Studies
  • Animal Models: Ldlr-/- mice and sucrose-fed rats are commonly used dyslipidemic models.[6][7]

  • Administration: PF-06424439 is administered orally (p.o.) or intravenously (i.v.).[2][6]

  • Dosage: Dosages have ranged from 0.1 mg/kg to 60 mg/kg/day depending on the study and model.[6][7]

  • Sample Analysis: Plasma is collected to measure triglyceride and cholesterol levels.[6][7]

Experimental Workflow

The following diagram outlines a general workflow for evaluating the efficacy of DGAT2 inhibitors like PF-06424439.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo Cell_Culture Cell Culture (e.g., Hepatocytes, MCF7) Treatment Treatment with PF-06424439 Cell_Culture->Treatment Biochemical_Assays Biochemical Assays (Triglyceride Synthesis) Treatment->Biochemical_Assays Cellular_Assays Cellular Assays (Viability, Lipid Content) Treatment->Cellular_Assays Data_Analysis Data Analysis and Reproducibility Assessment Cellular_Assays->Data_Analysis Animal_Model Animal Model Selection (e.g., Dyslipidemic Rats/Mice) Drug_Administration Drug Administration (Oral, IV) Animal_Model->Drug_Administration Sample_Collection Sample Collection (Plasma, Tissues) Drug_Administration->Sample_Collection Analysis Analysis (Lipid Levels, PK/PD) Sample_Collection->Analysis Analysis->Data_Analysis

References

Cross-Validation of PF-06424439 Methanesulfonate Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of PF-06424439 methanesulfonate, a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), across various human cell lines. The data presented is compiled from multiple studies to support researchers in evaluating its potential applications. This compound is an orally bioavailable small-molecule inhibitor with an IC50 of 14 nM for DGAT2.[1][2][3][4][5] It functions as a time-dependent, slowly reversible inhibitor, acting noncompetitively with respect to the acyl-CoA substrate.[1][5]

Mechanism of Action: Targeting Triglyceride Synthesis

PF-06424439 primarily exerts its effects by inhibiting DGAT2, a key enzyme in the terminal step of triglyceride (TG) synthesis. This inhibition leads to a reduction in the formation of lipid droplets (LDs), which are cellular organelles for storing neutral lipids. The accumulation of LDs has been implicated in various pathologies, including cancer progression and metabolic diseases.

Simplified Signaling Pathway of PF-06424439 cluster_cell Cell Membrane Fatty Acyl-CoA Fatty Acyl-CoA DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT2 Triglycerides Triglycerides DGAT2->Triglycerides Catalyzes PF-06424439 PF-06424439 PF-06424439->DGAT2 Inhibits Lipid Droplets Lipid Droplets Triglycerides->Lipid Droplets Stored as

Caption: PF-06424439 inhibits DGAT2, blocking triglyceride synthesis and lipid droplet formation.

Comparative Efficacy Across Cell Lines

The cellular response to PF-06424439 varies depending on the cell type and the specific biological context. The following tables summarize the quantitative effects observed in different cell lines.

Table 1: Effects on Cancer Cell Lines
Cell LineCancer TypeKey EffectsQuantitative DataReference
MCF7 Breast CancerReduced lipid droplet content, inhibited cell migration, enhanced radiosensitivity.[6][7]IC50 (µM): - 24h: 214.4- 48h: 109.8- 72h: 102.0- 96h: 101.5[6]
BGC823 Gastric CancerBlocked formation of lipid droplets, reduced mesenteric metastasis (in vivo).[8][9]Treatment for 12h almost completely blocked lipid droplet formation.[8][9]
HGC27 Gastric CancerBlocked formation of lipid droplets, reduced mesenteric metastasis (in vivo).[8][9]Treatment for 12h almost completely blocked lipid droplet formation.[8][9]
Table 2: Effects on Other Human Cell Lines
Cell LineCell TypeKey EffectsQuantitative DataReference
HEK T-REx-293 Human Embryonic KidneyRescued cytotoxicity associated with APOL1 risk variants (G1 and G2).[10]Dose-dependent reduction of cytotoxicity for G1 and G2 expressing cells.[10]
Human Primary Podocytes KidneyReduced cytotoxicity for APOL1 risk variants (G1-RFP and G2-RFP).[10]Cytotoxicity was higher for G1-RFP (1.4-fold) and G2-RFP (2-fold) compared to G0-RFP, and DGAT2 inhibition reduced this.[10]
Human Hepatocytes LiverReduced triglyceride synthesis.[11][12]Not specified in the provided search results.[11][12]

Detailed Experimental Protocols

Cell Viability and Proliferation Assays (MCF7)
  • Cell Seeding: MCF7 cells were seeded at a density of 4.7 x 10³ cells/well in 96-well black polystyrene microplates.[3]

  • Treatment: Cells were treated with PF-06424439 at concentrations of 1, 10, 50, 100, and 200 µM for 24, 48, 72, and 96 hours.[6]

  • Viability Assessment: Cell viability was determined using the PrestoBlue Cell Viability Reagent.[3]

Cytotoxicity Assay (HEK T-REx-293)
  • Cell Lines: HEK T-REx-293 cells stably expressing tetracycline-inducible APOL1 (G0, G1, and G2 variants).[10]

  • Induction: APOL1 expression was induced with 10 ng/ml tetracycline for 18 hours.[10]

  • Treatment: Cells were treated with PF-06424439 at concentrations of 10 µM and 50 µM.[10]

  • Cytotoxicity Measurement: A cell cytotoxicity/viability assay was performed to measure cell death.[10]

Lipid Droplet Formation Assay (Gastric Cancer Cell Lines)
  • Cell Lines: BGC823 and HGC27 cells.[8][9]

  • Co-culture/Treatment: Cells were co-cultured with adipocytes or treated with oleic acid to induce lipid droplet formation.[8][9]

  • Inhibitor Treatment: PF-06424439 was added to the culture for 12 hours.[8][9]

  • Analysis: The formation of lipid droplets was observed and quantified.[8][9]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the impact of PF-06424439 on cell viability and lipid droplet formation.

General Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding PF-06424439 Stock PF-06424439 Stock Drug Treatment Drug Treatment PF-06424439 Stock->Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Lipid Droplet Staining Lipid Droplet Staining Incubation->Lipid Droplet Staining Data Quantification Data Quantification Viability Assay->Data Quantification Microscopy Microscopy Lipid Droplet Staining->Microscopy Microscopy->Data Quantification

Caption: A typical workflow for studying PF-06424439's effects on cells.

Conclusion

This compound demonstrates significant and varied effects across different cell lines, primarily through its potent inhibition of DGAT2 and subsequent reduction in lipid droplet formation. In cancer cell lines such as MCF7, BGC823, and HGC27, it has shown anti-proliferative, anti-metastatic, and chemo-sensitizing properties. In the context of kidney disease models using HEK T-REx-293 cells and primary podocytes, it exhibits a protective effect against cytotoxicity induced by APOL1 risk variants. These findings highlight the potential of PF-06424439 as a valuable research tool and a potential therapeutic agent in oncology and nephrology. Further cross-validation in additional cell lines and in vivo models is warranted to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison: Pharmacological Inhibition vs. Genetic Knockdown of DGAT2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential effects of PF-06424439 methanesulfonate and genetic knockdown strategies targeting Diacylglycerol Acyltransferase 2 (DGAT2).

In the landscape of metabolic research, particularly in the study of lipid metabolism and associated disorders like non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia, Diacylglycerol Acyltransferase 2 (DGAT2) has emerged as a critical therapeutic target. This enzyme catalyzes the final and rate-limiting step in triglyceride synthesis. Two primary experimental approaches are employed to probe its function and therapeutic potential: pharmacological inhibition, exemplified by the potent and selective small molecule this compound, and genetic knockdown, typically achieved through antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs). This guide provides a detailed comparison of these two modalities, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their studies.

At a Glance: Key Differences

FeatureThis compoundGenetic Knockdown of DGAT2 (ASO/siRNA)
Mechanism of Action Reversible, time-dependent, noncompetitive inhibition of DGAT2 enzymatic activity.Reduction of DGAT2 protein levels through mRNA degradation.
Specificity Highly selective for DGAT2 over DGAT1 and other acyltransferases.Highly specific to the DGAT2 mRNA sequence.
Onset of Action Rapid, following administration and distribution.Slower, requires cellular uptake, mRNA targeting, and protein turnover.
Duration of Effect Dependent on the pharmacokinetic properties of the compound (e.g., half-life).Can be long-lasting, with effects persisting for days to weeks after administration.
Dosing Typically requires more frequent administration (e.g., daily).Less frequent dosing (e.g., twice weekly or even less frequent for some siRNA conjugates).
In Vivo Delivery Oral bioavailability has been demonstrated.Typically administered via subcutaneous or intraperitoneal injection.
Off-Target Effects Potential for off-target pharmacological effects, though shown to be highly selective.Potential for off-target hybridization to other mRNAs, though minimized with careful design.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies investigating the effects of PF-06424439 and DGAT2 genetic knockdown. It is important to note that direct comparisons are challenging due to variations in experimental models, treatment durations, and dosages.

In Vitro Potency
ParameterThis compound
IC50 (DGAT2) 14 nM[1]
In Vivo Efficacy: Animal Models

Pharmacological Inhibition with PF-06424439

Animal ModelDoseDurationKey FindingsReference
Sucrose-fed rats0.1-10 mg/kgNot specifiedDose-dependent reduction in plasma triglyceride levels.[2]
LDL receptor knockout mice (high-fat, high-cholesterol diet)60 mg/kg/dayNot specifiedReduction in plasma cholesterol and triglycerides, and hepatic triglycerides.[2]

Genetic Knockdown of DGAT2 (Antisense Oligonucleotide)

Animal ModelDoseDurationKey FindingsReference
Wild-type mice25-60 mg/kg (twice weekly)Not specifiedUp to 80% decrease in hepatic DGAT2 gene expression; 40% decrease in hepatic DGAT2 activity; 45% decrease in hepatic triglycerides; up to 52% decrease in VLDL TG secretion.
ob/ob miceNot specifiedNot specifiedSignificant decreases in weight gain (10%), adipose weight (25%), and hepatic TG content (80%).
High-fat diet-induced obese C57BL/6J miceNot specifiedNot specifiedOver 75% reduction in DGAT2 mRNA in liver and fat; marked reduction in hepatic triglyceride content.[3][3]
Rats with diet-induced NAFLDNot specified3 daysReduced expression of lipogenic genes (SREBP1c, ACC1, SCD1) and increased expression of oxidative genes (CPT1, UCP2).[4][4]

Signaling Pathways and Experimental Workflows

DGAT2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dgat Triglyceride Synthesis cluster_downstream Downstream Effects cluster_interventions Experimental Interventions Insulin Insulin DGAT2 DGAT2 Insulin->DGAT2 stimulates MEK_ERK MEK/ERK Pathway MEK_ERK->DGAT2 inhibits Triglyceride Triglyceride DGAT2->Triglyceride SREBP1c SREBP-1c DGAT2->SREBP1c inhibits cleavage Diacylglycerol Diacylglycerol Diacylglycerol->DGAT2 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT2 VLDL VLDL Secretion Triglyceride->VLDL Lipogenesis Lipogenic Gene Expression SREBP1c->Lipogenesis activates Hepatic_Steatosis Hepatic Steatosis Lipogenesis->Hepatic_Steatosis contributes to VLDL->Hepatic_Steatosis contributes to PF_06424439 PF-06424439 PF_06424439->DGAT2 inhibits Genetic_Knockdown Genetic Knockdown (ASO/siRNA) Genetic_Knockdown->DGAT2 reduces expression

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Animal_Selection Select Animal Model (e.g., ob/ob mice, HFD-fed rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Vehicle Vehicle Control Acclimatization->Vehicle PF_06424439 PF-06424439 (Oral Gavage) Acclimatization->PF_06424439 ASO_siRNA DGAT2 ASO/siRNA (Injection) Acclimatization->ASO_siRNA Body_Weight Monitor Body Weight and Food Intake Vehicle->Body_Weight PF_06424439->Body_Weight ASO_siRNA->Body_Weight Blood_Sampling Periodic Blood Sampling Body_Weight->Blood_Sampling Sacrifice Euthanasia and Tissue Collection Blood_Sampling->Sacrifice Plasma_Analysis Plasma Lipid Profile (TG, Cholesterol) Sacrifice->Plasma_Analysis Liver_Analysis Hepatic Lipid Content (Triglycerides) Sacrifice->Liver_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Liver_Analysis->Gene_Expression Protein_Expression Protein Expression (Western Blot) Gene_Expression->Protein_Expression Histology Liver Histology (H&E, Oil Red O) Protein_Expression->Histology

Experimental Protocols

In Vitro DGAT2 Inhibition Assay (Radiometric)

Objective: To determine the in vitro potency of PF-06424439 in inhibiting DGAT2 activity.

Materials:

  • Microsomes from cells overexpressing human DGAT2.

  • This compound.

  • [14C]-Oleoyl-CoA.

  • 1,2-Dioleoyl-sn-glycerol.

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.625 mg/mL BSA.

  • Stop solution: Chloroform:Methanol (2:1, v/v).

  • Thin-layer chromatography (TLC) plates (silica gel).

  • Developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v).

  • Scintillation fluid and counter.

Procedure:

  • Prepare a reaction mixture containing assay buffer, 1,2-dioleoyl-sn-glycerol, and varying concentrations of PF-06424439.

  • Add the DGAT2-expressing microsomes to the reaction mixture and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding [14C]-Oleoyl-CoA.

  • Incubate the reaction at 37°C for 10 minutes.

  • Stop the reaction by adding the stop solution.

  • Extract the lipids by adding water and vortexing, followed by centrifugation to separate the phases.

  • Spot the lipid extract onto a TLC plate and develop the plate using the developing solvent.

  • Visualize the lipid spots (e.g., using iodine vapor) and scrape the triglyceride spot into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each concentration of PF-06424439 and determine the IC50 value.

In Vivo Genetic Knockdown of DGAT2 using Antisense Oligonucleotides

Objective: To assess the in vivo effects of reducing DGAT2 expression on lipid metabolism in a mouse model.

Materials:

  • DGAT2-specific antisense oligonucleotide (ASO) and a control ASO.

  • Animal model (e.g., C57BL/6J mice on a high-fat diet).

  • Sterile saline for injection.

Procedure:

  • Acclimatize mice to the high-fat diet for a specified period.

  • Divide the mice into treatment groups: Vehicle (saline), Control ASO, and DGAT2 ASO.

  • Administer the ASOs via intraperitoneal or subcutaneous injection at the desired dose and frequency (e.g., 25-50 mg/kg, twice weekly).

  • Monitor body weight, food intake, and general health throughout the study.

  • At the end of the treatment period, collect blood samples for plasma lipid analysis.

  • Euthanize the mice and harvest tissues (liver, adipose tissue) for further analysis.

  • Quantify hepatic and adipose tissue DGAT2 mRNA levels using qRT-PCR to confirm knockdown.

  • Measure hepatic triglyceride content.

  • Perform histological analysis of the liver to assess steatosis.[5][3]

Conclusion

Both pharmacological inhibition with PF-06424439 and genetic knockdown of DGAT2 are powerful tools for investigating the role of this enzyme in lipid metabolism. The choice between these two approaches will depend on the specific research question, the desired temporal control over DGAT2 activity, and the experimental model.

PF-06424439 offers the advantage of rapid and reversible inhibition, making it suitable for studies requiring acute modulation of DGAT2 activity and for preclinical therapeutic evaluation. Its oral bioavailability further enhances its utility in in vivo studies.

Genetic knockdown, on the other hand, provides a highly specific and often long-lasting reduction in DGAT2 protein levels. This makes it an excellent tool for studying the chronic consequences of DGAT2 deficiency and for validating DGAT2 as a therapeutic target.

By carefully considering the strengths and limitations of each approach, researchers can design robust experiments to further elucidate the critical role of DGAT2 in health and disease.

References

Comparison Guide: Negative Control Experiments for PF-06424439 Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of negative control experiments for PF-06424439 methanesulfonate, a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2).[1][2][3][4] The objective is to offer a framework for designing robust experiments to validate the on-target effects of this compound.

Introduction to this compound

PF-06424439 is an orally bioavailable small-molecule inhibitor of DGAT2 with an IC50 of 14 nM.[1][2][3][5][6] DGAT2 is a crucial enzyme that catalyzes the final step in triglyceride synthesis.[7] By inhibiting DGAT2, PF-06424439 effectively reduces the formation of lipid droplets and has been shown to impact cell migration, proliferation, and sensitivity to radiation in cancer cells.[5][8][9] Its mode of action is as a slowly reversible, time-dependent, and noncompetitive inhibitor with respect to the acyl-CoA substrate.[1][6][7]

Importance of Negative Controls

Negative control experiments are fundamental to ensuring that the observed biological effects of PF-06424439 are a direct result of DGAT2 inhibition and not due to off-target effects or experimental artifacts. Appropriate negative controls are critical for validating the specificity of the compound and the reliability of the experimental findings.

Recommended Negative Control Strategies

Several strategies can be employed as negative controls when studying PF-06424439. The choice of control will depend on the specific experimental system and the questions being addressed.

  • Vehicle Control: The most basic and essential control. The vehicle (e.g., DMSO, saline) used to dissolve PF-06424439 is administered to a parallel set of cells or animals to control for any effects of the solvent itself.

  • Structurally Similar Inactive Compound: An ideal negative control is a molecule that is structurally analogous to PF-06424439 but lacks inhibitory activity against DGAT2. While a commercially available, validated inactive analog for PF-06424439 is not readily documented in the provided search results, researchers may have access to such compounds through chemical synthesis or collaboration.

  • Alternative DGAT Inhibitors: Comparing the effects of PF-06424439 with other known DGAT inhibitors, particularly those with different chemical scaffolds or those that target DGAT1 (the other DGAT isoenzyme), can help to dissect the specific roles of DGAT2. For instance, comparing its effects to a DGAT1-specific inhibitor can help confirm that the observed phenotype is due to DGAT2 inhibition.

  • Genetic Controls (siRNA/shRNA/CRISPR): Knockdown or knockout of the DGAT2 gene provides a powerful genetic negative control. If the phenotype observed with PF-06424439 treatment is recapitulated by DGAT2 knockdown/knockout, it strongly supports the on-target activity of the compound. Conversely, cells lacking DGAT2 should be resistant to the effects of PF-06424439.

Comparative Data Summary

The following tables summarize key quantitative data related to the activity of PF-06424439. Data for a true structurally similar inactive analog is not available in the public domain and is therefore represented as "Not Available."

ParameterThis compoundStructurally Similar Inactive AnalogVehicle Control
DGAT2 Inhibition (IC50) 14 nM[1][2][3][4][6]Not AvailableNo Inhibition
DGAT1 Inhibition (IC50) >50 µM[10]Not AvailableNo Inhibition
Effect on Plasma Triglycerides (in vivo) Dose-dependent reduction[6][10]Not AvailableNo Change
Effect on Lipid Droplet Formation Significant reduction[5][8][9]Not AvailableNo Change
Effect on Cell Migration (MCF7 cells) Inhibition[5][9]Not AvailableNo Change

Experimental Protocols

Below are detailed methodologies for key experiments to assess the effects of PF-06424439 and its negative controls.

In Vitro DGAT2 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06424439 and negative controls against DGAT2.

  • Methodology:

    • Utilize a commercially available DGAT2 activity assay kit or prepare cell lysates from cells overexpressing DGAT2.

    • Incubate the enzyme preparation with varying concentrations of PF-06424439, the negative control compound, or vehicle.

    • Initiate the enzymatic reaction by adding the substrates (e.g., diacylglycerol and radiolabeled acyl-CoA).

    • After a defined incubation period, stop the reaction and quantify the amount of triglyceride formed.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Lipid Droplet Staining
  • Objective: To visualize and quantify the effect of PF-06424439 on intracellular lipid droplet accumulation.

  • Methodology:

    • Plate cells (e.g., MCF7) and allow them to adhere overnight.

    • Treat cells with PF-06424439, a negative control compound, or vehicle for a specified duration (e.g., 72 hours).[5]

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with a lipophilic dye such as Bodipy 493/503 or Oil Red O to visualize neutral lipids within lipid droplets.

    • Counterstain the nuclei with DAPI.

    • Image the cells using fluorescence microscopy.

    • Quantify the lipid droplet content per cell using image analysis software.

Cell Migration (Wound Healing) Assay
  • Objective: To assess the impact of PF-06424439 on cancer cell migration.

  • Methodology:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the wells to remove detached cells and replace the medium with fresh medium containing PF-06424439, a negative control, or vehicle.

    • Capture images of the wound at time zero and at subsequent time points (e.g., 24 and 36 hours).[9]

    • Measure the area of the wound at each time point and calculate the percentage of wound closure.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.

DGAT2_Signaling_Pathway cluster_synthesis Triglyceride Synthesis DAG Diacylglycerol (DAG) DGAT2 DGAT2 DAG->DGAT2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT2 TG Triglycerides (TG) DGAT2->TG Catalyzes PF06424439 PF-06424439 PF06424439->DGAT2 Inhibits LD Lipid Droplets TG->LD Storage Negative_Control_Workflow cluster_treatment Treatment Groups cluster_results Expected Outcomes start Start Experiment PF06424439 PF-06424439 start->PF06424439 Vehicle Vehicle Control start->Vehicle InactiveAnalog Inactive Analog start->InactiveAnalog siDGAT2 siRNA for DGAT2 start->siDGAT2 Assay Perform Cellular/Biochemical Assays (e.g., Lipid Droplet Staining, Migration Assay) PF06424439->Assay Vehicle->Assay InactiveAnalog->Assay siDGAT2->Assay PF06424439_result Phenotype Observed (e.g., Reduced Lipid Droplets) Assay->PF06424439_result Vehicle_result No Phenotype Assay->Vehicle_result InactiveAnalog_result No Phenotype Assay->InactiveAnalog_result siDGAT2_result Phenotype Observed Assay->siDGAT2_result Conclusion Conclusion: On-Target Effect Confirmed PF06424439_result->Conclusion Vehicle_result->Conclusion InactiveAnalog_result->Conclusion siDGAT2_result->Conclusion

References

A Comparative Guide to PF-06424439 Methanesulfonate and Other Diacylglycerol Acyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of PF-06424439 methanesulfonate, a potent and selective Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor, with other key inhibitors of DGAT enzymes. The information presented is intended to support research and development efforts in the fields of metabolic diseases and oncology by offering a detailed summary of preclinical and clinical data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to Diacylglycerol Acyltransferase (DGAT) Inhibition

Diacylglycerol acyltransferases (DGATs) are crucial enzymes in the final step of triglyceride synthesis. Two main isoforms, DGAT1 and DGAT2, have been identified as key therapeutic targets for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity. More recently, the role of DGATs in cancer cell metabolism and survival has also emerged as an area of intense investigation. This guide focuses on PF-06424439, a preclinical DGAT2 inhibitor, and compares its performance with other notable DGAT inhibitors that have been evaluated in preclinical and clinical settings.

Comparative Analysis of DGAT Inhibitors

The following tables summarize the key pharmacological and pharmacokinetic parameters of PF-06424439 and selected comparator compounds.

Table 1: In Vitro Potency and Selectivity of DGAT Inhibitors
CompoundTargetIC50 (Human)Selectivity vs. DGAT1Selectivity vs. Other AcyltransferasesReference
PF-06424439 DGAT214 nM>3500-foldHigh selectivity against MGAT1-3[1][2][3][4]
PF-06427878 DGAT299 nM>470-foldHigh selectivity against MGAT1-3[5]
IONIS-DGAT2-LRx DGAT2Not Applicable (ASO)Isoform-specificNot Applicable[6][7]
AZD7687 DGAT180 nMNot ApplicableHigh selectivity against DGAT2, ACAT1/2[8]
Pradigastat DGAT1157 nMNot ApplicableNot specified[9][10][11][12][13]

ASO: Antisense Oligonucleotide

Table 2: Preclinical In Vivo Efficacy of DGAT Inhibitors
CompoundAnimal ModelKey FindingsReference
PF-06424439 Sucrose-fed ratsDose-dependent reduction in plasma triglycerides.[2][14]
Ldlr-/- mice on high-fat dietReduced plasma triglycerides and cholesterol.[2][14]
PF-06427878 Western diet-fed ratsReduction of hepatic and plasma triglycerides; decreased lipogenic gene expression.[5]
IONIS-DGAT2-LRx Not specified in abstractsPreclinical data supported clinical development.[6][7]
AZD7687 Diet-induced obese miceDecreased body weight, improved insulin sensitivity, alleviated hepatic steatosis.[15][16]
Pradigastat Not specified in abstractsPreclinical data supported clinical development for familial chylomicronemia syndrome.[9][10][11][12][13]
Table 3: Clinical Trial Overview of Selected DGAT Inhibitors
CompoundTargetPhase of DevelopmentIndication(s)Key Clinical OutcomesReference
PF-06427878 DGAT2Phase 1NASHWell-tolerated; reduced markers of liver function and hepatic steatosis in healthy adults.[5]
IONIS-DGAT2-LRx DGAT2Phase 2NAFLD/NASHSignificant reduction in liver fat content compared to placebo; generally well-tolerated.[2][6][7][17]
AZD7687 DGAT1Phase 1Type 2 Diabetes & ObesityMarkedly reduced postprandial triglyceride excursion; dose-limiting gastrointestinal side effects.[8][16]
Pradigastat DGAT1Phase 3Familial Chylomicronemia Syndrome (FCS)Substantial reduction in fasting and postprandial triglycerides; generally well-tolerated with mild, transient GI adverse events.[9][10][11][12][13]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the DGAT signaling pathway and a typical experimental workflow for evaluating DGAT inhibitors.

DGAT_Signaling_Pathway cluster_inputs Substrates cluster_enzymes Enzymes cluster_products Products & Downstream Effects Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 DGAT2 DGAT2 Fatty Acyl-CoA->DGAT2 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Diacylglycerol (DAG)->DGAT2 Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) DGAT2->Triglycerides (TG) Lipid Droplet Formation Lipid Droplet Formation Triglycerides (TG)->Lipid Droplet Formation VLDL Secretion VLDL Secretion Triglycerides (TG)->VLDL Secretion Hepatic Steatosis Hepatic Steatosis Lipid Droplet Formation->Hepatic Steatosis PF-06424439 PF-06424439 PF-06424439->DGAT2 Inhibition Other DGATi Other DGAT Inhibitors Other DGATi->DGAT1 Inhibition Other DGATi->DGAT2 Inhibition

DGAT Signaling Pathway and Point of Intervention.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Enzyme_Assay DGAT1/2 Enzyme Inhibition Assay (IC50 Determination) Cell_Assay Cell-based Triglyceride Synthesis Assay (e.g., in Hepatocytes) Enzyme_Assay->Cell_Assay Selectivity_Assay Selectivity Profiling (vs. other acyltransferases) Cell_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Rodent Models) Selectivity_Assay->PK_Studies Efficacy_Studies Efficacy Studies in Disease Models (e.g., Diet-Induced Obesity, NASH models) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies Phase1 Phase 1 Clinical Trials (Safety, Tolerability, PK/PD in Healthy Volunteers) Tox_Studies->Phase1 Phase2 Phase 2 Clinical Trials (Efficacy and Dose-Ranging in Patients) Phase1->Phase2

References

Safety Operating Guide

Essential Safety and Disposal Procedures for PF-06424439 Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling and proper disposal of PF-06424439 methanesulfonate, a potent and selective DGAT2 inhibitor used in research and development. The information is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring regulatory compliance.

Disclaimer: This guide provides general recommendations. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's and local authorities' established safety and disposal protocols. This material should be treated as hazardous until comprehensive toxicological and ecological data becomes available.

I. Immediate Safety and Handling Precautions

Prior to handling, it is imperative to be familiar with the potential hazards associated with this compound. As a novel research chemical, it should be handled with the utmost care.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions.To prevent inhalation of dust or aerosols.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure a safe laboratory environment. The following protocol outlines the recommended steps for its disposal.

  • Waste Identification and Segregation:

    • Properly label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Disposal of Unused Solid Material:

    • If possible, use the entire product to minimize waste.

    • For disposal, transfer the solid this compound into the designated hazardous waste container.

    • Avoid creating dust. If necessary, carefully wet the material with a suitable solvent (e.g., the solvent used in your experiments) to minimize airborne particles.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, weighing boats, contaminated gloves, and bench paper, must be considered hazardous.

    • Place all contaminated disposable materials into the designated hazardous waste container.

  • Disposal of Solutions:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • The container should be appropriate for the solvent used (e.g., a solvent-safe container for solutions in DMSO).

    • Never dispose of solutions containing this compound down the drain.

  • Decontamination of Glassware and Equipment:

    • Reusable glassware and equipment should be decontaminated.

    • Rinse the contaminated items with an appropriate solvent that is known to dissolve this compound.

    • Collect the rinse solvent as hazardous waste.

    • After the initial rinse, wash the glassware and equipment according to standard laboratory procedures.

  • Storage and Final Disposal:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

SituationAction
Minor Spill (Solid) 1. Restrict access to the area. 2. Wearing appropriate PPE, carefully sweep or scoop up the spilled solid. Avoid creating dust. 3. Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container. 4. Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Minor Spill (Liquid) 1. Restrict access to the area. 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). 3. Place the absorbent material into the designated hazardous waste container. 4. Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Major Spill 1. Evacuate the immediate area. 2. Alert your supervisor and your institution's EHS department immediately. 3. Prevent the spill from entering drains. 4. Follow your institution's emergency response procedures.
Personal Exposure Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

IV. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start Start: Handling this compound cluster_waste_type Waste Characterization cluster_disposal_paths Disposal Pathways cluster_actions Disposal Actions cluster_final Final Disposition start This compound (Solid, Solution, or Contaminated Material) waste_type Identify Waste Type start->waste_type solid_waste Unused Solid or Contaminated Disposables waste_type->solid_waste Solid or Contaminated Disposable Material liquid_waste Solutions or Liquid Rinsate waste_type->liquid_waste Liquid Solution decon_items Contaminated Reusable Glassware/Equipment waste_type->decon_items Contaminated Reusable Item collect_solid Collect in Labeled Hazardous Waste Container (Solid Waste) solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container (Liquid Waste) liquid_waste->collect_liquid decontaminate Decontaminate with Appropriate Solvent decon_items->decontaminate final_disposal Store Securely for Pickup by Institutional EHS or Licensed Waste Contractor collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate wash_glassware Wash According to Standard Lab Procedures decontaminate->wash_glassware collect_rinsate->collect_liquid

Caption: Disposal workflow for this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。